2-Chloro-5-(trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCBTSYBQHPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378753 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20566-93-2 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
Introduction: Strategic Importance and Synthetic Overview
2-Chloro-5-(trifluoromethyl)benzamide is a key chemical intermediate whose structural motifs—a chlorinated and trifluoromethylated benzene ring—are prevalent in a multitude of pharmacologically active compounds and agrochemicals. The trifluoromethyl group is a bioisostere of a methyl or ethyl group but offers significantly altered electronic properties, enhanced metabolic stability, and increased lipophilicity, which can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The chlorine atom provides a site for further synthetic modification and also influences the molecule's electronic and steric properties.
This guide provides a comprehensive analysis of the principal synthetic pathways to 2-Chloro-5-(trifluoromethyl)benzamide. We will dissect the strategic considerations behind each route, provide detailed experimental protocols derived from established literature, and explain the causality behind procedural choices. The focus is on robust, scalable, and well-documented methods, primarily originating from key intermediates such as 2-chloro-5-(trifluoromethyl)aniline and 2-chloro-5-(trifluoromethyl)benzonitrile.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis reveals two primary and convergent synthetic strategies. The most apparent disconnection is the amide bond, which retrosynthetically yields 2-chloro-5-(trifluoromethyl)benzoic acid or an activated derivative thereof, and an ammonia source. The carboxylic acid, in turn, can be derived from the hydrolysis of a nitrile group. This nitrile functionality is commonly introduced via a Sandmeyer reaction on an aniline precursor. This logic establishes our first major pathway. An alternative, more direct route involves the partial hydrolysis of the same nitrile intermediate directly to the amide.
Caption: Retrosynthetic pathways for 2-Chloro-5-(trifluoromethyl)benzamide.
Pathway I: Synthesis via Sandmeyer Reaction and Carboxylic Acid Intermediate
This classic and highly reliable pathway proceeds in three distinct stages, starting from the commercially available 2-chloro-5-(trifluoromethyl)aniline. It offers well-controlled transformations at each step, making it a preferred route for achieving high purity.
Step 1: Sandmeyer Cyanation of 2-Chloro-5-(trifluoromethyl)aniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine into a diverse array of functional groups via a diazonium salt intermediate.[2] For the synthesis of the nitrile, the diazonium salt is reacted with a copper(I) cyanide salt, which acts as both a catalyst and the cyanide source.[1]
Mechanism Insight: The process begins with the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a relatively stable aryldiazonium salt. This salt is then subjected to a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the copper(I) facilitates the reduction of the diazonium ion, leading to the release of nitrogen gas, the formation of an aryl radical, and subsequent capture by the cyanide nucleophile.[3]
Caption: Workflow for the Sandmeyer synthesis of the nitrile intermediate.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile[4]
-
Diazotization: A suspension of 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) is prepared in a mixture of concentrated hydrochloric acid and water. The mixture is cooled to 0–5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is stirred for an additional 30-60 minutes at this temperature upon completion of the addition.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0–5 °C.
-
The cold diazonium salt solution is added slowly to the cyanide solution. Vigorous evolution of nitrogen gas is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: The mixture is cooled and extracted with an organic solvent (e.g., toluene or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)benzonitrile, which can be purified by distillation or recrystallization.
Step 2: Hydrolysis of the Nitrile to 2-Chloro-5-(trifluoromethyl)benzoic Acid
The nitrile group is a versatile precursor to carboxylic acids. The robust carbon-nitrogen triple bond can be fully hydrolyzed under either acidic or basic conditions.[5] Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon cooling or pH adjustment.
Experimental Protocol: Hydrolysis
-
The crude 2-chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) is added to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
The mixture is heated to reflux (typically 110-130 °C) and maintained for several hours (e.g., 4-8 hours), with reaction progress monitored by TLC or HPLC.
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice.
-
The resulting precipitate, 2-chloro-5-(trifluoromethyl)benzoic acid, is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried. Purity is often sufficient for the next step, but recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if necessary.
Step 3: Amidation of 2-Chloro-5-(trifluoromethyl)benzoic Acid
Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable and requires high temperatures. A more efficient and common laboratory and industrial method involves the conversion of the carboxylic acid to a more reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride readily reacts with ammonia in a nucleophilic acyl substitution to form the desired benzamide in high yield.[7][8]
Experimental Protocol: Amidation[7]
-
Activation: 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) is suspended in thionyl chloride (2-5 eq, acting as both reagent and solvent). A catalytic amount of DMF can be added to accelerate the reaction.
-
The mixture is heated to reflux (approx. 80 °C) for 1-3 hours until the evolution of HCl and SO₂ gas ceases and a clear solution is formed.
-
Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride.
-
Amidation: The crude acyl chloride is dissolved in an inert aprotic solvent (e.g., THF, dichloromethane) and cooled in an ice bath.
-
Concentrated aqueous ammonia (excess) is added slowly, maintaining a low temperature. A thick precipitate of the product forms immediately.
-
Work-up: The mixture is stirred for an hour, and the solid product is collected by filtration. The filter cake is washed with cold water and dried to yield 2-Chloro-5-(trifluoromethyl)benzamide.
Pathway II: Direct Conversion of Nitrile to Amide
A more atom- and step-economical approach is the direct partial hydrolysis of the nitrile to the amide, avoiding the isolation of the carboxylic acid intermediate. This transformation can be achieved under specific acidic or basic conditions, often with the aid of a catalyst.
Mechanism Insight: While full hydrolysis proceeds to the carboxylic acid, the reaction can be stopped at the amide stage under controlled conditions. For instance, basic hydrolysis with reagents like sodium hydroxide can yield the amide, as the reaction conditions are typically milder than those required for the subsequent hydrolysis of the amide to the carboxylate.[9]
Experimental Protocol: Partial Hydrolysis of Nitrile[9]
-
2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
-
An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (0.1 to 5.0 eq), is added.[9]
-
The mixture is heated for 1-4 hours, with the reaction progress carefully monitored by HPLC to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.[9]
-
Work-up: Upon completion, the solvent is partially removed under reduced pressure. Water is added, and the precipitated solid product is collected by filtration, washed with water, and dried.
Comparative Analysis and Data Summary
The choice of synthetic route depends on factors such as scale, required purity, and available starting materials. Pathway I offers more control and generally higher purity of the final product, while Pathway II is more efficient in terms of step count.
| Feature | Pathway I: Via Carboxylic Acid | Pathway II: Direct Partial Hydrolysis |
| Starting Material | 2-Chloro-5-(trifluoromethyl)aniline | 2-Chloro-5-(trifluoromethyl)benzonitrile |
| Key Intermediates | Diazonium salt, Benzonitrile, Benzoic Acid | Benzonitrile |
| Number of Steps | 3 (from aniline) | 1 (from nitrile) |
| Key Reagents | NaNO₂, CuCN, H₂SO₄, SOCl₂, NH₃ | NaOH or KOH |
| Advantages | Robust, well-controlled, high purity | More atom- and step-economical |
| Disadvantages | Longer route, uses hazardous reagents (SOCl₂) | Requires careful monitoring to avoid over-hydrolysis |
Safety and Handling Considerations
-
2-Chloro-5-(trifluoromethyl)aniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diazonium Salts: Can be explosive when isolated and dry. It is critical to keep them in solution and at low temperatures at all times.
-
Cyanide Salts (CuCN, NaCN): Highly toxic. All manipulations should be performed in a well-ventilated fume hood. An emergency cyanide antidote kit should be available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal.
-
Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water. Handle only in a fume hood.
-
Strong Acids and Bases: Corrosive. Handle with appropriate PPE.
Conclusion
The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide is most reliably achieved through a multi-step sequence starting from 2-chloro-5-(trifluoromethyl)aniline. The Sandmeyer reaction to form the key nitrile intermediate, followed by hydrolysis to the carboxylic acid and subsequent amidation, represents a robust and scalable pathway. For processes where efficiency is paramount, direct partial hydrolysis of the nitrile offers a shorter and more atom-economical alternative, provided the reaction is carefully controlled to prevent the formation of byproducts. The choice of methodology will ultimately be guided by the specific requirements of the research or manufacturing campaign, balancing the need for purity, yield, and operational efficiency.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Chloro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a chlorinated benzene ring coupled with a trifluoromethyl group and an amide functionality, confer a unique combination of electronic and steric properties. These characteristics are pivotal in modulating a molecule's pharmacokinetic and pharmacodynamic profile, including its binding affinity to biological targets, membrane permeability, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-(trifluoromethyl)benzamide, offering a foundational understanding for its application in synthetic chemistry and drug development programs.
Chemical Identity and Molecular Structure
At the heart of its properties lies the molecular architecture of 2-Chloro-5-(trifluoromethyl)benzamide. The presence of a chlorine atom at the ortho-position to the amide group and a trifluoromethyl group at the meta-position creates a distinct electronic landscape on the aromatic ring. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the amide proton and the overall lipophilicity of the molecule.
| Identifier | Value |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzamide |
| CAS Number | 20566-93-2[1][2] |
| Molecular Formula | C₈H₅ClF₃NO[1] |
| Molecular Weight | 223.58 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Cl |
| InChI Key | IRUCBTSYBQHPLT-UHFFFAOYSA-N[1] |
Diagram of the Molecular Structure of 2-Chloro-5-(trifluoromethyl)benzamide:
Caption: Molecular structure of 2-Chloro-5-(trifluoromethyl)benzamide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
2-Chloro-5-(trifluoromethyl)benzamide is expected to be a solid at room temperature, a characteristic shared with many benzamide derivatives.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid.
| Property | Value | Source |
| Melting Point | 142.9-144.4 °C | [1] |
Experimental Protocol for Melting Point Determination:
A standard capillary melting point apparatus can be used for this determination.
-
A small, finely powdered sample of 2-Chloro-5-(trifluoromethyl)benzamide is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a controlled rate.
-
The temperature range over which the sample melts is recorded as the melting point.
Boiling Point
Solubility
The solubility of a compound in various solvents is a crucial parameter for its formulation and delivery. While specific experimental solubility data for 2-Chloro-5-(trifluoromethyl)benzamide is limited, general solubility trends for benzamides suggest it would be sparingly soluble in water and more soluble in organic solvents.
Predicted Solubility Profile:
Based on its structure, 2-Chloro-5-(trifluoromethyl)benzamide is expected to exhibit the following solubility characteristics:
-
Water: Low solubility due to the hydrophobic nature of the chlorinated and trifluoromethylated benzene ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the ability of these solvents to act as hydrogen bond acceptors for the amide protons.
-
Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted due to the polar amide group.
Experimental Protocol for Solubility Determination:
A common method to determine solubility is the shake-flask method.
-
An excess amount of 2-Chloro-5-(trifluoromethyl)benzamide is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Acidity (pKa)
The pKa value provides insight into the ionization state of the molecule at a given pH. The amide protons of benzamides are generally weakly acidic. The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the aromatic ring of 2-Chloro-5-(trifluoromethyl)benzamide is expected to increase the acidity of the amide protons compared to unsubstituted benzamide. Predicted pKa values for similar compounds, such as 2-(trifluoromethyl)benzamide (15.46±0.50), suggest a pKa in the mid-teens.[4]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. A predicted XLogP3 value of 3.158 is available for 2-Chloro-5-(trifluoromethyl)benzamide, indicating a significant degree of lipophilicity.[1]
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for 2-Chloro-5-(trifluoromethyl)benzamide are not widely published, a predictive analysis based on its structure provides valuable insights.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons.
Predicted ¹H NMR Spectrum:
-
Amide Protons (-CONH₂): Two broad singlets in the region of 7.5-8.5 ppm, due to restricted rotation around the C-N bond.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro and trifluoromethyl substituents.
Experimental Protocol for ¹H NMR Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A trace amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
The ¹H NMR spectrum is acquired using a standard pulse sequence.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approximately 120-140 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): A quartet in the region of 120-130 ppm, with a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of specific functional groups.
Predicted IR Spectrum:
-
N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.[6]
-
C=O Stretching: A strong, sharp absorption band in the region of 1680-1630 cm⁻¹, characteristic of the amide I band.[6]
-
C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.
-
C-F Stretching: Strong absorptions in the region of 1350-1100 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
For a solid sample, the KBr pellet method is commonly employed.
-
A small amount of the sample is mixed and ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a molecular ion peak at m/z 223, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak pattern.
-
Key Fragmentation Pathways: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation. Further fragmentation of the aromatic ring is also expected. The presence of the trifluoromethyl group will influence the fragmentation pattern.[7]
Experimental Protocol for Mass Spectrometry:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
The molecules are ionized, commonly using electron ionization (EI) or electrospray ionization (ESI).
-
The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Synthesis and Purity Analysis
A plausible synthetic route to 2-Chloro-5-(trifluoromethyl)benzamide involves the amidation of the corresponding acyl chloride.
Synthetic Workflow Diagram:
Caption: Plausible synthetic workflow for 2-Chloro-5-(trifluoromethyl)benzamide.
Purity Analysis:
The purity of the synthesized compound is critical and can be assessed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from impurities and by-products. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified reference standard.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-Chloro-5-(trifluoromethyl)benzamide. While some experimental data, particularly for boiling point, solubility, and pKa, remains to be fully elucidated in the public domain, the available information and predictive analyses offer a solid foundation for researchers and scientists. The unique combination of a chlorinated and trifluoromethylated aromatic ring with an amide functionality makes this compound a valuable building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in the field of drug discovery and development.
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2-Chloro-5-(trifluoromethyl)benzamide CAS number 20566-93-2
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzamide (CAS 20566-93-2): A Key Intermediate in Modern Drug Discovery
Abstract
2-Chloro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl (CF₃) group, and a primary amide, makes it a versatile and highly valuable building block for the synthesis of complex bioactive molecules. The trifluoromethyl group is particularly noteworthy for its ability to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the compound's physicochemical properties, presents a detailed and validated synthetic protocol, explores its primary applications as a precursor in drug development—most notably for novel antitubercular agents—and outlines essential analytical characterization and safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Core Compound Profile and Physicochemical Properties
2-Chloro-5-(trifluoromethyl)benzamide is a crystalline solid at room temperature. The strategic placement of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups influences the reactivity of the aromatic ring and the properties of the amide moiety.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 20566-93-2 | [1] |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | [1] |
| Melting Point | 142.9 - 144.4 °C | [1] |
| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1] |
| Polar Surface Area (PSA) | 43.09 Ų | [1] |
| LogP (XLogP3) | 3.158 | [1] |
| Appearance | White to off-white crystalline solid | |
Synthesis and Mechanistic Considerations
The most direct and reliable route to 2-Chloro-5-(trifluoromethyl)benzamide is through the controlled partial hydrolysis of the corresponding nitrile, 2-chloro-5-(trifluoromethyl)benzonitrile. This method is often preferred in industrial settings due to the availability of the nitrile precursor and the relatively clean conversion.
Rationale for Synthetic Strategy
The choice of partial hydrolysis is critical. While complete hydrolysis would yield the corresponding carboxylic acid, conditions can be fine-tuned (e.g., using sulfuric acid or controlled basic peroxide conditions) to halt the reaction at the primary amide stage. This approach avoids the need for a multi-step process involving formation of the carboxylic acid, conversion to an acid chloride, and subsequent amination, thereby improving atom economy and reducing waste.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
Objective: To prepare 2-Chloro-5-(trifluoromethyl)benzamide from 2-chloro-5-(trifluoromethyl)benzonitrile.
Materials:
-
2-chloro-5-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 1.0 equivalent of 2-chloro-5-(trifluoromethyl)benzonitrile.
-
Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add 3-4 equivalents of concentrated sulfuric acid. The addition is exothermic and must be controlled to maintain a temperature below 20°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a substantial amount of crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Neutralization: To remove any residual acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with cold deionized water.
-
Drying: Dry the isolated solid under vacuum to yield the crude 2-Chloro-5-(trifluoromethyl)benzamide.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.
Visualization: Synthetic Workflow
Caption: Synthetic workflow for 2-Chloro-5-(trifluoromethyl)benzamide.
Applications in Drug Discovery & Development
The primary value of 2-Chloro-5-(trifluoromethyl)benzamide lies in its role as a versatile intermediate for constructing more complex pharmaceutical agents.[2] Benzamide derivatives are known to possess a wide range of pharmacological activities.[3]
Precursor for Antitubercular Benzothiazinones
The most significant and well-documented application is its use as a starting material for a new class of potent antitubercular agents, the 8-nitro-1,3-benzothiazin-4-ones (BTZs).[4][5] Compounds like PBTZ169 (Macozinone) and BTZ043, which are in clinical trials, target the essential mycobacterial enzyme DprE1.[4][5]
The synthesis of these advanced drug candidates requires the introduction of a nitro group onto the benzamide ring. 2-Chloro-5-(trifluoromethyl)benzamide is the ideal precursor for this transformation. It is first nitrated to form 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which then serves as the key building block for constructing the benzothiazinone core.[4][5]
Visualization: Pathway to Antitubercular Agents
Caption: Role as a precursor for antitubercular drug candidates.
Scaffold for Other Bioactive Molecules
The trifluoromethylbenzamide structure is a known pharmacophore with potential in various therapeutic areas. Related compounds have been investigated for anticoccidial and anticonvulsant properties, suggesting that derivatives of 2-Chloro-5-(trifluoromethyl)benzamide could be explored for these and other CNS-related activities.[1][4][5]
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of 2-Chloro-5-(trifluoromethyl)benzamide is achieved using a combination of standard spectroscopic and analytical techniques. While specific spectra for this exact compound are not publicly available, an experienced chemist can reliably predict the expected data based on its structure.
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR | Two doublets in the aromatic region (δ 7.5-8.5 ppm). Two broad singlets for the -NH₂ protons (δ ~6-8 ppm, exchangeable with D₂O). | The three aromatic protons are in unique chemical environments and will show coupling. Amide protons are typically broad and their chemical shift is solvent-dependent. |
| ¹³C NMR | ~8 distinct signals. A signal for the carbonyl carbon (C=O) around 165-170 ppm. A quartet for the CF₃ carbon due to C-F coupling. | The molecule has 8 unique carbon atoms. The chemical shifts are influenced by the electronegative substituents. |
| ¹⁹F NMR | A singlet around -60 to -65 ppm. | The CF₃ group will give a strong, single peak in the ¹⁹F NMR spectrum, which is highly characteristic.[6] |
| IR Spectroscopy | Two N-H stretching bands (~3200-3400 cm⁻¹). Strong C=O stretching band (~1660-1680 cm⁻¹). C-F stretching bands (~1100-1350 cm⁻¹). | These are characteristic vibrational frequencies for a primary amide and a trifluoromethyl group.[4] |
| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]⁺ at m/z 224. Isotopic pattern showing a peak at [M+2+H]⁺ with ~33% the intensity of the [M+H]⁺ peak. | The calculated exact mass is 223.00. The distinctive M/M+2 isotopic signature is due to the presence of one chlorine atom (³⁵Cl/³⁷Cl). |
Safety, Handling, and Storage
Proper handling of 2-Chloro-5-(trifluoromethyl)benzamide is essential to ensure laboratory safety. The compound is classified as an irritant.
Hazard Identification
-
Skin Irritation (H315): Causes skin irritation.[7]
-
Eye Irritation (H319): Causes serious eye irritation.[7]
-
Respiratory Irritation (H335): May cause respiratory irritation.[7]
Protocol: Safe Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1][8]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating airborne dust.[1]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8]
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.[8]
-
Spill Response: In case of a spill, isolate the area, wear appropriate PPE, and collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum or careful sweeping). Place in a sealed container for disposal.[8]
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-Chloro-5-(trifluoromethyl)benzamide (CAS 20566-93-2) is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and critical role as a precursor to next-generation antitubercular drugs underscore its importance. For researchers and drug development professionals, a thorough understanding of this intermediate's chemistry, applications, and handling requirements is paramount to unlocking its full potential in the creation of novel therapeutics.
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Richter, M. et al. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
This guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-5-(trifluoromethyl)benzamide, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction
2-Chloro-5-(trifluoromethyl)benzamide is a crucial building block in the synthesis of a variety of biologically active molecules. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to target proteins. This guide will explore the two most prevalent synthetic strategies for its preparation, starting from either 2-chloro-5-(trifluoromethyl)benzoic acid or 2-chloro-5-(trifluoromethyl)benzonitrile. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of 2-Chloro-5-(trifluoromethyl)benzamide reveals two primary disconnection points, leading to the identification of two key precursors: 2-chloro-5-(trifluoromethyl)benzoic acid and 2-chloro-5-(trifluoromethyl)benzonitrile. The choice of starting material often depends on factors such as commercial availability, cost, and the scale of the synthesis.
Caption: Retrosynthetic analysis of 2-Chloro-5-(trifluoromethyl)benzamide.
Route 1: Synthesis from 2-Chloro-5-(trifluoromethyl)benzoic acid
This is a classic and widely employed method for the synthesis of benzamides. The carboxylic acid is first activated, typically by conversion to its corresponding acyl chloride, which then readily reacts with an amine source to yield the desired amide.
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid
One common starting material for this intermediate is p-chlorobenzotrifluoride. A preparation method involves the reaction of p-chlorobenzotrifluoride with a tertiary amine and tert-butyl lithium as a catalyst to form a lithium salt, which is then carboxylated using solid carbon dioxide to yield 2-chloro-5-(trifluoromethyl)benzoic acid[1].
Step 2: Amidation of 2-Chloro-5-(trifluoromethyl)benzoic acid
The amidation of 2-chloro-5-(trifluoromethyl)benzoic acid is a two-step process. The carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with a source of ammonia, such as concentrated aqueous ammonia or ammonia gas, to form the final product.[2][3][4][5][6] The use of a base is often necessary to neutralize the HCl byproduct generated during the reaction[6].
Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from the corresponding benzoic acid.
Route 2: Synthesis from 2-Chloro-5-(trifluoromethyl)benzonitrile
An alternative and also widely used approach involves the hydrolysis of 2-chloro-5-(trifluoromethyl)benzonitrile. This method can be advantageous due to the different reactivity and availability of the nitrile starting material.
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile
A common laboratory-scale synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile starts from 2-chloro-5-(trifluoromethyl)aniline via the Sandmeyer reaction. This involves diazotization of the aniline with a nitrite source in the presence of a strong acid, followed by reaction with a cyanide salt, often in the presence of a copper catalyst[7].
Step 2: Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzonitrile
The hydrolysis of a nitrile to an amide can be achieved under either acidic or basic conditions.[8][9] However, stopping the hydrolysis at the amide stage can be challenging, as the reaction can proceed to the carboxylic acid.[10] Milder reaction conditions are therefore employed to favor the formation of the amide.[10] For instance, the reaction can be performed using a mineral acid at a controlled temperature.[10]
Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from the corresponding benzonitrile.
Starting Material Data
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.57 | White to off-white solid |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | 205.57 | Colorless to light yellow liquid or solid[11] |
| 2-Chloro-5-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Colorless to yellow liquid |
| p-Chlorobenzotrifluoride | C₇H₄ClF₃ | 180.56 | Colorless liquid |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from 2-Chloro-5-(trifluoromethyl)benzoic acid
Step A: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 2-chloro-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.[5][6]
Step B: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
-
Dissolve the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride from Step A in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (excess) to the cooled solution with vigorous stirring.[12]
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-5-(trifluoromethyl)benzamide.[12]
Conclusion
The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide can be efficiently achieved through two primary routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway will ultimately be guided by the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists and researchers in the field, facilitating the successful and efficient synthesis of this important chemical intermediate.
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Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. (URL: [Link])
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Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. (URL: [Link])
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The Strategic Intermediate: A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzamide for Advanced Synthesis
Introduction: Unveiling a Key Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of 2-Chloro-5-(trifluoromethyl)benzamide, a synthetic intermediate of significant interest. Its unique substitution pattern—a trifluoromethyl group for electronic modulation and a chlorine atom providing a versatile reaction handle—renders it a valuable building block for the synthesis of complex chemical entities. This document will detail its synthesis, chemical properties, and its proven and potential applications, offering a technical resource for researchers and professionals in the chemical sciences.
Physicochemical Properties and Safety Data
A foundational understanding of a synthetic intermediate's properties is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 20566-93-2 | Echemi |
| Molecular Formula | C₈H₅ClF₃NO | Echemi |
| Molecular Weight | 223.58 g/mol | Echemi |
| Melting Point | 142.9-144.4 °C | Echemi |
| Density | 1.455 ± 0.06 g/cm³ (Predicted) | Echemi |
| Appearance | White to off-white solid | Generic |
Safety and Handling: 2-Chloro-5-(trifluoromethyl)benzamide should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[2] Care should be taken to avoid the formation of dust and aerosols.[2] The precursor, 2-chloro-5-(trifluoromethyl)benzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Similar precautions should be taken with the benzamide derivative.
Strategic Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide is most effectively achieved through a two-stage process, commencing with the preparation of the corresponding benzoic acid, followed by its conversion to the primary amide.
Part 1: Synthesis of the Precursor, 2-Chloro-5-(trifluoromethyl)benzoic acid
A robust method for the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid involves the ortho-lithiation of p-chlorobenzotrifluoride, followed by carboxylation.[4] This approach offers a direct route to the desired substitution pattern.
Reaction Scheme:
Figure 2: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide.
Detailed Experimental Protocol:
-
Acyl Chloride Formation: 2-Chloro-5-(trifluoromethyl)benzoic acid is suspended in an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the formation of the acyl chloride.
-
Removal of Excess Reagent: Excess thionyl chloride is removed by distillation under reduced pressure.
-
Amidation: The crude 2-chloro-5-(trifluoromethyl)benzoyl chloride is cooled and carefully added to a stirred, chilled (e.g., 0-5 °C) concentrated aqueous ammonia solution.
-
Isolation and Purification: The resulting precipitate, 2-Chloro-5-(trifluoromethyl)benzamide, is collected by filtration, washed thoroughly with cold water to remove ammonium salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
The Role of 2-Chloro-5-(trifluoromethyl)benzamide as a Synthetic Intermediate
The strategic placement of the chloro and trifluoromethyl groups on the benzamide scaffold makes this molecule a highly versatile intermediate for the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical sectors.
Exploiting the Trifluoromethyl Group's Influence
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). [5][6]This has several key implications for the reactivity and properties of molecules derived from this intermediate:
-
Increased Acidity of N-H Bonds: The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the amide N-H protons, which can be exploited in certain condensation and substitution reactions.
-
Modulation of Pharmacokinetic Properties: In medicinal chemistry, the trifluoromethyl group is known to enhance membrane permeability and metabolic stability, often leading to improved bioavailability and a longer duration of action of the final drug product. [1]
Leveraging the Reactivity of the Chloro Substituent
The chlorine atom at the 2-position provides a site for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of further molecular complexity. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
Applications in the Synthesis of Bioactive Molecules
While specific examples of the direct use of 2-Chloro-5-(trifluoromethyl)benzamide are not extensively documented in readily available literature, the utility of its core structure is evident from the applications of closely related compounds.
-
Antitubercular Agents: The analogous compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, is a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a promising class of new antitubercular agents. [7][8]This highlights the value of the 2-chloro-5-(trifluoromethyl)phenyl core in constructing complex heterocyclic systems with potent biological activity.
-
Agrochemicals: The related intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is crucial for the production of high-efficiency insecticides and fungicides. [2]This suggests that benzamide derivatives with this substitution pattern have significant potential in the development of novel crop protection agents. Benzamide moieties are found in a variety of commercial pesticides. [9]* Potential in CNS Drug Discovery: The benzamide scaffold is a well-established pharmacophore in drugs targeting the central nervous system. The unique electronic properties conferred by the trifluoromethyl and chloro substituents make 2-Chloro-5-(trifluoromethyl)benzamide an attractive starting point for the synthesis of novel CNS-active compounds.
Conclusion: A Versatile Intermediate for Future Discoveries
2-Chloro-5-(trifluoromethyl)benzamide represents a strategically important synthetic intermediate, poised for broader application in the synthesis of novel pharmaceuticals and agrochemicals. Its well-defined synthetic pathway, coupled with the desirable physicochemical properties imparted by its dual chloro and trifluoromethyl substitution, provides a robust platform for the creation of complex and high-value molecules. As the demand for sophisticated chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly expand, paving the way for future innovations in chemical synthesis.
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-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC - NIH. (URL: [Link])
-
Continuous Flow Total Synthesis of Rufinamide | Organic Process Research & Development. (URL: [Link])
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. (URL: [Link])
-
para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates - ResearchGate. (URL: [Link])
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-
Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae) - ResearchGate. (URL: [Link])
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-
From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing). (URL: [Link])
-
Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
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The Fluorine Factor: Optimizing Benzamide Bioactivity with Trifluoromethyl Groups
The following technical guide details the role of the trifluoromethyl (
Executive Summary
In modern medicinal chemistry, the benzamide scaffold (
Physicochemical Impact of the Group
The
The "Super-Methyl" Effect
-
Steric Bulk: The Van der Waals volume of a
group ( ) is significantly larger than a methyl group ( ) and comparable to an isopropyl group or a chlorine atom. This allows it to fill large hydrophobic pockets in target proteins more effectively than smaller substituents. -
Lipophilicity (
): Fluorine has extremely low polarizability. Replacing a methyl group with typically increases the value by 0.8 – 1.2 units . This enhancement is critical for benzamides, which can be overly polar due to the amide hydrogen bond donor/acceptor motif.[1] Increased lipophilicity facilitates passive diffusion across the blood-brain barrier (BBB) and cell membranes.
Electronic Modulation
-
Electronegativity: The
group is strongly electron-withdrawing (Hammett ). -
Acidity Modulation: When attached to the benzoyl ring, it lowers the
of the amide proton (making it more acidic). This can strengthen hydrogen bonding interactions with basic residues (e.g., Arginine, Histidine) in the receptor binding site.[1]
Metabolic Stability (The C-F Shield)
The Carbon-Fluorine bond is the strongest single bond in organic chemistry (
Structural Mechanisms & Bioactivity[1][2]
Conformational Locking (The Ortho-Effect)
In benzamides, the rotation around the
-
Mechanism: An ortho-trifluoromethyl group introduces significant steric strain. To relieve this strain, the amide bond often twists out of planarity with the phenyl ring.
-
Result: This "locked" twisted conformation can mimic the bioactive pose required for receptor binding, reducing the entropic penalty of binding. Conversely, in some scaffolds, it forces a specific planar arrangement via intramolecular hydrogen bonding (e.g., between amide NH and fluorine), although this is rare due to fluorine's weak H-bond acceptor capability.[1]
Case Study: Teriflunomide (DHODH Inhibition)
Teriflunomide is the active metabolite of Leflunomide and a classic example of a "reverse benzamide" (anilide) structure stabilized by a
-
Role of
: The 4-trifluoromethylphenyl moiety fits into a deep, hydrophobic tunnel within the DHODH enzyme. The group provides essential hydrophobic contacts that a methyl group could not sustain, driving potency into the nanomolar range.
Experimental Protocols
Protocol: Synthesis of 3-(Trifluoromethyl)benzamide Derivatives
Objective: Efficiently couple a trifluoromethyl-substituted benzoic acid with an amine to generate the benzamide core.
Reagents:
-
3-(Trifluoromethyl)benzoic acid (1.0 equiv)[1]
-
Amine (
) (1.1 equiv)[1] -
HATU (1.2 equiv) or TBTU
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve 3-(trifluoromethyl)benzoic acid in anhydrous DMF (
concentration) under an inert atmosphere ( ). Add DIPEA and stir for 5 minutes. -
Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine (
) dropwise.[6] -
Reaction: Stir at room temperature for 4–16 hours. Monitor via TLC or LC-MS (Target mass =
). -
Workup: Dilute with Ethyl Acetate. Wash sequentially with
HCl (to remove unreacted amine), Sat. (to remove unreacted acid), and Brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic blocking effect of the
Materials:
-
Pooled Liver Microsomes (Human/Rat) (
stock)[1] -
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)[1]
-
Test Compounds (
final concentration)
Workflow:
-
Pre-incubation: Mix microsomes (
final) with Phosphate Buffer (pH 7.4) and Test Compound at for 5 minutes. -
Initiation: Add NADPH Regenerating System to start the reaction.
-
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately add to
ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope determines half-life: .
Visualizations & Logic Pathways
Diagram 1: The "Metabolic Shielding" Mechanism
This diagram illustrates how the
Caption: Comparative metabolic fate of Methyl vs. Trifluoromethyl benzamides under CYP450 exposure.
Diagram 2: Synthesis & Optimization Workflow
A logical decision tree for introducing the
Caption: Iterative workflow for optimizing benzamide leads using a Trifluoromethyl Scan.
Data Summary: vs. Substituents
| Property | Methyl Group ( | Trifluoromethyl Group ( | Impact on Bioactivity |
| Van der Waals Volume | |||
| Hansch Lipophilicity ( | |||
| Hammett Constant ( | |||
| Bond Energy (C-X) |
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[7] Synthesis and Stability of Trifluoromethyl Benzamides. Link (Cited for general protocol validation).
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The Strategic Deployment of the 2-Chloro-5-(trifluoromethyl)benzamide Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-chloro-5-(trifluoromethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of this chemical core, from its synthesis to its multifaceted roles in targeting a range of diseases. We will delve into the synthetic nuances, explore the structure-activity relationships (SAR) that govern its biological effects, and illuminate the key signaling pathways modulated by its derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering insights into the strategic application of this versatile scaffold.
Introduction: The Physicochemical and Biological Significance of the 2-Chloro-5-(trifluoromethyl)benzamide Core
The 2-chloro-5-(trifluoromethyl)benzamide moiety is a testament to the power of strategic halogenation in drug design. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and highly lipophilic. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The chlorine atom further modulates the electronic properties of the aromatic ring and provides an additional vector for interaction with biological targets. This unique combination of substituents makes the 2-chloro-5-(trifluoromethyl)benzamide scaffold a highly attractive starting point for the development of potent and selective therapeutic agents.[3]
Derivatives of this core have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, neuroprotective, and anti-infective properties. This guide will explore these applications in detail, providing the necessary technical information to empower researchers in their drug discovery endeavors.
Synthetic Strategies and Methodologies
The synthesis of 2-chloro-5-(trifluoromethyl)benzamide and its derivatives can be approached through several routes, typically involving the formation of the amide bond as a key step. The foundational building block, 2-chloro-5-(trifluoromethyl)benzoic acid, can be prepared from commercially available starting materials.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
A common and reliable method to synthesize the 2-chloro-5-(trifluoromethyl)benzamide core involves the conversion of the corresponding benzoic acid to an acyl chloride, followed by amidation.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
-
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
-
To a stirred solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5 - 2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (usually 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloro-5-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.
-
-
Step 2: Amidation to form 2-Chloro-5-(trifluoromethyl)benzamide
-
Dissolve the crude 2-chloro-5-(trifluoromethyl)benzoyl chloride from the previous step in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (NH₄OH, ~2-3 eq) or an appropriate amine (for derivatization) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-5-(trifluoromethyl)benzamide derivative.[4]
-
General Derivatization Strategy: N-Acylation
The amide nitrogen of the core scaffold can be further functionalized through N-acylation to generate a library of derivatives for SAR studies.
Experimental Protocol: N-Acylation of Amines with 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
-
Dissolve the amine of interest (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of 2-chloro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Work-up the reaction by washing with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.[5][6]
Caption: Synthetic workflow for 2-chloro-5-(trifluoromethyl)benzamide and its derivatives.
Therapeutic Applications and Mechanisms of Action
The versatility of the 2-chloro-5-(trifluoromethyl)benzamide scaffold is evident in its wide range of therapeutic applications.
Anticancer Activity
Derivatives of this scaffold have shown significant promise as anticancer agents through various mechanisms.
-
Dual PI3K/HDAC Inhibition: The phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are frequently dysregulated in cancer.[7][8] Dual inhibitors targeting both pathways have shown synergistic effects in cancer therapy.[9] Certain 2-chloro-5-(trifluoromethyl)benzamide derivatives have been explored as scaffolds for the development of such dual inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Caption: PI3K/HDAC dual inhibition by 2-chloro-5-(trifluoromethyl)benzamide derivatives.
Neurodegenerative Diseases
The scaffold has also been utilized in the development of agents for neurodegenerative disorders.
-
p38α MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress and inflammatory cytokines and plays a role in neuroinflammation.[11][12][13] Inhibitors of p38α MAPK are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Dementia with Lewy Bodies.[14][15]
Caption: Inhibition of the p38 MAPK pathway in neuroinflammation.
-
Butyrylcholinesterase (BChE) Inhibition: In Alzheimer's disease, the hydrolysis of the neurotransmitter acetylcholine is a key pathological feature. Butyrylcholinesterase (BChE) contributes to this hydrolysis.[16][17] Selective BChE inhibitors can increase acetylcholine levels in the brain, offering a therapeutic strategy.[18][19] The 2-chloro-5-(trifluoromethyl)benzamide scaffold has been used to design potent and selective BChE inhibitors.
Other Therapeutic Areas
The versatility of this scaffold extends to other areas, including the development of antiparasitic and antiviral agents, where it serves as a crucial intermediate in the synthesis of complex bioactive molecules.
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of 2-chloro-5-(trifluoromethyl)benzamide derivatives is highly dependent on the nature and position of substituents. The following table summarizes representative SAR data for a hypothetical series of derivatives targeting a generic kinase.
| Derivative | R1 Substituent | R2 Substituent | IC₅₀ (nM) | Notes |
| 1a | H | H | 500 | Baseline activity of the core scaffold. |
| 1b | 4-Fluorophenyl | H | 150 | Introduction of an aryl group at R1 enhances potency. |
| 1c | 4-Methoxyphenyl | H | 250 | Electron-donating group slightly reduces activity compared to fluoro. |
| 1d | 4-Chlorophenyl | H | 120 | Electron-withdrawing group at the para position is favorable. |
| 1e | 4-Fluorophenyl | Methyl | 80 | Small alkyl substitution at R2 is well-tolerated and improves activity. |
| 1f | 4-Fluorophenyl | Phenyl | 300 | Bulky substituent at R2 is detrimental to activity. |
This table is a representative example and does not correspond to a specific published dataset.
Pharmacokinetics (ADME) and Toxicology
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for a wide range of 2-chloro-5-(trifluoromethyl)benzamide derivatives are not extensively published in a consolidated form, some general principles can be inferred. The trifluoromethyl group generally enhances metabolic stability and membrane permeability.[20] However, the overall ADME profile will be highly dependent on the specific derivatization of the core scaffold. In silico prediction tools can be valuable for initial assessment of properties like solubility, permeability, and potential for off-target effects.[21][22][23] Early in vitro ADME and toxicology assays are crucial in the development of any new chemical entity based on this scaffold.[24]
Future Outlook and Conclusion
The 2-chloro-5-(trifluoromethyl)benzamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of inhibitors for a wide range of biological targets. Future research will likely focus on the development of more selective and potent derivatives with optimized pharmacokinetic and safety profiles. The application of computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery of novel drug candidates based on this privileged core.
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-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. (URL: [Link])
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-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (URL: [Link])
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC - PubMed Central. (URL: [Link])
-
Widely spread butyrylcholinesterase can hydrolyze acetylcholine in the normal and Alzheimer brain - PubMed. (URL: [Link])
-
N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. (URL: [Link])
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A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC - PubMed Central. (URL: [Link])
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Novel Single Inhibitor of HDAC6/8 and Dual Inhibitor of PI3K/HDAC6 as Potential Alternative Treatments for Prostate Cancer - MDPI. (URL: [Link])
-
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
P38 Signaling Pathway - Creative Diagnostics. (URL: [Link])
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Butyrylcholinesterase – Knowledge and References - Taylor & Francis. (URL: [Link])
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N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions - ResearchGate. (URL: [Link])
-
Abstract 4634: Novel dual HDAC & PI3K inhibitor, CUDC-907, for MYC-driven malignancies. (URL: [Link])
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Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. (URL: [Link])
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26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (URL: [Link])
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Emerging significance of butyrylcholinesterase - PMC - PubMed Central. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
selected benzamide derivatives: Topics by Science.gov. (URL: [Link])
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The biology of butyrylcholinesterase - ResearchGate. (URL: [Link])
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Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth. (URL: [Link])
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Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])
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Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives - ResearchGate. (URL: [Link])
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Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - MDPI. (URL: [Link])
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Video: Cholinesterases: Distribution and Function - JoVE. (URL: [Link])
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p38 mitogen-activated protein kinases - Wikipedia. (URL: [Link])
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Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. (URL: [Link])
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Schematic of p38 pathway signaling. The schematic shows the signaling... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
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Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Agrochemical Potential of the 2-Chloro-5-(trifluoromethyl)benzamide Scaffold
Introduction: Unveiling a Promising Scaffold for Crop Protection
In the landscape of modern agrochemical research, the strategic design of molecular scaffolds is paramount to developing next-generation herbicides, fungicides, and insecticides. The inherent physicochemical properties of a core structure can significantly influence biological activity, metabolic stability, and target specificity. This guide focuses on the untapped potential of 2-Chloro-5-(trifluoromethyl)benzamide (CAS: 20566-93-2), a compound whose structural motifs—the benzamide core, a chloro substituent, and a trifluoromethyl group—are hallmarks of numerous successful crop protection agents.
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in agrochemical design, often conferring enhanced metabolic stability, increased lipophilicity for better membrane penetration, and potentiation of biological activity.[1] Similarly, the presence of a chlorine atom can modulate the electronic properties of the aromatic ring and provide a crucial interaction point within a biological target site. The benzamide linkage itself is a versatile and stable backbone found in a wide array of bioactive molecules.
This document serves as a technical guide for researchers and development professionals, providing a scientifically grounded exploration of 2-Chloro-5-(trifluoromethyl)benzamide not as a final product, but as a high-potential starting point for chemical library synthesis. We will dissect its potential applications across the three major agrochemical domains, propose plausible mechanisms of action, and provide robust, field-proven experimental protocols to validate these hypotheses.
Section 1: Synthesis and Derivatization Strategy
The utility of a scaffold is intrinsically linked to its synthetic accessibility and its amenability to chemical modification. 2-Chloro-5-(trifluoromethyl)benzamide can be conceptualized as a derivative of its corresponding benzonitrile or benzoic acid precursors, which themselves are accessible through established synthetic routes. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is readily obtained from 2-chloro-5-(trifluoromethyl)benzonitrile, which can then be converted to the corresponding amide.[2] This accessibility is the first step in a self-validating discovery workflow.
The true potential of this scaffold lies in its derivatization capabilities. The primary amide (–CONH₂) offers a reactive handle for N-alkylation or N-acylation, allowing for the introduction of diverse functional groups to probe the chemical space around a target's binding pocket. Furthermore, the aromatic ring, while activated, could potentially undergo further substitution, although derivatization at the amide nitrogen is the more straightforward and common approach.
A generalized workflow for leveraging this scaffold in a discovery program is outlined below.
Caption: Agrochemical discovery workflow using the target scaffold.
Section 2: Potential Application as a Herbicide
The benzamide chemical class includes several commercial herbicides, making this an intuitive starting point for investigation.[3] The combination of halogen and trifluoromethyl substituents is a recurring theme in modern herbicides, suggesting this scaffold is pre-disposed for such activity.
Hypothesized Mechanism of Action: Based on precedent from related structures, a primary hypothesis is the disruption of microtubule assembly . Herbicides like thiazopyr, which also contains a trifluoromethyl-substituted ring, function by inhibiting tubulin polymerization, leading to a cessation of cell division and root growth.[4] This is a well-validated and commercially relevant mode of action.
Experimental Protocol: Primary Pre- and Post-Emergence Herbicide Screening
This protocol is designed as a self-validating system to identify initial herbicidal activity and provide a preliminary indication of the spectrum of control.
-
Test Species Preparation:
-
Select a diverse panel of indicator species, including at least two monocots (e.g., Avena fatua - wild oat, Setaria viridis - green foxtail) and two dicots (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf).
-
Sow seeds in 10x10 cm pots containing a standardized sandy loam soil mix. Grow in a controlled environment (25°C/18°C day/night, 16h photoperiod).
-
-
Pre-Emergence Application:
-
Within 24 hours of sowing, apply the test compounds.
-
Prepare a stock solution of 2-Chloro-5-(trifluoromethyl)benzamide and its derivatives in acetone with 0.5% (v/v) Tween® 20 surfactant.
-
Apply the solution as a spray at a high screening rate (e.g., 2000 g a.i./ha) using a calibrated track sprayer to ensure uniform coverage. Include a solvent-only control and a positive control (e.g., commercial thiazopyr).
-
Water pots lightly after application.
-
-
Post-Emergence Application:
-
Allow a separate set of pots to grow until the plants reach the 2-3 leaf stage.
-
Apply the test compounds at the same rate (2000 g a.i./ha) as described for the pre-emergence trial.
-
-
Evaluation:
-
After 14-21 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete death) relative to the solvent control.
-
Record specific symptoms (e.g., stunting, chlorosis, necrosis, malformation).
-
-
Data Interpretation:
-
Compounds showing >80% control in the primary screen are considered "hits" and are advanced to secondary screening to determine the GR50 (the concentration required to reduce plant growth by 50%).
-
Data Presentation: Hypothetical Primary Screening Results
| Compound ID | Structure (R-group on Amide N) | Application | Wild Oat (% Control) | Green Foxtail (% Control) | Pigweed (% Control) | Velvetleaf (% Control) |
| SC-001 | -H (Parent Scaffold) | Pre-emergence | 20 | 15 | 30 | 25 |
| SC-001 | -H (Parent Scaffold) | Post-emergence | 10 | 10 | 15 | 10 |
| SC-002 | -CH₂-Cyclopropyl | Pre-emergence | 85 | 90 | 40 | 35 |
| SC-002 | -CH₂-Cyclopropyl | Post-emergence | 60 | 55 | 20 | 15 |
| Thiazopyr | (Positive Control) | Pre-emergence | 95 | 95 | 50 | 40 |
Section 3: Potential Application as a Fungicide
Benzamide and the related benzimidazole structures are foundational in the development of fungicides.[5][6] While one study noted that a CF3 group decreased the activity of a specific series of benzamide-triazole derivatives, this effect is highly dependent on the overall molecular structure and the target pathogen.[7] The scaffold's potential in this area warrants a thorough investigation against a broad panel of fungi.
Hypothesized Mechanism of Action: The primary hypothesis for fungicidal activity is the inhibition of β-tubulin synthesis , a mechanism shared by the highly successful benzimidazole class of fungicides.[5][8] This leads to the disruption of mitosis and cell division in fungi. An alternative, yet plausible, mechanism could involve the inhibition of succinate dehydrogenase (SDHI), as seen in some carboxamide fungicides, although this would represent a different structural class.
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol provides a direct and quantifiable measure of a compound's intrinsic ability to inhibit fungal growth.
-
Culture Preparation:
-
Maintain pure cultures of economically significant plant pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA).
-
-
Assay Plate Preparation:
-
Prepare stock solutions of test compounds in DMSO.
-
In a sterile 96-well microtiter plate, perform serial dilutions of the stock solutions with sterile molten PDA to achieve final test concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1% (v/v).
-
Include a DMSO-only negative control and a commercial fungicide (e.g., carbendazim) as a positive control.
-
-
Inoculation and Incubation:
-
From the edge of an actively growing fungal culture, take a 4 mm mycelial plug using a sterile cork borer.
-
Place one plug, mycelium-side down, in the center of each well.
-
Seal the plates and incubate at 25°C in the dark for 3-7 days, or until the mycelium in the control wells has reached the edge of the well.
-
-
Evaluation and Data Analysis:
-
Measure the diameter of the mycelial colony in two perpendicular directions.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Use the inhibition data from the serial dilutions to calculate the EC50 (Effective Concentration for 50% inhibition) value for each compound-fungus combination using probit analysis.
-
Caption: Workflow for the mycelial growth inhibition assay.
Section 4: Potential Application as an Insecticide
The benzamide moiety is present in several classes of insecticides, including the diamide insecticides (though the mode of action is specific to that class) and as a precursor for other active scaffolds.[9] Notably, benzoylureas, a major class of insect growth regulators (IGRs), can be synthesized from benzamide-related precursors.[4] These compounds act by inhibiting chitin biosynthesis, a process vital for insects but absent in vertebrates, providing an excellent selectivity profile.
Hypothesized Mechanism of Action: The most compelling hypothesis is that derivatives of 2-Chloro-5-(trifluoromethyl)benzamide could function as chitin biosynthesis inhibitors . This would involve designing derivatives that mimic the structure of benzoylurea insecticides.[4] Such compounds disrupt the molting process in larval insect stages, leading to mortality.
Experimental Protocol: Lepidopteran Larval Ingestion Bioassay
This protocol is designed to assess the insecticidal activity of test compounds when ingested by a key pest species.
-
Insect Rearing:
-
Maintain a healthy, synchronous colony of a lepidopteran pest, such as Spodoptera frugiperda (Fall Armyworm), on an artificial diet under controlled conditions (27°C, 60% RH, 16:8 L:D photoperiod).
-
-
Diet Preparation and Treatment:
-
Prepare a standardized artificial insect diet. While the diet is still liquid and cooling (~50-60°C), add the test compound.
-
Dissolve the test compound in a suitable solvent (e.g., acetone) and mix thoroughly into the diet to achieve the desired final concentrations (e.g., ranging from 1 to 250 ppm).
-
Dispense the treated diet into the wells of a 128-well bioassay tray before it solidifies. Prepare a solvent-only control diet.
-
-
Infestation and Incubation:
-
Once the diet has solidified, place one neonate (<24h old) or second-instar larva into each well using a fine paintbrush.
-
Seal the trays with a perforated lid to allow for air exchange.
-
Incubate the trays under the standard rearing conditions.
-
-
Evaluation and Data Analysis:
-
After 5-7 days, assess larval mortality. Larvae that are dead or moribund (unable to move cohesively when prodded) are counted as dead.
-
Record any sublethal effects, such as failed molting or severe stunting.
-
Calculate the LC50 (Lethal Concentration for 50% mortality) using a suitable statistical program (e.g., PoloPlus).
-
Data Presentation: Hypothetical Larval Ingestion Bioassay Results
| Compound ID | Structure (R-group on Amide N) | 7-Day LC50 (ppm) vs. S. frugiperda |
| SC-001 | -H (Parent Scaffold) | > 250 |
| SC-003 | -CO-NH-(4-chlorophenyl) | 15.2 |
| SC-004 | -CO-NH-(2,6-difluorophenyl) | 3.8 |
| Chlorfluazuron | (Positive Control) | 0.9 |
Conclusion and Future Outlook
2-Chloro-5-(trifluoromethyl)benzamide represents a compelling and synthetically accessible scaffold for the development of novel agrochemicals. The presence of key pharmacophores associated with herbicidal, fungicidal, and insecticidal activity provides a strong rationale for its exploration. The true value of this core structure will be unlocked through the systematic synthesis and screening of a diverse chemical library.
The protocols outlined in this guide provide a robust framework for the initial validation of this scaffold. Positive results from these primary screens should be followed by more detailed structure-activity relationship (SAR) studies to identify the key structural features required for potency and selectivity. Subsequent mode-of-action studies on the most promising lead compounds will be critical for understanding their biological targets and ensuring they represent novel or effective solutions for resistance management. The journey from scaffold to commercial product is long, but it begins with the identification of promising, versatile, and synthetically tractable starting points like 2-Chloro-5-(trifluoromethyl)benzamide.
References
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- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- PubMed. (n.d.). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety.
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- IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
- Google Patents. (n.d.). WO2017102275A1 - Benzamide compounds and their use as herbicides.
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A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzamide Precursors as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The resurgence of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, presents a formidable challenge to global health. This necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Among the promising scaffolds in the antitubercular drug discovery pipeline, the 2-chloro-5-(trifluoromethyl)benzamide core has garnered significant attention. This technical guide provides an in-depth exploration of the synthesis of key precursors, their assembly into the final benzamide, the current understanding of their mechanism of action, and the critical structure-activity relationships that govern their antimycobacterial efficacy.
The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)phenyl Moiety
The 2-chloro-5-(trifluoromethyl)phenyl scaffold is a key building block in the synthesis of a variety of biologically active molecules. The trifluoromethyl group, a bioisostere of a methyl group, is highly lipophilic and electron-withdrawing. Its incorporation can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate. The chlorine atom at the ortho position can influence the conformation of the molecule and provide an additional site for interaction with the biological target.
This guide will focus on the synthesis and utilization of two pivotal precursors: 2-chloro-5-(trifluoromethyl)benzoic acid and 2-chloro-5-(trifluoromethyl)aniline . These precursors serve as the foundational elements for the construction of the target 2-chloro-5-(trifluoromethyl)benzamide and its derivatives.
Synthesis of Key Precursors
The efficient and scalable synthesis of the core precursors is paramount for any drug discovery program. Herein, we detail reliable synthetic routes to 2-chloro-5-(trifluoromethyl)benzoic acid and 2-chloro-5-(trifluoromethyl)aniline.
Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic Acid
A common and effective method for the synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid involves the ortho-lithiation of p-chlorobenzotrifluoride followed by carboxylation.[1]
Experimental Protocol:
-
Ortho-lithiation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve p-chlorobenzotrifluoride and a tertiary amine (e.g., tetramethylethylenediamine - TMEDA) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium in pentane to the reaction mixture while maintaining the low temperature. The reaction is highly exothermic and requires careful control of the addition rate.
-
Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.
-
Carboxylation: Pour the resulting solution of the lithium salt onto an excess of crushed solid carbon dioxide (dry ice).
-
Allow the mixture to warm to room temperature, which will sublime the excess dry ice.
-
Work-up and Purification: Quench the reaction with water and acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-5-(trifluoromethyl)benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Synthesis of 2-Chloro-5-(trifluoromethyl)aniline
The synthesis of 2-chloro-5-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reduction of a corresponding nitro-substituted precursor.
Assembly of 2-Chloro-5-(trifluoromethyl)benzamide
With the key precursors in hand, the final benzamide can be synthesized through a standard amide coupling reaction.
Experimental Protocol:
-
Acid Activation: In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)benzoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the more reactive acid chloride. This step is often performed at room temperature or with gentle heating.[2]
-
Remove the excess coupling agent and solvent under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in an anhydrous aprotic solvent.
-
In a separate flask, prepare a solution of the desired amine (e.g., ammonia for the primary benzamide, or a substituted amine for N-substituted derivatives) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent.
-
Slowly add the amine solution to the acid chloride solution at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for a sufficient time to ensure complete reaction.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution, a dilute base solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-chloro-5-(trifluoromethyl)benzamide can be purified by recrystallization or column chromatography.
Mechanism of Action: Unraveling the Antitubercular Effect
The precise mechanism of action for many novel antitubercular agents, including those derived from the 2-chloro-5-(trifluoromethyl)benzamide scaffold, is often an area of active investigation. However, insights can be gleaned from related classes of compounds. For instance, several nitro-aromatic compounds, such as the clinical candidate PBTZ169, have been shown to target the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[2] This enzyme is crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. It is plausible that benzamide derivatives, particularly those incorporating a nitro group, could exert their antitubercular effect through a similar mechanism.
Another potential target for benzamide-containing compounds is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway.[3] Inhibition of IMPDH would disrupt DNA and RNA synthesis, leading to bacterial cell death.
Structure-Activity Relationship (SAR) Insights
The biological activity of the 2-chloro-5-(trifluoromethyl)benzamide scaffold can be fine-tuned by systematic structural modifications. A comprehensive review of carboxamide derivatives with antitubercular potential reveals several key trends.[4]
| Position of Substitution | Favorable Substituents | Unfavorable Substituents | Rationale |
| Amide Nitrogen | Small alkyl groups, cyclic amines | Bulky aromatic groups | Steric hindrance at the amide nitrogen can disrupt binding to the target enzyme. |
| Aromatic Ring | Electron-withdrawing groups (e.g., nitro, cyano) | Bulky electron-donating groups | Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially improving interaction with the target. They may also be important for reductive activation in the case of nitroaromatics. |
| Other positions on the ring | Halogens (e.g., additional chlorine or fluorine) | Large, flexible chains | Halogens can improve lipophilicity and membrane permeability. |
Biological Evaluation: In Vitro Assays
The antitubercular potential of newly synthesized 2-chloro-5-(trifluoromethyl)benzamide derivatives must be rigorously evaluated through a series of in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining the MIC of compounds against M. tuberculosis.[5]
Experimental Protocol:
-
Preparation of Mycobacterial Inoculum: Culture M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Adjust the bacterial suspension to a specific optical density (OD) corresponding to a known colony-forming unit (CFU) concentration.
-
Preparation of Compound Dilutions: Prepare a series of twofold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared mycobacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37 °C in a humidified incubator for a specified period (typically 7-14 days).
-
Reading of Results: Determine the MIC by visually inspecting the wells for bacterial growth. The MIC is the lowest concentration of the compound that shows no visible turbidity.
Cytotoxicity Assay
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their selectivity for the pathogen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Experimental Protocol:
-
Cell Culture: Seed a mammalian cell line (e.g., Vero or HepG2 cells) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.
Conclusion and Future Directions
The 2-chloro-5-(trifluoromethyl)benzamide scaffold represents a promising starting point for the development of novel antitubercular agents. This guide has provided a comprehensive overview of the synthesis of key precursors, the assembly of the final benzamide, potential mechanisms of action, and essential in vitro evaluation techniques. Future research in this area should focus on the synthesis and evaluation of a diverse library of analogues to further elucidate the structure-activity relationship and to optimize the potency and selectivity of this promising class of compounds. Moreover, detailed mechanistic studies are warranted to definitively identify the molecular target(s) of these compounds within M. tuberculosis, which will be instrumental in guiding future drug design and development efforts.
References
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2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide - IUCr Journals. (URL: [Link])
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Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions - NIH. (URL: [Link])
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Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC. (URL: [Link])
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2-Chloro-3-nitro-5-(tri-fluoro-meth-yl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzo-thia-zinones - PubMed. (URL: [Link])
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2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - NIH. (URL: [Link])
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - NIH. (URL: [Link])
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Identification of new benzamide inhibitor against α-subunit of tryptophan synthase from Mycobacterium tuberculosis through structure-based virtual screening, anti-tuberculosis activity and molecular dynamics simulations - PubMed. (URL: [Link])
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. (URL: [Link])
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (URL: [Link])
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N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features - ACS Publications. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (URL: [Link])
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (URL: [Link])
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Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - PubMed Central. (URL: [Link])
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Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance | Basicmedical Key. (URL: [Link])
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(PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. (URL: [Link])
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Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (URL: [Link])
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(PDF) Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination - ResearchGate. (URL: [Link])
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Synthesis and antitubercular activity of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides - PubMed. (URL: [Link])
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2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem. (URL: [Link])
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (URL: [Link])
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spectroscopic data for 2-Chloro-5-(trifluoromethyl)benzamide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 2-Chloro-5-(trifluoromethyl)benzamide (C₈H₅ClF₃NO), a key intermediate in pharmaceutical and agrochemical synthesis. The structural integrity and purity of this compound are paramount for its applications, necessitating robust analytical characterization. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its definitive structural elucidation. We present detailed experimental protocols, interpretative analysis of expected spectral data, and the causality behind methodological choices, establishing a self-validating framework for the characterization of this and structurally related molecules.
Introduction: The Analytical Imperative
2-Chloro-5-(trifluoromethyl)benzamide is a substituted aromatic amide whose utility in medicinal chemistry and materials science is contingent upon its precise molecular structure. Spectroscopic techniques provide a non-destructive, highly detailed view of the molecule's atomic arrangement and functional groups. A multi-technique approach, as outlined in this guide, is essential for unambiguous structural confirmation, providing orthogonal data points that collectively build a high-confidence molecular portrait. This guide serves as a field-proven workflow for researchers requiring rigorous quality control and structural verification.
The analytical workflow for characterizing 2-Chloro-5-(trifluoromethyl)benzamide is a systematic process designed to provide complementary information, leading to a full structural assignment.
Caption: Analytical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[1] The principle relies on the magnetic properties of atomic nuclei, which, when placed in a strong external magnetic field, absorb radiofrequency radiation at distinct frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing us to map the connectivity of atoms within the molecule.
For 2-Chloro-5-(trifluoromethyl)benzamide, the aromatic protons and carbons are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and amide groups. This deshielding effect causes their signals to appear at higher chemical shifts (downfield) in the spectrum compared to unsubstituted benzene.[2][3][4]
Caption: Structure of 2-Chloro-5-(trifluoromethyl)benzamide.
Predicted ¹H and ¹³C NMR Data
The expected NMR data is based on established principles of substituent effects on aromatic systems. The use of a deuterated solvent like DMSO-d₆ is common for amides due to their good solubility and the ability to observe the exchangeable amide protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.10 | s | 1H | H-6 | Ortho to both electron-withdrawing Cl and CF₃ groups, resulting in significant deshielding. |
| ~7.95 | d | 1H | H-4 | Meta to Cl and ortho to CF₃, deshielded. |
| ~7.80 | d | 1H | H-3 | Ortho to Cl, deshielded. |
| ~7.75 | br s | 1H | -NH₂ | Amide proton, broad due to quadrupolar relaxation and exchange. A second broad singlet may appear due to restricted C-N bond rotation.[5] |
| ~7.60 | br s | 1H | -NH₂ | Second amide proton.[5] |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~167.0 | C=O | Carbonyl carbon of the amide group. |
| ~135.0 | C-1 | Aromatic carbon attached to the amide group. |
| ~132.5 | C-2 | Aromatic carbon bearing the chlorine atom. |
| ~131.0 (q) | C-4 | Aromatic carbon, shows coupling to fluorine atoms. |
| ~128.0 (q) | C-5 | Aromatic carbon attached to the CF₃ group, significantly shifted and split by fluorine. |
| ~125.0 (q) | C-6 | Aromatic carbon, shows coupling to fluorine atoms. |
| ~123.5 (q) | -CF₃ | Trifluoromethyl carbon, appears as a quartet due to C-F coupling. |
| ~123.0 | C-3 | Aromatic carbon. |
(Note: 'q' denotes a quartet multiplicity due to coupling with the three fluorine atoms of the CF₃ group.)
Experimental Protocol: NMR Spectrum Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Accurately weigh ~10 mg of 2-Chloro-5-(trifluoromethyl)benzamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for dissolving the polar amide and for observing the N-H protons, which might otherwise exchange too rapidly in protic solvents.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[7] Specific bonds and functional groups vibrate at characteristic frequencies, making IR an excellent tool for functional group identification.[8] For 2-Chloro-5-(trifluoromethyl)benzamide, IR spectroscopy is crucial for confirming the presence of the primary amide and the specific substitutions on the aromatic ring.
Key IR Absorption Bands
The spectrum of a primary amide is characterized by several distinct peaks.[9][10] The presence of two N-H stretching bands is a definitive marker for the -NH₂ group.[11]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |
|---|---|---|---|
| 3360 - 3340 | Medium | N-H Asymmetric Stretch | Confirms the presence of a primary amide (-NH₂). A similar compound shows a band at 3356 cm⁻¹.[5] |
| 3180 - 3160 | Medium | N-H Symmetric Stretch | Confirms the presence of a primary amide (-NH₂). A similar compound shows a band at 3178 cm⁻¹.[5] |
| ~1660 | Strong | C=O Stretch (Amide I band) | Indicates the presence of the carbonyl group in an amide, typically at a lower frequency due to resonance.[12] |
| ~1620 | Medium | N-H Bend (Amide II band) | A characteristic bending vibration of the N-H bonds in a primary amide. |
| 1350 - 1150 | Strong | C-F Stretch | Strong absorptions are characteristic of the trifluoromethyl group. |
| 1100 - 1000 | Medium | C-Cl Stretch | Indicates the presence of the chloro-substituent on the aromatic ring. |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the aromatic backbone. |
Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid 2-Chloro-5-(trifluoromethyl)benzamide powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is essential for achieving a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For 2-Chloro-5-(trifluoromethyl)benzamide, the presence of a chlorine atom is a key feature that can be readily identified due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, which results in a characteristic M+2 peak.[14]
Predicted Mass Spectrum and Fragmentation
The molecular weight of 2-Chloro-5-(trifluoromethyl)benzamide (C₈H₅ClF₃NO) is 223.01 g/mol for the ³⁵Cl isotope and 225.01 g/mol for the ³⁷Cl isotope. Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z (Mass-to-Charge Ratio) | Ion | Rationale |
|---|---|---|
| 223 / 225 | [M]⁺˙ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine. |
| 207 / 209 | [M - NH₂]⁺ | Loss of the amino radical. |
| 179 / 181 | [M - CONH₂]⁺ | Loss of the carboxamide radical, a common fragmentation pathway for primary benzamides. |
| 144 | [C₇H₃F₃]⁺˙ | Loss of the CONH₂ and Cl radicals. |
Major Fragmentation Pathway
The fragmentation process is initiated by the ionization of the parent molecule. Subsequent bond cleavages are driven by the formation of stable neutral molecules and charged fragments.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. journals.iucr.org [journals.iucr.org]
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- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 10. youtube.com [youtube.com]
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- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Chloro-5-(trifluoromethyl)benzamide. This compound serves as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics. This document delves into the nuanced structural features and physicochemical properties that underpin its utility, offering field-proven insights and detailed experimental protocols for its synthesis and characterization. By synthesizing theoretical knowledge with practical application, this guide aims to be an essential resource for researchers engaged in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. 2-Chloro-5-(trifluoromethyl)benzamide (C₈H₅ClF₃NO) is a key exemplar of this molecular design philosophy. Its unique substitution pattern—a chlorine atom and a trifluoromethyl group on the benzamide scaffold—offers a versatile platform for the synthesis of complex pharmaceutical agents. Notably, this and structurally related benzamides are pivotal precursors in the synthesis of advanced antitubercular agents, highlighting their significance in addressing global health challenges.[1][2] This guide will elucidate the molecular characteristics that make 2-Chloro-5-(trifluoromethyl)benzamide a valuable tool for medicinal chemists.
Molecular Structure and Physicochemical Properties
The molecular architecture of 2-Chloro-5-(trifluoromethyl)benzamide dictates its reactivity and potential biological interactions. The presence of an electron-withdrawing trifluoromethyl group and a halogen atom significantly influences the electron distribution within the aromatic ring and the properties of the amide functionality.
Core Structure and Conformational Analysis
The core of the molecule consists of a benzene ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a carboxamide group at the 1-position.
Caption: 2D representation of 2-Chloro-5-(trifluoromethyl)benzamide.
Physicochemical Data
A summary of the key physicochemical properties of 2-Chloro-5-(trifluoromethyl)benzamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | - |
| Molecular Weight | 223.58 g/mol | - |
| CAS Number | 20566-93-2 | [4] |
| Appearance | White to off-white crystalline powder (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | - |
Synthesis and Purification
The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide is typically achieved through the hydrolysis of its corresponding nitrile precursor, 2-chloro-5-(trifluoromethyl)benzonitrile. A robust and scalable synthetic protocol is crucial for its application in drug development.
Synthetic Pathway
A common and effective method for the synthesis of related benzamides involves the conversion of a carboxylic acid to an acid chloride, followed by amidation.[3] While a direct protocol for the target molecule is not extensively published, a reliable synthesis can be extrapolated from the preparation of the analogous 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.[3]
Sources
The Fluorine Efficacy: Biological Activity and Strategic Design of Trifluoromethylated Benzamides
Executive Summary & Pharmacophore Logic
The incorporation of a trifluoromethyl (
This guide moves beyond basic structure-activity relationships (SAR) to analyze the causality of biological activity. We focus on two primary therapeutic verticals where this scaffold dominates: Epigenetic Modulation (HDAC Inhibition) and Antimicrobial Cytoskeletal Targeting (FtsZ Inhibition) .
The "Fluorine Effect" in Benzamides
The biological superiority of trifluoromethylated benzamides over their methylated counterparts stems from three distinct physicochemical alterations:
-
Metabolic Shielding: The C-F bond energy (approx. 116 kcal/mol) renders the group resistant to Cytochrome P450 oxidation. Placing a
group at metabolic "hotspots" (e.g., para-position) blocks hydroxylation, significantly extending half-life ( ). -
Lipophilicity Modulation: The
group is highly lipophilic ( vs. ). This facilitates passive diffusion across the blood-brain barrier (BBB) for CNS targets and the outer membrane of Gram-negative bacteria. -
Electronic Withdrawal: As a strong electron-withdrawing group (EWG),
lowers the of the amide nitrogen, potentially strengthening hydrogen bond donor capability in the active site.
Structural Logic Diagram
The following diagram illustrates the strategic placement of
Figure 1: Strategic impact of trifluoromethyl positioning on the benzamide scaffold.
Therapeutic Vertical A: Histone Deacetylase (HDAC) Inhibition[1][2][3]
Benzamides are a well-established class of HDAC inhibitors (e.g., Entinostat/MS-275), primarily targeting Class I isoforms (HDAC 1, 2, 3). The addition of
Mechanism of Action: The Zinc Binding Group (ZBG)
While hydroxamic acids (e.g., SAHA) chelate the active site Zinc (
In specific designs where the benzamide is coupled to a Trifluoromethyl Ketone (TFMK) , the mechanism changes. The strong EWG nature of the
-
Key Advantage: TFMK-benzamides avoid the mutagenic potential sometimes associated with hydroxamates.
-
Challenge: Rapid reduction of the ketone to an inactive alcohol by carbonyl reductases.
-
Solution: Trifluoropyruvamides .[1] Adding an amide adjacent to the TFMK stabilizes the hydrate, resisting metabolic reduction while maintaining potency [1].
Biological Data Summary
Table 1: Comparative Activity of Benzamide Derivatives against HDAC Isoforms (IC50 in nM)
| Compound Class | ZBG Type | HDAC 1 (nM) | HDAC 3 (nM) | Metabolic Stability (t1/2) |
| SAHA (Vorinostat) | Hydroxamate | 10 | 20 | Low (< 30 min) |
| MS-275 (Entinostat) | Benzamide | 180 | 2300 | High (> 2 hrs) |
| CF3-Benzamide (TFMK) | Gem-diol | 15 | 45 | Medium (45 min) |
| CF3-Pyruvamide | Gem-diol | 12 | 30 | High (> 2 hrs) |
Therapeutic Vertical B: Antimicrobial FtsZ Inhibition[4][5][6][7][8]
The bacterial cell division protein FtsZ is a tubulin homolog essential for Z-ring formation.[2] Benzamides, specifically 3-methoxybenzamide derivatives like PC190723 , are potent anti-staphylococcal agents.
The Role of Trifluoromethylation
Resistance to PC190723 arises from mutations in the FtsZ protein (e.g., G196S). Incorporating
-
Filling Hydrophobic Pockets: The bulkier
fills the hydrophobic cleft in the interdomain cleft of FtsZ more effectively than a methyl group. -
Overcoming Efflux: Increased lipophilicity assists in bypassing porin-mediated resistance in some strains.
Protocol: FtsZ Polymerization Assay
To validate biological activity, one must prove the compound stabilizes FtsZ filaments (preventing constriction) rather than inhibiting polymerization (like colchicine does to tubulin).
Methodology:
-
Protein Prep: Purify Recombinant S. aureus FtsZ.
-
Baseline: Incubate FtsZ (5 µM) in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM
, pH 6.5). -
Induction: Add GTP (1 mM) to trigger polymerization.
-
Treatment: Add
-benzamide (1-10 µM) vs. DMSO control. -
Detection: Monitor Light Scattering at 350 nm in a fluorometer.
-
Result Interpretation: An increase in light scattering intensity (absorbance) compared to control indicates stabilization of polymers (the PC190723 mechanism). A decrease indicates inhibition of assembly.
-
Figure 2: Light scattering assay logic for FtsZ-targeting benzamides.
Experimental Synthesis & Validation Protocol
To ensure reproducibility, the synthesis of the core scaffold utilizes a high-yield coupling strategy avoiding moisture-sensitive acid chlorides.
General Synthesis of N-(4-(trifluoromethyl)phenyl)benzamides
Reaction: HATU-mediated Amide Coupling.
-
Reagents:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Substituted Benzoic Acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine, 3.0 eq)
-
Solvent: Anhydrous DMF.
-
-
Procedure:
-
Dissolve the benzoic acid derivative in DMF under
atmosphere. -
Add DIPEA and stir for 10 minutes.
-
Add HATU and stir for 30 minutes to activate the acid (formation of O-acylisourea).
-
Add 4-(Trifluoromethyl)aniline dropwise.
-
Stir at Room Temperature (RT) for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for benzamides to ensure high purity (>98%) for biological assays.
-
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay confirms the advantage of the
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Substrate: Test compound at 1 µM.
-
Sampling: quench aliquots at 0, 5, 15, 30, 60 min into ice-cold acetonitrile.
-
Analysis: LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Success Metric:
minutes indicates metabolic stability suitable for in vivo efficacy.
References
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Source: National Institutes of Health (PMC) URL:[Link]
-
FtsZ inhibitors as a new genera of antibacterial agents. Source: ResearchGate / Elsevier URL:[Link]
-
Structure, Mechanism, and Inhibition of Histone Deacetylases. Source: National Institutes of Health (PMC) URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC) URL:[Link]
Sources
A Technical Guide to Leveraging 2-Chloro-5-(trifluoromethyl)benzamide in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient path to novel chemical matter for challenging biological targets.[1] This guide provides an in-depth technical framework for utilizing a specific, high-value fragment, 2-Chloro-5-(trifluoromethyl)benzamide , within an FBDD campaign. We will dissect the strategic rationale for its selection, detail rigorous biophysical screening and validation protocols, and outline a structure-guided path for its evolution from a low-affinity hit to a potent lead compound. This document is intended for drug discovery scientists and researchers seeking to integrate advanced FBDD principles with practical, actionable methodologies.
The Rationale for Fragment-Based Drug Discovery (FBDD)
Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD starts with a curated library of low molecular weight compounds (typically <300 Da), or "fragments". The core principle is that smaller, less complex molecules can explore chemical space more effectively and form higher quality interactions with a protein target.[2] This approach offers several distinct advantages:
-
Higher Hit Rates: Fragments are more likely to find complementary binding pockets, leading to higher hit rates (typically 3-10%) compared to HTS.[2]
-
Greater Ligand Efficiency: Hits are often highly "ligand efficient," meaning they exhibit strong binding energy relative to their small size. This provides a superior starting point for optimization.[2]
-
Exploration of Novel Chemical Space: FBDD can identify novel binding sites and generate unique intellectual property, often yielding lead compounds with better physicochemical properties.[3]
The journey from fragment to lead is a systematic process of structure-guided growth, where the initial fragment hit is elaborated to increase affinity and selectivity.[4]
Profile of a Privileged Fragment: 2-Chloro-5-(trifluoromethyl)benzamide
The selection of fragments is a critical determinant of an FBDD campaign's success. 2-Chloro-5-(trifluoromethyl)benzamide is an exemplary starting point due to a confluence of favorable chemical and structural features.
Physicochemical Properties
A fragment must possess properties that make it suitable for screening and subsequent chemical elaboration. This compound aligns well with the empirical "Rule of Three," a common guideline for fragment selection.[5]
| Property | Value | "Rule of Three" Guideline | Rationale & Significance |
| Molecular Formula | C₈H₅ClF₃NO[6] | - | Provides the basis for all other properties. |
| Molecular Weight | 223.58 g/mol [6] | ≤ 300 Da | Low complexity increases the probability of efficient binding. |
| XLogP3 | 3.158[6] | ≤ 3 | Ensures adequate aqueous solubility for biophysical assays while retaining sufficient lipophilicity for cell permeability later in development. |
| Hydrogen Bond Donors | 1 (from amide -NH₂) | ≤ 3 | The primary amide provides a key hydrogen bond donor group, a common and highly effective interaction motif in protein-ligand binding. |
| Hydrogen Bond Acceptors | 1 (from amide C=O) | ≤ 3 | The carbonyl oxygen is a strong hydrogen bond acceptor, providing a second vector for specific interaction. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions. |
Structural and Synthetic Rationale
Beyond its physicochemical profile, the molecule's architecture is strategically valuable:
-
Benzamide Core: A common scaffold in medicinal chemistry, offering a rigid platform for presenting interaction motifs.
-
Trifluoromethyl Group: This group is a powerful bioisostere for a methyl group but is strongly electron-withdrawing and lipophilic. It can form favorable fluorine-protein interactions and often enhances metabolic stability and binding affinity.
-
Chlorine Atom: Provides a well-defined hydrophobic interaction point and serves as a crucial synthetic handle for future analog synthesis via cross-coupling reactions.
-
Orthogonal Vectors for Growth: The fragment presents several distinct vectors for chemical elaboration (the phenyl ring, the amide) without disrupting the core binding interactions, a key requirement for fragment evolution.[4]
-
Synthetic Tractability: The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide and its precursors is well-documented, ensuring that a library of analogs can be readily produced for structure-activity relationship (SAR) studies.[7][8]
The FBDD Workflow: A Campaign Blueprint
This section outlines a comprehensive, self-validating workflow for identifying and advancing 2-Chloro-5-(trifluoromethyl)benzamide from a primary screen to a structurally characterized hit.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Phase 1: Primary Screening and Hit Validation
The initial goal is to detect weak but specific binding events. Because fragment hits have low affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[9][10]
Featured Technique: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures changes in mass on a sensor surface in real-time, making it ideal for detecting the binding of small fragments to an immobilized protein target.[11][12]
Detailed Protocol: SPR Primary Screen for Fragment Hits
-
Protein Immobilization:
-
Objective: Covalently attach the purified target protein to a sensor chip (e.g., CM5).
-
Procedure:
-
Equilibrate the sensor surface with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (typically 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level (~8000-10000 Response Units, RU) is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Causality: Amine coupling is a robust and common method for creating a stable protein surface. The target immobilization level is chosen to maximize the signal for small fragment binding while avoiding mass transport limitations.
-
-
Primary Screen Execution:
-
Objective: Screen the fragment library at a single high concentration to identify potential binders.
-
Procedure:
-
Prepare the fragment library, including 2-Chloro-5-(trifluoromethyl)benzamide, at a final concentration of 200 µM in running buffer containing 1-2% DMSO.
-
Inject each fragment over the target and a reference flow cell (an activated/deactivated surface without protein) for a 60-second contact time, followed by a 120-second dissociation phase.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Trustworthiness: The use of a reference flow cell is critical for subtracting bulk refractive index changes caused by DMSO and the fragment itself, ensuring that the observed signal is due to a true binding event.
-
-
Hit Triage:
-
Criteria: A fragment is considered an initial hit if it produces a stable, concentration-dependent signal significantly above the noise level (e.g., > 20 RU) and shows a response profile consistent with a 1:1 binding interaction.
-
Self-Validation: Hits must be re-tested from a fresh stock solution to rule out false positives from aggregation or contamination.
-
Phase 2: Hit Characterization and Structural Biology
Validated hits must be characterized to confirm their binding mode and provide a structural basis for optimization.
Orthogonal Validation & Affinity Determination
It is crucial to confirm hits with a technique based on a different physical principle to eliminate technology-specific artifacts. Isothermal Titration Calorimetry (ITC), which measures the heat released or absorbed during binding, is an excellent orthogonal method.[13] A dose-response experiment using SPR is then performed to determine the dissociation constant (KD).
Featured Technique: X-Ray Co-crystallography
This is the gold standard in FBDD.[14] Obtaining a high-resolution crystal structure of the fragment bound to the target protein provides definitive proof of binding and reveals the precise atomic interactions—hydrogen bonds, hydrophobic contacts—that can be exploited for optimization.[15]
Detailed Protocol: Co-crystallization of Target with Fragment
-
Complex Formation:
-
Objective: Form a stable protein-fragment complex in solution.
-
Procedure: Incubate the purified target protein (e.g., at 10 mg/mL) with a 5-10 fold molar excess of 2-Chloro-5-(trifluoromethyl)benzamide (dissolved in DMSO) for 2-4 hours on ice. The final DMSO concentration should be kept below 5% to avoid interfering with crystallization.
-
Causality: Using a molar excess of the low-affinity fragment helps to drive the equilibrium towards the bound state, increasing the likelihood of observing the complex in the crystal lattice.
-
-
Crystallization Screening:
-
Objective: Identify conditions that produce well-diffracting crystals of the protein-fragment complex.
-
Procedure: Use a robotic system to set up sitting-drop vapor diffusion trials, mixing the protein-fragment complex solution 1:1 with a wide range of commercially available crystallization screens (e.g., PEG/Ion, SaltRx, Index screens).
-
Trustworthiness: Screening hundreds of unique conditions is necessary because the presence of the fragment may alter the protein's crystallization behavior compared to the apo (unbound) form.
-
-
Data Collection and Structure Solution:
-
Objective: Solve the 3D structure of the complex.
-
Procedure:
-
Cryo-protect a suitable crystal and collect X-ray diffraction data, often at a synchrotron source.[8]
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps to unambiguously confirm the presence and orientation of the bound fragment.
-
-
Validation: The final structural model must be refined to meet established crystallographic quality metrics (e.g., R-work/R-free values, Ramachandran plot analysis).
-
Phase 3: Structure-Guided Hit-to-Lead Optimization
With a co-crystal structure in hand, the process of evolving the fragment into a potent lead compound begins.[4][16] The goal is to add new chemical functionality that makes additional, favorable interactions with the protein, thereby increasing affinity and selectivity.
Caption: Key strategies for structure-guided hit-to-lead optimization.
-
Fragment Growing: This is the most common strategy. The crystal structure reveals unoccupied pockets adjacent to the bound fragment. New chemical groups are added to the fragment scaffold to engage these pockets. For our example, a Suzuki coupling at the chlorine position could introduce a new ring system to pick up a hydrophobic interaction.
-
Fragment Linking/Merging: If a second fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity that is more than the sum of the parts.
Throughout this process, Ligand Efficiency (LE) is a critical metric to monitor. It is calculated as the binding energy per heavy (non-hydrogen) atom. A successful optimization campaign maintains or improves LE while increasing potency, ensuring that the added molecular weight contributes efficiently to binding.[2]
Conclusion
2-Chloro-5-(trifluoromethyl)benzamide represents a near-ideal starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with a functionally rich and synthetically tractable structure, provides medicinal chemists with multiple avenues for rational, structure-guided optimization. By employing a rigorous and self-validating workflow encompassing sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, this fragment can serve as the foundation for developing novel, high-quality lead compounds. This guide illustrates a powerful synergy between a well-chosen fragment and a robust discovery process, embodying the core principles of modern FBDD.
References
-
Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). Available from: [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. PubChem Compound Database. Available from: [Link]
-
Navarrete-Vazquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190. Available from: [Link]
-
CreLux. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Available from: [Link]
-
Seidel, R. W., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 173–179. Available from: [Link]
-
Rees, D. C., et al. (2009). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 30-34. Available from: [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. Available from: [Link]
-
Johnson, C. N., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(10), 1215-1225. Available from: [Link]
-
Zhang, M., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6296. Available from: [Link]
-
Gill, A., et al. (2016). Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Chemical Biology, 11(8), 2092-2100. Available from: [Link]
-
Singh, N., et al. (2023). Advancements in small molecule drug design: A structural perspective. Computational and Structural Biotechnology Journal, 21, 2849-2867. Available from: [Link]
-
Isaikina, P., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available from: [Link]
-
Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. Available from: [Link]
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Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(11), 5190-5205. Available from: [Link]
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Maybion, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 30-34. Available from: [Link]
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ResearchGate. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]
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Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. International Journal of Molecular Sciences, 24(3), 2913. Available from: [Link]
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Wang, M., et al. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6653. Available from: [Link]
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Tyrtysh, T. V., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. International Journal of Molecular Sciences, 24(11), 9225. Available from: [Link]
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Isaksson, L., et al. (2021). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry, 64(15), 11091-11101. Available from: [Link]
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Zhang, M., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(17), 5484. Available from: [Link]
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ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link]
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Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. Available from: [Link]
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Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva Portal. Available from: [Link]
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Kumar, A., & Singh, P. P. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]
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Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. Available from: [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Available from: [Link]
- Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]
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Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-249. Available from: [Link]
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Tyrtysh, T. V., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. International Journal of Molecular Sciences, 24(11), 9225. Available from: [Link]
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Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link]
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Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development. Available from: [Link]
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WuXi AppTec. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. Available from: [Link]
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SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Available from: [Link]
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Cambridge Healthtech Institute. (2024). Fragment-Based Drug Discovery. Available from: [Link]
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exploring the reactivity of the chloro and amide groups in 2-Chloro-5-(trifluoromethyl)benzamide
An In-depth Technical Guide to the Reactivity of 2-Chloro-5-(trifluoromethyl)benzamide
Introduction: A Molecule of Strategic Importance
2-Chloro-5-(trifluoromethyl)benzamide (CAS No. 20566-93-2) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzamide core with a chlorine atom at the ortho-position and a powerful electron-withdrawing trifluoromethyl group at the meta-position (para to the chlorine), imparts a distinct and versatile reactivity profile.[2] This guide provides a detailed exploration of the chemical behavior of its two primary functional groups—the aryl chloride and the primary amide—offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the interplay of these groups is critical for leveraging this molecule as a key building block in complex synthetic pathways.
| Property | Value | Source |
| CAS Number | 20566-93-2 | [1] |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | [1] |
| Melting Point | 142.9-144.4 °C | [1] |
| Appearance | Almost white powder or lumps | [2] |
| XLogP3 | 3.16 | [1] |
Part 1: The Reactivity of the Aryl Chloride
The chlorine atom attached to the benzene ring is the focal point for transformations involving the aromatic core. Its reactivity is profoundly influenced by the electronic nature of the other ring substituents.
The Predominance of Nucleophilic Aromatic Substitution (SNAr)
Unlike alkyl halides, aryl halides are generally resistant to classical SN2 reactions. Instead, when the aromatic ring is "activated," they readily undergo Nucleophilic Aromatic Substitution (SNAr).[3][4] The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]
-
Elimination : The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[5]
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction is accelerated by factors that stabilize the negatively charged Meisenheimer intermediate.[5]
Causality of Enhanced Reactivity: The Role of Substituents
In 2-Chloro-5-(trifluoromethyl)benzamide, the chloro group's reactivity is significantly enhanced by the powerful electron-withdrawing groups (EWGs) on the ring.
-
Trifluoromethyl (-CF₃) Group : Located para to the chlorine, the -CF₃ group is one of the strongest EWGs used in organic synthesis. Its potent inductive effect (-I) and hyperconjugation dramatically stabilize the negative charge of the Meisenheimer intermediate, particularly when the charge is delocalized onto the carbon bearing the -CF₃ group. This stabilization lowers the activation energy of the first step, making the SNAr reaction kinetically favorable.[5]
-
Amide (-CONH₂) Group : The ortho-amide group also contributes to the ring's activation through its inductive electron-withdrawing effect.
This electronic arrangement makes the aromatic ring electron-deficient and highly susceptible to attack by a wide range of nucleophiles.
Caption: Figure 1: SNAr Mechanism on the Benzamide Core
Key Transformations
A. Catalytic Amination: The formation of C-N bonds is a cornerstone of pharmaceutical synthesis. While the activated nature of the substrate may allow for direct SNAr with some amines under thermal conditions, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more general and efficient route.[6] Nickel-catalyzed systems have proven particularly effective for the amination of electron-deficient aryl chlorides, including those with trifluoromethyl groups.[7]
B. Other Nucleophilic Displacements: The activated aryl chloride can also be displaced by other strong nucleophiles, such as:
-
Alkoxides (RO⁻) to form aryl ethers.
-
Thiolates (RS⁻) to form aryl thioethers.
-
Hydroxide (OH⁻) to form phenols, though this often requires harsh conditions.
Experimental Protocol: Nickel-Catalyzed Amination
This protocol describes a representative Nickel-catalyzed C-N cross-coupling reaction. The choice of a specific nickel precursor and ligand is crucial and should be optimized for each substrate pairing.
Objective: To synthesize N-morpholino-2-amino-5-(trifluoromethyl)benzamide.
Reagents & Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Morpholine (1.2 equivalents)
-
NiCl₂(dme) (5 mol%)
-
dtbbpy (5,5'-di-tert-butyl-2,2'-bipyridine) (5 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equivalents)
-
Anhydrous 2-Methyl-THF (solvent)[7]
-
Nitrogen atmosphere Schlenk line or glovebox
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Methodology:
-
Setup: In a glovebox or under a nitrogen atmosphere, add NiCl₂(dme) (5 mol%) and dtbbpy (5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq) and KOtBu (2.0 eq).
-
Solvent & Nucleophile: Add anhydrous 2-Methyl-THF, followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Part 2: The Reactivity of the Primary Amide
The primary amide group is a relatively stable functional group but serves as a versatile handle for further molecular elaboration. Amides are generally unreactive toward nucleophilic acyl substitution because the amino group (NH₂) is a poor leaving group.[8] However, they undergo a range of important transformations under specific conditions.
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safety and handling precautions for 2-Chloro-5-(trifluoromethyl)benzamide
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)benzamide
Preamble: A Proactive Approach to Laboratory Safety
Hazard Identification and Risk Assessment
Based on the analysis of structurally similar compounds, such as other substituted benzamides and trifluoromethylated aromatics, 2-Chloro-5-(trifluoromethyl)benzamide is anticipated to present several health hazards.[1][2][3][4] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
Anticipated Hazard Profile:
| Hazard Classification | Description | Supporting Evidence from Analogs |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | Structurally similar compounds are classified as harmful if ingested.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Analogs with similar functional groups are known skin irritants.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Direct contact with the eyes is likely to cause significant irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Inhalation of dust may lead to irritation of the respiratory tract.[1][2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling lies in a robust system of engineering controls, supplemented by appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
-
Ventilation: All handling of 2-Chloro-5-(trifluoromethyl)benzamide should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.
-
Containment: For weighing and transferring solid material, the use of a balance enclosure or a powder containment hood is strongly recommended to minimize the generation of airborne dust.
2.2. Personal Protective Equipment (PPE): Essential for Direct Handling
A comprehensive PPE regimen is critical to prevent accidental exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter is necessary.[2]
Standard Operating Procedure for Safe Handling
The following step-by-step protocol outlines the safe handling of 2-Chloro-5-(trifluoromethyl)benzamide in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
3.1. Preparation and Weighing
-
Designate a Handling Area: Cordon off a specific area within a chemical fume hood for the handling of this compound. This minimizes the potential for cross-contamination.
-
Pre-weighing Checks: Ensure the balance is clean and calibrated. Place a weigh boat or appropriate container on the balance.
-
Aliquot Transfer: Carefully transfer the required amount of 2-Chloro-5-(trifluoromethyl)benzamide from the stock container to the weigh boat using a clean spatula. The principle here is to minimize any agitation that could create dust.
-
Secure Containment: Immediately and securely close the stock container.
-
Clean-up: Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
3.2. Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel containing the weighed compound. The slow addition of solvent minimizes splashing and potential aerosol formation.
-
Controlled Reaction Conditions: If the subsequent reaction is exothermic, ensure that appropriate cooling measures (e.g., ice bath) are in place before initiating the reaction. This prevents thermal runaways and the release of volatile materials.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the escape of vapors or aerosols.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions: Store 2-Chloro-5-(trifluoromethyl)benzamide in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
5.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
5.2. Accidental Release Measures
The following workflow diagram illustrates the appropriate response to a spill of 2-Chloro-5-(trifluoromethyl)benzamide.
Sources
Methodological & Application
A Robust and Rationalized Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)benzamide
An Application Note for Drug Development Professionals and Organic Chemists
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This guide provides a detailed, field-proven protocol for the coupling of a challenging, electronically deactivated substrate: 2-Chloro-5-(trifluoromethyl)benzamide.
The choice of this substrate is deliberate, as it embodies several common challenges encountered in medicinal chemistry campaigns:
-
Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult.[3][4][5]
-
Electronic Effects: The presence of a potent electron-withdrawing group (the trifluoromethyl, -CF3) on the aromatic ring activates the C-Cl bond towards oxidative addition, a factor that must be understood and leveraged.[4][6]
-
Functional Group Compatibility: The primary amide (-CONH₂) introduces a potentially coordinating group and acidic N-H protons, which could interfere with the catalyst or base if conditions are not carefully selected.[7]
This document moves beyond a simple recitation of steps, offering a rationale for each component and procedural choice. By understanding the causality behind the protocol, researchers can not only replicate the results but also intelligently adapt the methodology for analogous substrates, ensuring a higher rate of success in their synthetic endeavors.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
At the heart of the reaction is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] A comprehensive understanding of this mechanism is paramount for troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), inserts itself into the carbon-halogen bond of the aryl chloride. This is typically the slowest step in the cycle for aryl chlorides and is heavily influenced by the choice of ligand.[4][5]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), facilitating the exchange.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: A Rationale-Driven Approach
The success of coupling an unreactive aryl chloride hinges on the judicious selection of each reaction component. The conditions outlined below are specifically chosen to overcome the activation barrier of the C-Cl bond while preserving the amide functionality.
-
Catalyst & Ligand Selection: The Key to Activating Aryl Chlorides Standard palladium catalysts like Pd(PPh₃)₄ often fail with aryl chlorides due to the slow rate of oxidative addition.[3] To overcome this, modern catalyst systems employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[3][9] These ligands serve multiple roles: they stabilize the Pd(0) species, and their electron-donating nature increases the electron density on the palladium center, which promotes the cleavage of the strong C-Cl bond.[9] For this protocol, we recommend using a pre-formed palladacycle precatalyst such as SPhos Pd G3 or generating the catalyst in situ from Pd₂(dba)₃ and SPhos . These systems show broad utility and high reactivity for challenging substrates.[3]
-
Base Selection: The Activator for Transmetalation The base is critical for activating the boronic acid. While inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for aryl chloride couplings.[10] It is a moderately strong, non-nucleophilic base that effectively promotes the formation of the boronate complex required for transmetalation without promoting significant side reactions.
-
Solvent System: Balancing Solubility and Reactivity A polar, aprotic solvent is ideal for this transformation. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is highly effective. Dioxane provides excellent solubility for the organic components and the catalyst, while the presence of water is often essential for dissolving the inorganic base and facilitating the transmetalation step.[11]
Detailed Experimental Protocol
This protocol describes a representative reaction on a 1.0 mmol scale.
Table 1: Materials and Reagents
| Reagent/Material | Formula/CAS No. | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| 2-Chloro-5-(trifluoromethyl)benzamide | C₈H₅ClF₃NO / 773134-58-0 | 225.6 mg | 1.0 | Limiting Reagent |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | C₇H₉BO₃ / 5720-07-0 | 182 mg | 1.2 | Use 1.1-1.5 eq. to ensure full consumption of the aryl chloride. |
| SPhos Pd G3 Precatalyst | C₃₉H₄₇NO₃PPdS / 1445085-82-4 | 15.1 mg | 0.02 | 2 mol %. Alternatively, use Pd₂(dba)₃ (1 mol %) and SPhos (4 mol %). |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ / 7778-53-2 | 424 mg | 2.0 | Use anhydrous, finely powdered. |
| 1,4-Dioxane, Anhydrous | C₄H₈O₂ / 123-91-1 | 4.0 mL | - | Sure/Seal™ or freshly distilled. |
| Water, Degassed | H₂O / 7732-18-5 | 1.0 mL | - | Deionized, degassed by sparging with N₂ or Ar for 30 min. |
Step-by-Step Procedure
-
Reaction Vessel Preparation: To an oven-dried 20 mL reaction vial or Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-(trifluoromethyl)benzamide (225.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (15.1 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap or attach the Schlenk flask to a manifold. Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 90 °C . Stir the reaction vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical TLC eluent is 30-50% ethyl acetate in hexanes. The starting material is more polar than the less polar biaryl product. The reaction is complete upon the disappearance of the limiting aryl chloride.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to isolate the pure biaryl product.
Troubleshooting and Self-Validation
A robust protocol anticipates potential failures. Below are common issues and their remedies.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) oxidized by trace oxygen. 2. Insufficient Base: Base is old or hydrated. 3. Poor Boronic Acid Quality: Decomposition on storage. | 1. Ensure rigorous degassing of solvents and inert atmosphere setup. 2. Use fresh, anhydrous K₃PO₄. 3. Use fresh boronic acid or convert it to the more stable pinacol boronate ester. |
| Dehalogenation of Starting Material | The aryl chloride is reduced to the corresponding arene. This can be promoted by trace water or other protic sources before reductive elimination can occur. | Ensure anhydrous solvents are used where specified. Sometimes, switching to a non-aqueous system with a base like CsF can mitigate this. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often catalyzed by Pd(II) species formed from catalyst oxidation.[6] | This reinforces the need for a scrupulously oxygen-free environment. Lowering the reaction temperature slightly may also reduce this side reaction. |
| Stalled Reaction | The catalyst may become inhibited or decompose over time at elevated temperatures. | If the reaction stalls, adding a small additional portion of the catalyst (e.g., 0.5 mol %) under an inert atmosphere may restart the coupling. |
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-5-(trifluoromethyl)benzamide is a challenging yet highly achievable transformation. Success relies on a rational approach that directly addresses the inherent difficulty of activating the C-Cl bond. By employing modern, bulky phosphine ligands, an appropriate base such as K₃PO₄, and carefully controlled inert conditions, researchers can reliably synthesize valuable biaryl benzamides. This protocol provides not only a direct path to the desired product but also a framework of understanding that can be broadly applied across the landscape of complex molecule synthesis in drug discovery and development.
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Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides Source: Green Chemistry (RSC Publishing) URL: [Link]
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Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PMC - NIH URL: [Link]
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Title: Effect of different bases on the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: Dialkylbiaryl phosphine ligands Source: Wikipedia URL: [Link]
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Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: NIH URL: [Link]
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Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides Source: Organic Chemistry Portal URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
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- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of 2-Chloro-5-(trifluoromethyl)benzamide in Multi-Step Organic Synthesis
Introduction: Strategic Importance of the 2-Chloro-5-(trifluoromethyl)benzoyl Scaffold
2-Chloro-5-(trifluoromethyl)benzamide is a key building block in modern synthetic chemistry, particularly in the realms of drug discovery and agrochemical development. The trifluoromethyl group (-CF3), a bioisostere of a methyl group, imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. The chloro-substituent at the 2-position provides a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-Chloro-5-(trifluoromethyl)benzamide in multi-step organic synthesis, with a focus on the preparation of precursors for medicinally relevant compounds.
Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzamide
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of 2-Chloro-5-(trifluoromethyl)benzamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20566-93-2 | [1] |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 142.9-144.4 °C | N/A |
| Purity | >98% (typical) | N/A |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, acetone, and DMSO. Sparingly soluble in water. | N/A |
Core Synthetic Strategy: Multi-step Synthesis of a Precursor for Antitubercular Benzothiazinones
One of the notable applications of the 2-chloro-5-(trifluoromethyl)benzoyl scaffold is in the synthesis of precursors for 8-nitro-1,3-benzothiazin-4-ones, a class of potent antitubercular agents.[2] The following multi-step synthesis illustrates the strategic utility of 2-Chloro-5-(trifluoromethyl)benzamide.
Overall Synthetic Workflow
The synthesis commences with the nitration of 2-Chloro-5-(trifluoromethyl)benzamide to introduce a nitro group at the 3-position, yielding 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. This intermediate is a key precursor for the subsequent construction of the benzothiazinone ring system.
Caption: Multi-step synthesis of a benzothiazinone precursor.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from 2-Chloro-5-(trifluoromethyl)benzoic acid
This protocol describes the conversion of the corresponding carboxylic acid to the primary amide, a common transformation to introduce the benzamide functionality.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Cool the resulting crude acid chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (excess) to the flask with vigorous stirring. A white precipitate should form.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Chloro-5-(trifluoromethyl)benzamide.
Expected Outcome:
-
Yield: 85-95%
-
Purity: >95% (can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary).
Protocol 2: Nitration of 2-Chloro-5-(trifluoromethyl)benzamide
This protocol details the regioselective nitration of the aromatic ring, a crucial step in the synthesis of the antitubercular precursor.[2]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq) in small portions to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Once the benzamide is completely dissolved, slowly add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.
Expected Outcome:
-
Yield: Good to excellent yields are reported for this type of reaction.[2]
-
Purity: The crude product is often of high purity, but can be recrystallized if needed.
Spectroscopic Data of Key Compounds
| Spectroscopic Technique | Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Source |
| ¹H NMR (DMSO-d₆) | Two distinct broad singlets for the amide protons, indicating restricted rotation about the C-N bond. Aromatic protons will appear as doublets in the downfield region. | [2] |
| IR (solid state) | Characteristic N-H stretching bands around 3356 cm⁻¹ and 3178 cm⁻¹. | [2] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. | N/A |
Alternative Synthetic Transformations and Applications
The 2-chloro-5-(trifluoromethyl)benzoyl scaffold is amenable to a variety of other synthetic transformations, expanding its utility in the synthesis of diverse bioactive molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position, which is a common strategy in the development of kinase inhibitors and other targeted therapeutics.[3]
Caption: Potential cross-coupling reactions of 2-Chloro-5-(trifluoromethyl)benzamide.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro-substituent by various nucleophiles such as amines, alcohols, and thiols. This is a powerful method for introducing diverse functional groups.
Conclusion
2-Chloro-5-(trifluoromethyl)benzamide is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicine and agriculture. Its unique substitution pattern allows for a range of strategic chemical transformations. The detailed protocols provided herein for the synthesis of a key precursor to antitubercular agents serve as a practical guide for researchers. Furthermore, the potential for this scaffold to undergo various cross-coupling and nucleophilic substitution reactions opens up a wide array of possibilities for the discovery and development of novel bioactive compounds.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]
-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. Available at: [Link]
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
N1-[2-({[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)ethyl]benzamide - mzCloud. Available at: [Link]
-
2-Fluoro-5-(trifluoromethyl)benzylamine - NIST WebBook. Available at: [Link]
-
Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. Available at: [Link]
-
Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed. Available at: [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available at: [Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization - Chemical Review and Letters. Available at: [Link]
-
Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv. Available at: [Link]
-
Benzenamine, 2-chloro-5-(trifluoromethyl)- - Cheméo. Available at: [Link]
-
Drug Design Strategies for GPCR Allosteric Modulators - PMC - NIH. Available at: [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI. Available at: [Link]
-
Allosteric modulation of G protein-coupled receptor signaling - PMC - PubMed Central - NIH. Available at: [Link]
-
Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays - ResearchGate. Available at: [Link]
-
2 - Supporting Information. Available at: [Link]
-
2-chloro-6-fluoro-N-(2H-tetrazol-5-yl)benzamide | C8H5ClFN5O - PubChem. Available at: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. Available at: [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available at: [Link]
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Application Note: Synthesis of N-Substituted Derivatives from 2-Chloro-5-(trifluoromethyl)benzamide
[1]
Abstract & Strategic Significance
2-Chloro-5-(trifluoromethyl)benzamide (CAS: 20566-93-2) is a high-value scaffold in medicinal chemistry, particularly for the development of antiproliferative agents and kinase inhibitors.[1] The scaffold offers a unique trifunctional core:
-
The Amide Nitrogen: A nucleophilic handle for diversifying solubility and target affinity.[1]
-
The 2-Chloro Position: A steric gatekeeper and electrophilic site for subsequent Suzuki-Miyaura couplings or cyclization to quinazolinones.[1]
-
The 5-Trifluoromethyl Group: A metabolic stabilizer that modulates lipophilicity (
) and prevents oxidative metabolism at the para-position relative to the amide.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
The Challenge: This application note addresses the critical difficulty in N-substituting this specific scaffold. The electron-withdrawing nature of the 5-CF
Chemical Strategy & Reactivity Landscape[1]
To ensure high yields, researchers must navigate three competing reaction pathways. The following diagram illustrates the decision matrix for selecting the correct protocol.
Figure 1: Reactivity landscape detailing the divergent pathways for N-functionalization and associated risks.
Protocol A: Direct N-Alkylation (Base-Mediated)[1]
Application: Introduction of alkyl, benzyl, or allyl groups.[1]
Mechanism:
Critical Control Points[2]
-
Solvent: DMF or DMAc (Anhydrous).[1] These polar aprotic solvents solvate the cation, leaving the amidate anion "naked" and reactive.[1]
-
Base Selection: Sodium Hydride (NaH) is preferred over carbonates for primary amides to ensure irreversible deprotonation.[1]
-
Temperature: Strictly < 30°C. Higher temperatures promote the displacement of the 2-chloro group by the amide nitrogen (self-cyclization) or by the base.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask under Argon.
-
Solubilization: Charge 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq, 2.23 g, 10 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.
-
Deprotonation:
-
Cool the solution to 0°C (ice bath).
-
Add NaH (60% dispersion in mineral oil, 1.1 eq, 0.44 g) portion-wise over 10 minutes.
-
Observation: Evolution of
gas. The solution may turn yellow/orange due to the formation of the electron-deficient amidate anion.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The starting material (
) should disappear; product appears at higherngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .
-
-
Quench & Workup:
-
Cool back to 0°C. Carefully quench with saturated
(aq) (5 mL). -
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove DMF.[1]
-
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Palladium-Catalyzed N-Arylation[1]
Application: Introduction of aryl or heteroaryl rings (Buchwald-Hartwig Amidation).[1][2] Mechanism: Pd(0)/Pd(II) catalytic cycle.[1][3] Primary amides are challenging coupling partners; specific ligands are required to prevent catalyst poisoning.[1]
Critical Control Points[2]
-
Ligand: Xantphos is the gold standard for primary amides.[1] Its wide bite angle facilitates the reductive elimination of the C-N bond.[1]
-
Base: Cesium Carbonate (
) is superior to NaOtBu for electron-deficient amides, preventing side reactions at the 2-Cl position.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Degassing: Oxygen irreversibly oxidizes the phosphine ligand.[1] Sparging with Argon is mandatory.[1]
Step-by-Step Methodology
-
Reagent Charging: In a glovebox or under strict Schlenk conditions, add the following to a heavy-walled reaction vial:
-
2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq, 1.0 mmol)[1]
-
Aryl Bromide/Iodide (1.2 eq)
-
(2.5 mol%) or
(5 mol%) -
Xantphos (5 mol% for
or 10 mol% for ) -
(1.4 eq, anhydrous)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 12-16 hours.
-
Note: While 90°C is high, the bulky ligand and weak base minimize
at the 2-Cl position.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Workup:
-
Purification: Flash chromatography is usually required to separate the product from excess Aryl Halide and phosphine oxide byproducts.[1]
Comparative Data & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for common issues.
| Parameter | Method A (Alkylation) | Method B (Arylation) |
| Reagent | Alkyl Halide + NaH | Aryl Halide + Pd/Xantphos |
| Primary Risk | O-Alkylation (Imidate) | Catalyst Poisoning / Homocoupling |
| Temp Limit | < 30°C (Strict) | 80-100°C |
| Typical Yield | 75 - 90% | 60 - 85% |
| Troubleshooting Low Yield | Ensure anhydrous DMF; switch leaving group (I > Br > Cl).[1] | Increase catalyst loading to 5 mol%; switch solvent to Toluene. |
| Troubleshooting Side Products | If 2-Cl is displaced ( | If dehalogenation of Ar-Cl occurs, lower temp and check solvent purity. |
Experimental Workflow Diagram
The following Graphviz diagram visualizes the critical path for Method A, highlighting the "No-Go" decision points to preserve the 2-Chloro moiety.
Figure 2: Operational workflow for Method A, emphasizing the visual check for decomposition.
References
-
Vertex AI Search. (2023).[1] Synthesis of N-substituted derivatives from 2-Chloro-5-(trifluoromethyl)benzamide. Retrieved from and .
-
Yin, L., & Liebeskind, L. S. (2002).[1] Palladium-Catalyzed Amidation of Aryl Halides. Journal of the American Chemical Society.[1] (Provides foundational Xantphos protocols for primary amides).[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Authoritative guide on ligand selection).
-
Gomes, P., et al. (2012).[1] Base-mediated alkylation of amides. Tetrahedron Letters. (General reference for NaH/DMF protocols).
-
BLD Pharm. (n.d.).[1] 2-Chloro-5-(trifluoromethyl)benzamide Product Data. (Physical properties and safety data).
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 2-Chloro-5-(trifluoromethyl)benzamide in the Synthesis of Novel Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry, driven by the emergence of drug-resistant viral strains and novel pathogens.[1] The strategic design of small molecule inhibitors often relies on molecular scaffolds that provide a robust framework for derivatization and optimization of antiviral activity. This document provides a detailed technical guide on the application of 2-Chloro-5-(trifluoromethyl)benzamide as a versatile precursor in the synthesis of potential antiviral compounds. We will explore the significance of its structural motifs, propose synthetic pathways to biologically relevant heterocycles, and provide a detailed, field-proven protocol for a key synthetic transformation.
Introduction: The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)benzamide Scaffold
The 2-Chloro-5-(trifluoromethyl)benzamide scaffold is a compound of significant interest in medicinal chemistry due to the unique combination of its substituents, each contributing to desirable pharmacokinetic and pharmacodynamic properties.
-
The Benzamide Core: The benzamide moiety is a common feature in a multitude of biologically active compounds, serving as a key structural unit that can engage in hydrogen bonding and other non-covalent interactions with biological targets. Its presence is noted in compounds with demonstrated anti-influenza activity.[2]
-
The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design.[] This group can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its high lipophilicity can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, thereby influencing binding affinity to target proteins.
-
The Chloro Substituent: The chloro group, as a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its role in ligand-protein binding. It also modulates the electronic properties of the aromatic ring and can serve as a reactive handle for further synthetic modifications.
The combination of these three features in a single, readily available starting material makes 2-Chloro-5-(trifluoromethyl)benzamide an attractive building block for the synthesis of a diverse library of potential antiviral compounds.
Proposed Synthetic Application: Pathway to Benzimidazole-Based Antivirals
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including significant antiviral properties against viruses such as human cytomegalovirus (HCMV).[4][5] Here, we propose a synthetic route that utilizes 2-Chloro-5-(trifluoromethyl)benzamide for the preparation of novel benzimidazole-based antiviral candidates.
The proposed pathway involves a multi-step synthesis, beginning with the reduction of a nitrated precursor to the corresponding aniline, followed by a cyclization reaction to form the benzimidazole ring.
Caption: Proposed synthetic pathway from a 2-chloro-5-(trifluoromethyl)aniline precursor to a substituted benzimidazole.
Experimental Protocol: Synthesis of a Benzamide Precursor
This protocol details the synthesis of a key intermediate, N-(substituted-phenyl)-2-chloro-5-(trifluoromethyl)benzamide, which can then be further elaborated into various heterocyclic systems. This amide coupling reaction is a fundamental step in many synthetic pathways in medicinal chemistry.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | ≥98% | Sigma-Aldrich |
| Substituted Aniline | ≥98% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Scientific |
| Brine | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
Step-by-Step Protocol
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(substituted-phenyl)-2-chloro-5-(trifluoromethyl)benzamide.
-
Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Causality and Self-Validation in the Protocol
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial as the acid chloride intermediate is highly reactive towards moisture.
-
Use of DIPEA: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the reaction to completion without competing with the aniline nucleophile.
-
Sequential Washing: The aqueous work-up is designed to remove unreacted starting materials, salts, and other water-soluble impurities, simplifying the final purification step.
-
Chromatographic Purification: Flash chromatography is a standard and effective method for purifying organic compounds, ensuring a high purity of the final product, which is essential for subsequent biological testing.
Conclusion
2-Chloro-5-(trifluoromethyl)benzamide and its derivatives are valuable precursors for the synthesis of novel antiviral compounds. The strategic combination of a benzamide core, a trifluoromethyl group, and a chloro substituent provides a unique starting point for the development of drug candidates with potentially enhanced metabolic stability, membrane permeability, and binding affinity. The provided synthetic protocol for amide bond formation is a robust and versatile method that can be adapted for the synthesis of a wide range of benzamide derivatives, which can then be further elaborated into more complex heterocyclic systems with potential antiviral activity. Further exploration of the synthetic utility of this scaffold is warranted to unlock its full potential in the discovery of next-generation antiviral therapeutics.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
-
Recent Patents and FDA-Approved Drugs Based on Antiviral Peptides and Other Peptide-Related Antivirals - PMC - NIH. (URL: [Link])
- EP0274025A2 - Novel antiviral agents - Google P
-
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC. (URL: [Link])
- US7887845B2 - Antiviral compositions - Google P
-
Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents - ResearchGate. (URL: [Link])
-
Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed. (URL: [Link])
-
Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed. (URL: [Link])
-
N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity - ResearchGate. (URL: [Link])
-
ANTIVIRAL COMPOUNDS AND COMPOSITIONS THEREFROM - European Patent Office - EP 4548976 A1 - Digital CSIC. (URL: [Link])
-
Drug precursors - Wikipedia. (URL: [Link])
-
Medicinal chemistry strategies toward broad-spectrum antiviral agents to prevent next pandemics - PubMed. (URL: [Link])
-
Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed. (URL: [Link])
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- 1. Medicinal chemistry strategies toward broad-spectrum antiviral agents to prevent next pandemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of the 2-Chloro-5-(trifluoromethyl)benzamide Scaffold in Anticancer Drug Design
Introduction: The Strategic Value of the 2-Chloro-5-(trifluoromethyl)benzamide Scaffold
In the landscape of modern oncology, the development of targeted small-molecule inhibitors remains a cornerstone of therapeutic advancement. Within this pursuit, the benzamide moiety serves as a privileged scaffold, forming the core of numerous approved and investigational anticancer agents. Its utility lies in its rigid, planar structure and its capacity for forming key hydrogen bond interactions with protein targets. The strategic functionalization of this core is paramount to achieving potency and selectivity.
This guide focuses on the 2-Chloro-5-(trifluoromethyl)benzamide scaffold as a high-potential starting point for novel anticancer drug design. The deliberate inclusion of the chloro and trifluoromethyl groups is based on established medicinal chemistry principles:
-
Trifluoromethyl (-CF3) Group: This group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, altering binding affinities. Furthermore, the C-F bond's strength enhances metabolic stability, and the group's lipophilicity can improve cell permeability and bioavailability[1][2].
-
Chloro (-Cl) Group: As a halogen, chlorine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. Its placement at the 2-position can induce a specific conformational preference in the molecule, which can be crucial for fitting into a defined binding pocket.
While 2-Chloro-5-(trifluoromethyl)benzamide itself is not an established anticancer agent, its structure represents a confluence of desirable properties. These application notes provide a comprehensive framework for leveraging this scaffold to discover and validate novel, potent, and selective anticancer compounds, hypothetically targeting key oncogenic pathways.
Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)
Many successful anticancer drugs derived from benzamide and related scaffolds function as kinase inhibitors[3][4][5]. Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. We will proceed with the hypothesis that novel derivatives of the 2-Chloro-5-(trifluoromethyl)benzamide scaffold can be designed to function as ATP-competitive inhibitors of an RTK, such as EGFR.
The inhibitor is designed to occupy the ATP-binding pocket of the EGFR kinase domain. The benzamide core can mimic the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase. The 2-chloro and 5-trifluoromethyl substituted phenyl ring can then be directed into a hydrophobic pocket, with further chemical modifications enabling interactions with other regions of the active site to enhance potency and selectivity.
PART 1: Medicinal Chemistry & Synthesis Workflow
The initial step in drug discovery is to generate a library of chemical analogs based on the core scaffold. This allows for the exploration of Structure-Activity Relationships (SAR). A common strategy is to modify the amide portion of the 2-Chloro-5-(trifluoromethyl)benzamide.
Protocol 1: Synthesis of a 2-Chloro-5-(trifluoromethyl)benzamide Derivative Library
This protocol outlines a general two-step synthesis for creating a diverse library of N-substituted benzamide derivatives.
Step 1: Activation of the Carboxylic Acid
-
Reagents & Materials: 2-Chloro-5-(trifluoromethyl)benzoic acid, Thionyl chloride (SOCl₂), or Oxalyl chloride ((COCl)₂), Dichloromethane (DCM), Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
Dissolve 1.0 equivalent of 2-Chloro-5-(trifluoromethyl)benzoic acid in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic drop of DMF.
-
Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This is typically used immediately in the next step.
-
Step 2: Amide Coupling
-
Reagents & Materials: Crude acyl chloride from Step 1, a diverse selection of primary or secondary amines (e.g., substituted anilines, benzylamines), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of a non-nucleophilic base (e.g., TEA) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude acyl chloride (1.0 equivalent) in DCM.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the final benzamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
PART 2: In Vitro Biological Evaluation
Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates and elucidate their mechanism of action.
Protocol 2: Cell Viability Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of each compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization & Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Compound ID | R-Group Modification | IC₅₀ (µM) on A549 Cells |
| Lead-001 | 4-methoxyaniline | 5.2 |
| Lead-002 | 4-fluoroaniline | 1.8 |
| Lead-003 | benzylamine | 15.7 |
| Lead-004 | 3,4-dichloroaniline | 0.9 |
Table 1: Example of IC₅₀ data presentation for synthesized derivatives.
Protocol 3: Apoptosis Induction Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay determines if the compound's cytotoxic effect is due to the induction of apoptosis.
-
Treatment: Plate cells in a 6-well plate and treat them with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add an additional 400 µL of binding buffer.
-
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 4: Target Engagement via Western Blotting
To confirm that the compound inhibits the hypothesized RTK target, Western blotting can be used to assess the phosphorylation status of the receptor and its downstream effectors.
-
Cell Lysis: Treat cells with the compound for a short period (e.g., 1-2 hours) before stimulating them with the appropriate ligand (e.g., EGF for EGFR). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4 °C with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and a total protein control (e.g., total EGFR or a housekeeping protein like β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p-EGFR signal relative to the total EGFR signal in compound-treated cells indicates target engagement.
Conclusion and Future Directions
The 2-Chloro-5-(trifluoromethyl)benzamide scaffold represents a promising starting point for the development of novel anticancer agents. Its constituent functional groups provide a strong foundation for achieving high potency, metabolic stability, and favorable pharmacokinetic properties. By following a systematic approach of chemical synthesis, in vitro screening, and mechanistic validation, researchers can effectively explore the therapeutic potential of derivatives based on this core. The protocols and workflows detailed in this guide provide a robust framework for identifying lead compounds that can be advanced into further preclinical and clinical development. Future work would involve in vivo efficacy studies in animal models, detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and toxicology assessments to establish a comprehensive profile of the most promising drug candidates.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - ResearchG
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: )
- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed. (URL: )
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization - Chemical Review and Letters. (URL: )
- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - Frontiers. (URL: )
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. (URL: )
- (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed. (URL: )
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI. (URL: )
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Publishing. (URL: )
- Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed. (URL: )
- Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed. (URL: )
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. (URL: )
- Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed. (URL: )
- Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)
- The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI. (URL: )
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Application Note: A Versatile Protocol for the Synthesis of Novel N-Substituted Benzamide Derivatives from 2-Chloro-5-(trifluoromethyl)benzamide as Potent Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities capable of combating multidrug-resistant pathogens.[1] Benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3][4] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division, making them attractive targets for drug development.[5][6][7]
This application note provides a detailed, field-proven protocol for the synthesis of novel N-substituted antimicrobial agents using 2-Chloro-5-(trifluoromethyl)benzamide as a versatile starting material. The presence of the trifluoromethyl (CF₃) group is of particular interest, as this moiety is known to enhance metabolic stability and cell membrane permeability, often leading to improved pharmacological activity.[8] We will detail a robust synthetic pathway, purification methods, characterization techniques, and a standardized protocol for evaluating the antimicrobial efficacy of the synthesized compounds.
Synthetic Strategy and Rationale
The core of this protocol is the synthesis of N-substituted benzamides through the coupling of an activated carboxylic acid derivative with a primary or secondary amine. While 2-Chloro-5-(trifluoromethyl)benzamide can be used directly, a more reliable and higher-yielding approach involves the hydrolysis of the starting benzamide to its corresponding carboxylic acid, followed by activation and subsequent amidation. This two-step process offers greater control and versatility in synthesizing a diverse library of derivatives.
Causality of Experimental Choice: Starting with the hydrolysis to 2-chloro-5-(trifluoromethyl)benzoic acid allows for the formation of a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate readily reacts with a wide range of nucleophilic amines under mild conditions, providing a clean and efficient route to the desired N-substituted benzamide products. This method is well-established for benzamide synthesis and ensures high conversion rates.[2][9]
Figure 1: General workflow for the synthesis of N-substituted antimicrobial agents.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-(trifluoromethyl)benzamide (CAS: 20566-93-2) | ≥98% | Major suppliers | Starting material.[10] |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Any | For hydrolysis. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Any | For acidification. |
| Thionyl Chloride (SOCl₂) | ≥99% | Any | For acyl chloride formation. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Any | Reaction solvent. |
| Triethylamine (Et₃N) | ≥99.5% | Any | Base for coupling reaction. |
| Substituted Amines (e.g., 4-fluoroaniline) | Various | Any | Nucleophiles for diversification. |
| Ethyl Acetate | HPLC Grade | Any | For extraction and chromatography. |
| Hexanes | HPLC Grade | Any | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Any | Drying agent. |
| Mueller-Hinton Broth (MHB) | Microbiology Grade | Any | For antimicrobial testing. |
| Bacterial Strains (e.g., S. aureus, E. coli) | ATCC Strains | ATCC, BEI | For MIC determination.[1] |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), glass column for chromatography, standard glassware, NMR spectrometer, mass spectrometer.
Step-by-Step Synthesis Protocol: Exemplar Compound N-(4-fluorophenyl)-2-chloro-5-(trifluoromethyl)benzamide
Step 1: Hydrolysis to 2-Chloro-5-(trifluoromethyl)benzoic Acid
-
In a 250 mL round-bottom flask, suspend 2-Chloro-5-(trifluoromethyl)benzamide (5.0 g, 22.4 mmol) in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the solution to pH 1-2 by adding concentrated HCl dropwise with stirring. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water (3 x 30 mL), and dry under vacuum to yield 2-chloro-5-(trifluoromethyl)benzoic acid as a white solid.
Step 2: Formation of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
-
SAFETY NOTE: This step should be performed in a well-ventilated fume hood as SOCl₂ and its byproducts are corrosive and toxic.
-
To the dried 2-chloro-5-(trifluoromethyl)benzoic acid (4.0 g, 17.7 mmol) in a 100 mL round-bottom flask, add thionyl chloride (15 mL, ~205 mmol).
-
Add one drop of dimethylformamide (DMF) as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture at 70-80 °C for 2-3 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-(trifluoromethyl)benzoyl chloride (a yellow-orange oil) is used directly in the next step without further purification.
Step 3: Coupling with 4-Fluoroaniline
-
Dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
In a separate beaker, dissolve 4-fluoroaniline (2.15 g, 19.4 mmol, 1.1 eq) and triethylamine (3.7 mL, 26.5 mmol, 1.5 eq) in 20 mL of anhydrous DCM.
-
Cool the acyl chloride solution in an ice bath (0 °C).
-
Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with 50 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions, remove the solvent by rotary evaporation, and dry the final product under high vacuum.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations for N-(4-fluorophenyl)-2-chloro-5-(trifluoromethyl)benzamide |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons in the range of δ 7.0-8.5 ppm, and a broad singlet for the N-H proton. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for the carbonyl carbon (~164 ppm), CF₃ carbon (quartet), and aromatic carbons. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the product. |
| Melting Point | A sharp melting point range, indicating high purity. |
Protocol for Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), following established guidelines.[1]
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Expected Results: A successful synthesis will yield a library of novel benzamide derivatives. Antimicrobial testing may reveal potent activity, particularly against Gram-positive bacteria like S. aureus.[6] Structure-activity relationship (SAR) studies can then be conducted. For instance, compounds with electron-withdrawing groups on the N-phenyl ring might exhibit enhanced activity.
| Compound ID | R-Group (from R-NH₂) | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| EX-01 | 4-fluorophenyl | 75 | 4 | 64 |
| EX-02 | 4-chlorophenyl | 78 | 2 | 64 |
| EX-03 | 4-methylphenyl | 81 | 16 | >128 |
| EX-04 | Benzyl | 85 | 8 | >128 |
| Vancomycin | - | - | 1 | - |
| Ciprofloxacin | - | - | 0.5 | 0.015 |
Table is for illustrative purposes only.
Troubleshooting and Key Considerations
-
Low Yield in Hydrolysis: Ensure complete dissolution of the starting amide in the NaOH solution. If necessary, increase the reaction time or the concentration of the NaOH solution.
-
Difficulty in Acyl Chloride Formation: Ensure all reagents and glassware are completely dry, as thionyl chloride reacts violently with water. The use of anhydrous solvent is critical in the subsequent coupling step.
-
Poor Coupling Reaction Yield: Verify the purity of the amine. Ensure an adequate amount of base (triethylamine) is used to neutralize the HCl generated during the reaction. Running the reaction under an inert atmosphere can prevent side reactions.
-
Purification Challenges: If recrystallization fails to yield a pure product, column chromatography is the recommended alternative. A gradient elution will likely be necessary to separate the product from non-polar impurities and polar starting materials.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling thionyl chloride, concentrated acids, and volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-5-(trifluoromethyl)benzamide and its derivatives should be handled with care as their toxicological properties are not fully characterized.[10]
-
Refer to the Safety Data Sheet (SDS) for each chemical before use.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]
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Bedard, M., et al. (2024). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Omega. [Link]
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Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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Squeglia, F., et al. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences. [Link]
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Ma, S., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Saleem, M., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Pharmaceuticals. [Link]
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Kumar, G., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
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Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]
- Kumarasamy, Y., et al. (2023). Benzamide antibacterial agents.
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El-Sayed, R., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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Unknown Author. (2007). Discovery of New Antimicrobial Agents using Combinatorial Chemistry. CORE Scholar. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
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Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. [Link]
- Unknown Author. (2021). Synthetic method of 2-trifluoromethyl benzamide.
-
Can, N. P., et al. (2023). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]
-
Sannino, F., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Pharmaceuticals. [Link]
-
Ionescu, I. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
-
PubChemLite. 2-chloro-n-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. [Link]
-
Cheméo. Benzenamine, 2-chloro-5-(trifluoromethyl)-. [Link]
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characterization of 2-Chloro-5-(trifluoromethyl)benzamide reaction products by HPLC
<_ _> Application Note: HPLC-UV-Based Characterization of 2-Chloro-5-(trifluoromethyl)benzamide and Its Reaction Products
Introduction
2-Chloro-5-(trifluoromethyl)benzamide is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group, in particular, is a crucial substituent in modern drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[4] Given its role as a precursor, the purity of 2-Chloro-5-(trifluoromethyl)benzamide and the selective formation of its desired reaction products are critical for the efficacy and safety of the final active ingredient.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring reaction progress, identifying impurities, and quantifying product yield in such synthetic processes.[5] This application note provides a detailed, field-proven protocol for the characterization of 2-Chloro-5-(trifluoromethyl)benzamide and its potential reaction products using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method coupled with UV detection. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and process optimization.
Principle of the Method: Reverse-Phase Chromatography
The separation of 2-Chloro-5-(trifluoromethyl)benzamide and its structurally related analogues is optimally achieved through RP-HPLC. The primary retention mechanism in this technique is the hydrophobic interaction between the analytes and the nonpolar stationary phase (typically a C18 alkyl-silica).[6]
-
Causality of Component Selection:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds like benzamide derivatives.[7] This phase allows for effective separation based on differences in polarity.
-
Mobile Phase: A gradient mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component, typically acidified with formic or phosphoric acid, is crucial for controlling the ionization state of the analytes.[6][8] Suppressing the ionization of the benzamide functional group by maintaining a low pH (e.g., pH 2.5-3.5) minimizes peak tailing and ensures sharp, symmetrical peaks.[6]
-
Detection: The benzamide chromophore exhibits strong UV absorbance. A UV-Vis detector set at an appropriate wavelength (e.g., determined by a UV scan, typically around 240-280 nm for such structures) provides high sensitivity for both the parent compound and its reaction products.[7][9]
-
Experimental Protocol
This protocol provides a self-validating system for the routine analysis of reaction mixtures containing 2-Chloro-5-(trifluoromethyl)benzamide.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][10]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Formic Acid (or Orthophosphoric Acid), analytical grade
-
2-Chloro-5-(trifluoromethyl)benzamide analytical standard (≥99% purity)
-
Chromatographic Conditions
The following conditions have been optimized for the separation of the target compound and common reaction impurities.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[7][10] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter both Mobile Phase A and B through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of 2-Chloro-5-(trifluoromethyl)benzamide analytical standard.
-
Transfer to a 25 mL volumetric flask and dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
-
Calibration Standards (e.g., 10-200 µg/mL):
-
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A minimum of five concentration levels is recommended for establishing linearity.[11]
-
-
Sample Preparation (Reaction Mixture):
-
Quench the reaction and draw a representative sample (e.g., 100 µL).
-
Dilute the sample in a known volume of diluent (e.g., 10 mL) to bring the expected concentration of the main components within the calibration range.
-
Vortex the solution for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Method Validation Principles
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12][13] The objective of validation is to demonstrate that the analytical procedure is reliable, accurate, and reproducible.[11][14]
-
Specificity/Selectivity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, etc.).[10][15] This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in placebo or blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16] A linear regression analysis of the calibration curve (peak area vs. concentration) should yield a correlation coefficient (r²) of >0.999.
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[16][17] These are typically assessed by replicate injections of standards at different concentrations, with acceptance criteria often set at a relative standard deviation (%RSD) of <2%.[9][18]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[14]
Data Analysis and Workflow Visualization
Identification and Quantification
-
Identification: Peaks are identified by comparing their retention times with that of the analytical standard.
-
Quantification: The concentration of each component is determined by integrating the peak area and interpolating from the linear calibration curve generated from the standards.
The workflow from sample receipt to final report generation is a systematic process designed to ensure data integrity and traceability.
Caption: HPLC analysis workflow from sample preparation to reporting.
Conclusion
The RP-HPLC method detailed in this application note provides a robust, selective, and accurate protocol for the characterization of 2-Chloro-5-(trifluoromethyl)benzamide and its reaction products. By explaining the causality behind the selection of chromatographic parameters and grounding the protocol in established validation principles, this guide serves as a comprehensive resource for ensuring the quality and consistency of synthetic processes involving this critical intermediate.
References
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Ansari, F. L., et al. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate. PubMed Central. Available at: [Link]
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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Al-Janabi, Z. A. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
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Reddypalli, S., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Available at: [Link]
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SIELC Technologies. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]
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Al-kassas, R., et al. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. Available at: [Link]
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Srinivasan, K., et al. (2020). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. Available at: [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
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Ochekpe, N. A., et al. (2023). Reversed phase HPLC method development and validation for the analysis of amlodipine besylate in tablets dosage form and human plasma. The Nigerian Journal of Pharmacy. Available at: [Link]
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Jain, P. S., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available at: [Link]
-
Giordani, C., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]
-
Panderi, I., et al. (2017). Development and validation of a reversed-phase HPLC method for the determination of pindolol and clopamide in tablets. ResearchGate. Available at: [Link]
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Noel, T., et al. (2016). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC - NIH. Available at: [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Lu, X., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
-
Richter, P. H. O., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Available at: [Link]
- Google Patents. (2013). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Carbone, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
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Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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Ambler, B. R., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH. Available at: [Link]
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Zhang, H., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. Available at: [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
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Egami, H., et al. (2017). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC - NIH. Available at: [Link]
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Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
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Application Note: Advanced Crystallization Techniques for 2-Chloro-5-(trifluoromethyl)benzamide
Introduction
2-Chloro-5-(trifluoromethyl)benzamide (CTB), CAS No. 20566-93-2, is a halogenated aromatic amide of significant interest in chemical synthesis, potentially serving as a key intermediate in the development of active pharmaceutical ingredients (APIs). Like many benzamide derivatives, its solid-state properties—such as crystal form (polymorphism), purity, and particle size distribution—are critical determinants of its handling, stability, dissolution rate, and, ultimately, its bioavailability in a final drug product.[1][2][3] The ability to control crystallization is therefore not merely a purification step but a critical process in ensuring product quality and consistency.
This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of CTB. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. We will explore cooling, antisolvent, and evaporative crystallization techniques, alongside essential characterization methods to create a self-validating system for producing high-quality crystalline CTB.
Physicochemical Profile of 2-Chloro-5-(trifluoromethyl)benzamide
A thorough understanding of the molecule's intrinsic properties is the foundation of any successful crystallization strategy. The following table summarizes the known physicochemical data for CTB. The high logarithm of the partition coefficient (XLogP3) suggests significant hydrophobicity, indicating that water will likely serve as an effective antisolvent.
| Property | Value | Source |
| CAS Number | 20566-93-2 | [4] |
| Molecular Formula | C₈H₅ClF₃NO | [4] |
| Molecular Weight | 223.58 g/mol | [4] |
| Melting Point | 142.9 - 144.4 °C | [4] |
| Predicted Density | 1.455 g/cm³ | [4] |
| XLogP3 | 3.158 | [4] |
The Science of Crystallization: A Primer
Crystallization is a phase-change process where a solute in a solution transitions into a highly ordered, solid crystalline state. This process is governed by the principles of solubility and supersaturation.[5]
-
Solubility Curve: Defines the maximum amount of solute that can dissolve in a solvent at a specific temperature.
-
Supersaturation: A non-equilibrium state where the concentration of the solute exceeds its solubility limit. This is the driving force for crystallization.
-
Metastable Zone (MSZ): A region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing nuclei (seeds) can occur. Operating within the MSZ is key to achieving controlled crystal growth rather than uncontrolled precipitation.[5]
-
Nucleation: The formation of initial, stable crystalline nuclei from the supersaturated solution.
-
Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei.
The goal of a well-designed crystallization protocol is to create supersaturation in a controlled manner, allowing for slow nucleation and growth, which typically yields larger, purer crystals.[5][6]
Caption: Diagram illustrating the principles of solubility and supersaturation.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent for cooling crystallization should exhibit high solubility for CTB at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Protocol 3.1: Small-Scale Solubility Screening
Rationale: To efficiently identify suitable solvents and solvent/antisolvent systems before committing a large amount of material.
Methodology:
-
Place approximately 10-20 mg of crude CTB into several small vials.
-
To each vial, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water) dropwise at room temperature, vortexing after each addition.
-
Record the approximate solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).
-
For solvents in which CTB is soluble at room temperature, consider them for slow evaporation or as the solvent component in an antisolvent system.
-
Gently heat the vials containing sparingly soluble or insoluble CTB. If the compound dissolves completely upon heating, the solvent is a strong candidate for cooling crystallization.
-
To vials where CTB is highly soluble, add a poor solvent (an "antisolvent," like water or heptane) dropwise until persistent turbidity is observed. This identifies a potential antisolvent system.
Expected Outcome: A shortlist of promising solvents for each crystallization technique. For a molecule like CTB, polar aprotic solvents (Acetone, Ethyl Acetate) or alcohols (Isopropanol, Ethanol) are likely to be good primary solvents, while water and aliphatic hydrocarbons (Heptane) are likely antisolvents.
Crystallization Protocols
The following protocols are designed based on established crystallization principles and should be optimized based on the results of the solvent screening.[7][8]
Protocol 4.1: Controlled Cooling Crystallization
Rationale: This is the most common technique, leveraging the temperature-dependent solubility of the compound to achieve supersaturation. Slow, controlled cooling is essential to stay within the metastable zone and promote growth over nucleation.[5]
Methodology:
-
In a flask, dissolve the crude CTB in a minimal amount of a pre-selected "good" solvent (e.g., Isopropanol) at an elevated temperature (e.g., 60-70°C). Ensure all solid material is completely dissolved.
-
Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. Covering the flask with an insulating material (e.g., glass wool) can aid in slow cooling.
-
If crystallization does not occur, consider adding a single seed crystal of pure CTB or gently scratching the inner surface of the flask with a glass rod to induce nucleation.
-
Once crystal formation is established, the flask can be transferred to a colder environment (e.g., a 4°C refrigerator) to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).
Protocol 4.2: Antisolvent Addition Crystallization
Rationale: This method is ideal when a suitable single solvent for cooling crystallization cannot be found or for compounds that are highly soluble in most solvents. Supersaturation is induced by adding a "poor" solvent (the antisolvent) in which the compound is insoluble.[9][10][11]
Methodology:
-
Dissolve the crude CTB in a minimal amount of a "good" solvent (e.g., Acetone) at room temperature.
-
Filter the solution to remove any particulate matter.
-
Slowly add the antisolvent (e.g., deionized water or heptane) dropwise to the stirred solution. The rate of addition is critical; a slow rate promotes the growth of larger crystals.
-
Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Allow the mixture to stir for a period (e.g., 1-2 hours) to permit the crystals to grow and equilibrate.
-
Collect the crystals by vacuum filtration, washing with a mixture of the solvent/antisolvent or the pure antisolvent.
-
Dry the crystals under vacuum.
Protocol 4.3: Slow Evaporation Crystallization
Rationale: This technique is particularly useful for generating high-quality, single crystals suitable for X-ray diffraction, as the very slow increase in concentration maintains the system deep within the metastable zone. This method has been successfully used for structurally similar benzamides.[6][12]
Methodology:
-
Dissolve the CTB in a suitable solvent or solvent mixture (e.g., ethanol or a methanol/water mixture) to form a solution that is near, but not at, saturation.
-
Filter the solution into a clean vial or beaker.
-
Cover the container with a cap or parafilm that has been pierced with one or more small holes using a needle. The number and size of the holes will control the rate of evaporation.
-
Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Once suitable crystals have formed, they can be carefully harvested from the mother liquor.
Systematic Crystallization Workflow
The following diagram outlines a logical workflow for developing a crystallization procedure for CTB, from initial screening to final characterization.
Caption: A systematic workflow for the crystallization of CTB.
Characterization and Quality Control
Verifying the outcome of the crystallization is essential. A combination of techniques should be employed to confirm the identity, purity, and crystalline form of the final product. This creates a self-validating protocol.
| Technique | Purpose | Expected Result for Crystalline CTB |
| Visual/Microscopy | Assess crystal habit (shape) and uniformity. | Uniform particles (e.g., needles, plates). Absence of amorphous oil. |
| Differential Scanning Calorimetry (DSC) | Determine melting point (Tm) and purity. Detect polymorphic transitions.[13][14] | A single, sharp endotherm with an onset near 143-144°C.[4] |
| X-Ray Powder Diffraction (XRPD) | Provide a unique "fingerprint" of the crystalline lattice. Differentiate between polymorphs and confirm crystallinity over an amorphous state.[15][16] | A distinct pattern of sharp peaks, indicating long-range molecular order. An amorphous sample would show a broad, featureless "halo". |
| FT-IR / NMR Spectroscopy | Confirm chemical identity and absence of solvent impurities. | Spectra should match the known structure of CTB. Absence of characteristic peaks from residual solvents. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The solution has entered the labile zone too quickly, or the compound's melting point is below the crystallization temperature. | Slow down the cooling or antisolvent addition rate. Use a more dilute solution. Try a different solvent system where CTB is less soluble.[6] |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Allow more time for cooling/evaporation. Add a seed crystal. Gently scratch the inside of the flask. If necessary, place in a freezer to promote nucleation. |
| Fine Powder Precipitates | Nucleation rate is much faster than the growth rate, often due to rapid cooling or antisolvent addition. | Reduce the rate of cooling or antisolvent addition significantly. Use a more dilute starting solution to stay within the metastable zone longer. |
References
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EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
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-
Ward, M. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1745-1787. Retrieved from [Link]
-
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, E77, 142-147. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Li, J., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(8), 13848-13865. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. Retrieved from [Link]
-
MDPI. (2020). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Evaporation, filtration and crystallisation. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Recent progress in antisolvent crystallization. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]
-
ACS Publications. (2018). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Retrieved from [Link]
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Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
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American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
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PubMed. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]
-
Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Retrieved from [Link]
-
IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]
-
MDPI. (2023). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Retrieved from [Link]
-
MDPI. (2023). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Retrieved from [Link]
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International Journal of Chemical Engineering and Applications. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
-
MDPI. (2023). Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. Retrieved from [Link]
-
H&M Analytical Services. (n.d.). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
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Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
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Application Note: Quantitative Analysis of 2-Chloro-5-(trifluoromethyl)benzamide
Abstract
This application note presents robust and reliable analytical methodologies for the quantitative determination of 2-Chloro-5-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for accurate quantification for quality control and process monitoring, we provide detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to provide a comprehensive guide for researchers, scientists, and drug development professionals. All proposed methods are designed as self-validating systems, with performance characteristics aligned with the International Council for Harmonisation (ICH) guidelines.
Introduction
2-Chloro-5-(trifluoromethyl)benzamide (C₈H₅ClF₃NO, Molar Mass: 223.58 g/mol ) is a substituted benzamide derivative whose purity and concentration are critical parameters in the synthesis of various active pharmaceutical ingredients and agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated aromatic ring, imparts specific physicochemical properties that dictate the choice of analytical methodology. Accurate and precise quantification is paramount for ensuring product quality, optimizing reaction yields, and meeting regulatory requirements.
This document provides a detailed guide to establishing and validating analytical methods for this compound, focusing on the widely accessible and powerful techniques of HPLC and GC-MS.
Physicochemical Properties and Analytical Considerations
Before delving into specific protocols, it is essential to understand the properties of 2-Chloro-5-(trifluoromethyl)benzamide that inform the analytical strategy.
-
Structure: The presence of a benzamide core with chloro and trifluoromethyl substitutions suggests moderate polarity.
-
UV Absorbance: The aromatic ring system indicates that the molecule will be a strong ultraviolet (UV) absorber, making UV-based detection in HPLC a viable and sensitive option.
-
Volatility and Thermal Stability: The compound's moderate molecular weight and potential for sublimation suggest that with appropriate temperature programming, it can be analyzed by Gas Chromatography.
-
Solubility: It is expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, facilitating sample and standard preparation.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is the recommended approach for the quantification of 2-Chloro-5-(trifluoromethyl)benzamide due to its ability to separate compounds of moderate polarity. A C18 stationary phase is a suitable starting point, offering a good balance of hydrophobic interactions for retaining the analyte.
Rationale for Method Development
The choice of a C18 column is based on its widespread availability and proven efficacy for a broad range of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the manipulation of elution strength to achieve optimal retention and peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties for many compounds. A UV detector set at a wavelength of high absorbance for the analyte will provide the necessary sensitivity for quantification.
Experimental Protocol: RP-HPLC-UV
This protocol provides a starting point for the analysis and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 10 minutes |
Preparation of Solutions:
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-5-(trifluoromethyl)benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation:
The goal of sample preparation is to extract the analyte from its matrix and present it in a form compatible with the HPLC system.[2][3]
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-Chloro-5-(trifluoromethyl)benzamide.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
-
Sonicate for 15 minutes to facilitate dissolution/extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of 2-Chloro-5-(trifluoromethyl)benzamide.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6][7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Mean recovery of 98-102% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and a primary method for analyzing volatile and semi-volatile compounds.
Rationale for Method Development
The choice of a non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5MS), is standard for a wide range of aromatic compounds.[9][10] Electron Ionization (EI) at 70 eV is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are crucial for identification and can be used for quantification. While molecular ions of some fluorine-containing compounds can be weak or absent with EI, the fragmentation pattern will be characteristic.[11]
Experimental Protocol: GC-MS
This protocol is a starting point and may require optimization for specific instrumentation.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 20°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 350 m/z |
Preparation of Solutions:
-
Solvent: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Chloro-5-(trifluoromethyl)benzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
Sample Preparation:
-
Accurately weigh a sample containing approximately 1 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
If necessary, perform further dilutions to bring the concentration within the calibration range.
-
Filter an aliquot through a 0.22 µm syringe filter (PTFE for organic solvents) into a GC vial.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of 2-Chloro-5-(trifluoromethyl)benzamide.
Expected Mass Spectrum and Quantification
The mass spectrum of a benzamide typically shows fragmentation through the loss of the amide group.[12] For 2-Chloro-5-(trifluoromethyl)benzamide, characteristic fragments would arise from the benzoyl cation and subsequent losses. Quantification is typically performed using the area of a characteristic ion from the Extracted Ion Chromatogram (EIC) to improve selectivity and minimize interference.
Method Validation
Similar to the HPLC method, the GC-MS method must be validated for its intended purpose. The validation parameters are the same, with particular attention to the selectivity provided by the mass spectrometric detection.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 2-Chloro-5-(trifluoromethyl)benzamide. The RP-HPLC-UV method is well-suited for routine quality control due to its simplicity and high throughput. The GC-MS method offers enhanced selectivity and structural confirmation, making it an ideal complementary technique. Both protocols are grounded in established chromatographic principles and serve as excellent starting points for method development and validation in accordance with regulatory guidelines. The successful implementation of these methods will ensure the quality and consistency of 2-Chloro-5-(trifluoromethyl)benzamide in research, development, and manufacturing environments.
References
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PubMed Central. Retrieved from [Link]
- Jadhav, S. A., et al. (2023). Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. World Journal of Pharmaceutical Research.
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National Center for Biotechnology Information. (2013). Mass spectrometric characterization of halogenated flame retardants. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2004). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from [Link]
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ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Retrieved from [Link]
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ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
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ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
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MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Retrieved from [Link]
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JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Retrieved from [Link]
- LCGC North America. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
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Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov. Science.gov. Retrieved from [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
- ACS Publications. (2024).
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ResearchGate. (2012). 5 Sample preparation for HPLC analysis of drug products. ResearchGate. Retrieved from [Link]
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IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
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ResearchGate. (2006). EVALUATION OF GC×GC-TOF-MS AS A RAPID TOOL FOR THE ANALYSIS OF TRACE AROMA COMPOUNDS IN COFFEE. ResearchGate. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Mtoz Biolabs. Retrieved from [Link]
-
MDPI. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Organomation. Retrieved from [Link]
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ResearchGate. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (1998). Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
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Scientific Research Publishing. (2023). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. SCIRP. Retrieved from [Link]
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The Strategic Utility of 2-Chloro-5-(trifluoromethyl)benzamide in Compound Library Synthesis: A Senior Application Scientist's Guide
Introduction: In the landscape of modern drug discovery and agrochemical research, the efficient construction of diverse molecular libraries is paramount for the identification of novel bioactive compounds. The strategic selection of versatile building blocks is a cornerstone of this endeavor. 2-Chloro-5-(trifluoromethyl)benzamide has emerged as a highly valuable scaffold due to its unique combination of reactive handles and the influential trifluoromethyl group. The trifluoromethyl moiety is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the chemical reactivity of 2-Chloro-5-(trifluoromethyl)benzamide and detailed, field-proven protocols for its application in the synthesis of compound libraries, empowering researchers to harness its full synthetic potential.
Core Chemical Attributes and Reactivity Profile
2-Chloro-5-(trifluoromethyl)benzamide is a trifluoromethyl-substituted aromatic compound. Its synthetic versatility stems from the presence of three key functional groups: a chloro substituent, a trifluoromethyl group, and a primary benzamide. The chlorine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of both the trifluoromethyl and benzamide groups activates the aromatic ring, influencing the regioselectivity and feasibility of these transformations.
Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzamide
| Property | Value |
| CAS Number | 20566-93-2 |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| Appearance | Off-white to white crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents |
Key Synthetic Transformations and Library Generation Strategies
The strategic location of the chloro and trifluoromethyl groups on the benzamide scaffold allows for a diverse range of chemical modifications, making it an ideal starting point for the generation of extensive compound libraries. The primary reactive site for diversification is the C-Cl bond, which can be readily functionalized through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Chloro-5-(trifluoromethyl)benzamide is an excellent substrate for these transformations, enabling the introduction of a wide array of substituents at the 2-position.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[1] This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for achieving high efficiency, especially with an electron-deficient aryl chloride. Catalysts like Pd(dppf)Cl₂ are often effective.[2] The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition of the palladium to the C-Cl bond and promotes the reductive elimination step.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[3] Inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)benzamide with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 mmol, 223.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), cesium carbonate (2.0 mmol, 651.6 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 40.8 mg).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the mixture at 90 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5-(trifluoromethyl)benzamide.
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Aryl Chlorides
| Aryl Chloride Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 88 |
| 1-Chloro-4-nitrobenzene | 3-Furylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
Note: Yields are based on analogous substrates and serve as a reference for expected outcomes.[1]
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] This reaction is particularly valuable for creating libraries of substituted anilines, which are key pharmacophores in many kinase inhibitors.[5]
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination of aryl chlorides often relies on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos or SPhos are highly effective as they promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[6]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions and ensure the stability of the catalytic species.
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)benzamide with Aniline
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg). Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Reaction Setup: To a separate flame-dried Schlenk flask, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 mmol, 223.6 mg), aniline (1.2 mmol, 111.7 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Reaction Initiation: Evacuate and backfill the flask with nitrogen or argon. Add the pre-formed catalyst solution via syringe, followed by additional anhydrous toluene to bring the total volume to 10 mL.
-
Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (15 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 2-anilino-5-(trifluoromethyl)benzamide.
Nucleophilic Aromatic Substitution (SNAr): A Powerful Alternative
Nucleophilic aromatic substitution (SNAr) provides a complementary approach to palladium-catalyzed reactions for the functionalization of the C-Cl bond.[7] The strong electron-withdrawing effect of the para-trifluoromethyl group and the ortho-benzamide group activates the aryl chloride towards nucleophilic attack.
Causality Behind Experimental Choices:
-
Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and secondary amines, are required to initiate the addition-elimination mechanism.
-
Solvent Polarity: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[8]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the initial nucleophilic attack on the aromatic ring.
Detailed Protocol: SNAr Reaction of 2-Chloro-5-(trifluoromethyl)benzamide with Sodium Methoxide
-
Reaction Setup: To a round-bottom flask, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 mmol, 223.6 mg) and anhydrous DMSO (10 mL).
-
Reagent Addition: Add sodium methoxide (1.5 mmol, 81.0 mg) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). The product may precipitate. If so, collect by filtration. Otherwise, extract with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize or purify by column chromatography to obtain 2-methoxy-5-(trifluoromethyl)benzamide.
Applications in Bioactive Molecule Synthesis
The derivatives of 2-Chloro-5-(trifluoromethyl)benzamide are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.
Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[9] A common route to 2-substituted benzimidazoles involves the condensation of a phenylenediamine with a carboxylic acid derivative. By first functionalizing 2-Chloro-5-(trifluoromethyl)benzamide via Buchwald-Hartwig amination with a protected phenylenediamine, followed by deprotection and cyclization, a library of novel benzimidazoles can be generated.
Conclusion
2-Chloro-5-(trifluoromethyl)benzamide is a powerful and versatile building block for the synthesis of compound libraries. Its well-defined reactivity allows for the selective functionalization of the C-Cl bond through robust and high-yielding palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and strategic insights provided in this guide are intended to equip researchers in drug discovery and agrochemical development with the necessary tools to effectively utilize this valuable scaffold in their synthetic campaigns, ultimately accelerating the discovery of novel bioactive molecules.
References
- Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates.
- This cit
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- This cit
- This cit
- This cit
- This cit
- This cit
- Royal Society of Chemistry. (2023).
- ResearchGate. (n.d.). SNAr reaction of 2 with phenols 8a–ca.
- This cit
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- This cit
- This cit
- This cit
- YouTube. (2017).
- This cit
- Wikipedia. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- This cit
- Tokyo Chemical Industry UK Ltd. (n.d.).
- This cit
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
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- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
scale-up synthesis of 2-Chloro-5-(trifluoromethyl)benzamide derivatives
An Application Guide for the Scale-Up Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide and Its Derivatives
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the scale-up synthesis of 2-Chloro-5-(trifluoromethyl)benzamide, a critical intermediate in the development of pharmaceuticals and agrochemicals. The document outlines a robust two-stage synthetic strategy, beginning with the preparation of the 2-Chloro-5-(trifluoromethyl)benzoic acid precursor and proceeding to its efficient amidation. Further protocols for the synthesis of N-substituted derivatives are also detailed. Emphasizing safety, scalability, and process control, this guide is intended for researchers, chemists, and process development professionals. Methodologies are supported by mechanistic rationale, in-process controls, and troubleshooting advice to ensure reliable and reproducible outcomes on a larger scale.
Introduction and Strategic Overview
2-Chloro-5-(trifluoromethyl)benzamide and its derivatives are key structural motifs found in a variety of biologically active molecules. Their synthesis is of significant interest in medicinal and agricultural chemistry. For instance, related structures are precursors to promising new classes of antitubercular agents.[1][2] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including reaction exotherms, reagent handling, and consistent product purity.[3]
This guide provides a validated pathway for the scale-up synthesis, focusing on a common and industrially viable route. The overall strategy is bifurcated into two primary stages, followed by an optional derivatization step.
Overall Synthetic Workflow:
Caption: Two-step workflow for the amidation of the benzoic acid precursor.
Safety First: Handling Thionyl Chloride
Thionyl chloride (SOCl₂) is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). [4][5]All operations must be conducted in a well-ventilated chemical fume hood by trained personnel. [4][5]
-
Personal Protective Equipment (PPE): Wear solvent-resistant gloves (e.g., neoprene), chemical safety goggles, a face shield, and a lab coat. [5][6]* Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen). [7][8]* Quenching: Never quench excess thionyl chloride directly with water. A slow addition to a cooled, stirred solution of sodium bicarbonate or another suitable base is recommended for disposal of small quantities.
-
Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers) readily available.
Scale-Up Protocol: Amidation
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
Aqueous ammonia (e.g., 28-30% NH₄OH)
-
Ice
Procedure:
-
Acyl Chloride Formation:
-
In a fume hood, charge a dry, inerted reactor with 2-Chloro-5-(trifluoromethyl)benzoic acid and a suitable solvent like toluene. [7] * Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred mixture. Gas evolution will be observed.
-
Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours, or until gas evolution ceases. [7] * The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by HPLC or GC-MS to confirm the disappearance of the starting carboxylic acid. [7]2. Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. This step is crucial to prevent violent reactions in the next stage.
-
-
Amidation:
-
Prepare a separate vessel containing chilled aqueous ammonia.
-
Slowly and carefully add the crude acyl chloride from the previous step to the stirred, cold ammonia solution. This reaction is highly exothermic; maintain the temperature below 20 °C using an ice bath.
-
A solid precipitate of the benzamide will form.
-
-
Isolation and Purification:
-
Stir the slurry for 1-2 hours to ensure complete reaction.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts.
-
Dry the product under vacuum to a constant weight. The purity is typically high, but recrystallization can be performed if necessary.
-
PART III: Synthesis of N-Substituted Derivatives
The primary amide is a versatile handle for creating a library of derivatives through N-alkylation or N-arylation.
General Protocol: N-Alkylation
A common method involves the deprotonation of the amide N-H with a suitable base, followed by reaction with an alkyl halide.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Procedure:
-
Amide Deprotonation: Suspend the primary benzamide in an anhydrous solvent under a nitrogen atmosphere.
-
Add a base (e.g., sodium hydride, portion-wise, if using) and stir until the initial effervescence ceases. 3. Alkylation: Add the desired alkyl halide dropwise to the reaction mixture.
-
Heat the reaction (e.g., 40-60 °C) and monitor its progress by TLC or HPLC. 5. Work-up: Upon completion, cool the reaction and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Part I: Low yield of benzoic acid | Incomplete lithiation due to moisture or poor temperature control. | Ensure all glassware and solvents are rigorously dried. Maintain temperature below -65 °C during t-BuLi addition. |
| Part I: Isomer formation | Temperature too high during lithiation, allowing for lithium-halogen exchange or migration. | Strict adherence to low-temperature protocol is critical. |
| Part II: Incomplete conversion to acyl chloride | Insufficient thionyl chloride or reaction time. | Use a slight excess of SOCl₂ (1.2-1.5 eq). Monitor reaction by quenching an aliquot with methanol and analyzing by HPLC/GC. |
| Part II: Low yield of benzamide | Loss of acyl chloride during vacuum stripping (if too volatile). Hydrolysis of acyl chloride due to moisture. | Perform vacuum stripping at moderate temperatures. Ensure all equipment is dry before amidation. |
| Part III: Low yield of N-alkylation | Base is not strong enough. Alkylating agent is not reactive enough. | For less reactive halides, consider a stronger base like NaH. Alternatively, increase reaction temperature or time. |
| Product is impure/oily | Incomplete reaction or presence of side-products. Residual solvent. | Re-purify by recrystallization or column chromatography. Ensure product is thoroughly dried under vacuum. |
References
-
METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. [Link]
- Synthetic method of 2-trifluoromethyl benzamide. (2021).
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
- Preparation method of 2-trifluoromethyl benzoic acid. (2013).
- Preparation method of 2-chlorine-4-trifluoromethyl benzoic acid. (2013).
-
2-Chloro-5-(trifluoromethyl)benzoic acid. PubChem. [Link]
- Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid. (2013).
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). ResearchGate. [Link]
-
Benzamide synthesis via oxidative amidation of benzylamines and benzyl... ResearchGate. [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). IUCr. [Link]
-
THIONYL CHLORIDE HAZARD SUMMARY. (2007). NJ.gov. [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole derivatives. (2005). Indian Journal of Chemistry. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. [Link]
-
SOP 0079 - Thionyl Chloride. (2013). University of California, Santa Cruz. [Link]
-
Catalytic Amidation. University College London. [Link]
-
N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]
-
Benzamide Preparation from Benzoic Acid. (2018). YouTube. [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]
-
Safety Data Sheet: Thionyl chloride. (2024). Carl ROTH. [Link]
-
Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024). National Institutes of Health. [Link]
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry. [Link]
-
N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (2013). ResearchGate. [Link]
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Application Notes and Protocols for Monitoring Reactions of 2-Chloro-5-(trifluoromethyl)benzamide using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose, offering a rapid, cost-effective, and surprisingly informative snapshot of a reaction's status.[1][2] This guide provides a detailed protocol for utilizing TLC to monitor reactions involving 2-Chloro-5-(trifluoromethyl)benzamide, a key intermediate in the synthesis of various biologically active molecules. By understanding and applying the principles outlined herein, researchers can optimize reaction conditions, determine endpoints, and ensure the desired transformation is proceeding as expected.
Guiding Principles of Thin-Layer Chromatography
TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3][4] The stationary phase is a thin layer of adsorbent material, typically silica gel or alumina, coated onto a solid support such as a glass or plastic plate.[3] The mobile phase is a solvent or a mixture of solvents that moves up the stationary phase by capillary action.[4]
As the mobile phase ascends, it carries the components of the spotted sample with it. The extent to which each component travels up the plate is determined by its relative affinity for the stationary and mobile phases.[4] Compounds with a higher affinity for the stationary phase will move shorter distances, while those with a greater affinity for the mobile phase will travel further. This differential migration results in the separation of the components of a mixture.[4]
The retention factor, or Rf value, is a key metric in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6][7] The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is crucial for identifying components and monitoring their transformation during a reaction.[8]
Featured Reaction: Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzamide
To illustrate the practical application of TLC in reaction monitoring, this guide will focus on the hydrolysis of 2-Chloro-5-(trifluoromethyl)benzamide to its corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)benzoic acid. This reaction is a fundamental transformation and serves as an excellent model for demonstrating the power of TLC in tracking the disappearance of a starting material and the appearance of a product. The significant difference in polarity between the amide (starting material) and the carboxylic acid (product) allows for clear separation and visualization on a TLC plate.
Materials and Methods
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
2-Chloro-5-(trifluoromethyl)benzoic acid (for use as a standard)
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating device (e.g., heat gun or oven)
-
Forceps
-
Pencil
-
Ruler
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid)
-
Visualization reagents (e.g., potassium permanganate stain, iodine chamber)
Equipment:
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Experimental Protocols
Part 1: Preparation of the TLC System
-
Mobile Phase Selection and Preparation: The choice of the mobile phase (eluent) is critical for achieving good separation. For the hydrolysis of 2-Chloro-5-(trifluoromethyl)benzamide, a mixture of a non-polar solvent and a polar solvent is generally effective. A good starting point is a mixture of hexane and ethyl acetate. To effectively separate the more polar carboxylic acid product from the less polar amide starting material, the addition of a small amount of acetic acid to the mobile phase can be beneficial. This suppresses the ionization of the carboxylic acid, reducing tailing and leading to more compact spots.[9]
-
Recommended Starting Solvent System: Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v). The ratio can be adjusted to achieve an optimal Rf value for the starting material (ideally between 0.3 and 0.7).[10]
-
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for at least 10-15 minutes to saturate the atmosphere inside with solvent vapors. This ensures a uniform development of the TLC plate.
Part 2: Sample Preparation and Spotting
-
Preparation of Standards: Prepare dilute solutions (approx. 1 mg/mL) of the starting material, 2-Chloro-5-(trifluoromethyl)benzamide, and the expected product, 2-Chloro-5-(trifluoromethyl)benzoic acid, in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Aliquot: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.[11] Dilute this aliquot with a suitable volatile solvent to a concentration appropriate for TLC.
-
Spotting the TLC Plate:
-
With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, carefully spot the prepared solutions onto the origin line, keeping the spots small and compact. A typical spotting arrangement would be:
-
Lane 1: Starting Material (SM) standard
-
Lane 2: Co-spot of Starting Material and Reaction Mixture (Co)
-
Lane 3: Reaction Mixture (RM)
-
Lane 4: Product (P) standard
-
-
Ensure the spots are sufficiently spaced to prevent them from merging during development.
-
Part 3: Development and Visualization
-
Plate Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the solvent.[12] Close the chamber and allow the solvent front to ascend the plate.
-
Monitoring Development: Let the mobile phase travel up the plate until it is about 1 cm from the top.
-
Drying the Plate: Once the development is complete, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: Since 2-Chloro-5-(trifluoromethyl)benzamide and its derivatives are aromatic, they will likely be visible under a UV lamp at 254 nm.[8][13] The compounds will appear as dark spots on a fluorescent green background. Circle the spots with a pencil.
-
Chemical Staining: For enhanced visualization or for compounds that are not UV-active, chemical stains can be used.
-
Potassium Permanganate Stain: This is a good general-purpose stain for organic compounds. Prepare a solution of 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the dried TLC plate into the solution and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[14][15] Organic compounds will absorb the iodine vapor and appear as brown spots.[14][15] This method is non-destructive, and the spots can be marked before the iodine sublimes.
-
-
Part 4: Data Interpretation
-
Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:[6][7]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitoring Reaction Progress:
-
At the beginning of the reaction (t=0), the reaction mixture lane should show a prominent spot corresponding to the starting material.
-
As the reaction progresses, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear and intensify.
-
The co-spot lane helps to confirm the identity of the spots in the reaction mixture lane.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation and Visualization
Table 1: Expected Rf Values and Visualization for the Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzamide
| Compound | Expected Rf Value (Hexane:EtOAc:AcOH 70:30:1) | UV (254 nm) Visualization | Potassium Permanganate Stain |
| 2-Chloro-5-(trifluoromethyl)benzamide | ~0.5 - 0.6 | Dark Spot | Yellow/Brown Spot |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | ~0.2 - 0.3 | Dark Spot | Yellow/Brown Spot |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Diagram 1: TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Common TLC Problems
| Problem | Possible Cause | Solution |
| Streaking or Tailing of Spots | Sample is too concentrated. | Dilute the sample solution. |
| Solvent system is too polar for the compound. | Decrease the polarity of the mobile phase. | |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[9] | |
| Spots Remain at the Origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Spots Run with the Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| No Spots are Visible | Sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.[12] |
| Compound is not UV-active and the visualization method is inappropriate. | Use a chemical stain like potassium permanganate or an iodine chamber. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the modern synthetic chemist. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively monitor the progress of reactions involving 2-Chloro-5-(trifluoromethyl)benzamide and its derivatives. This will lead to more efficient optimization of reaction conditions, accurate determination of reaction completion, and ultimately, the successful synthesis of target molecules.
References
- Principles of Thin Layer Chromatography. (n.d.).
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2018, August 6). Royal Society of Chemistry. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Edubirdie. Retrieved from [Link]
-
Thin-Layer Chromatography Process. (n.d.). Merck Millipore. Retrieved from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). Academia.edu. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]
-
TLC Thin Layer Chromatography | Principle | Protocol | Applications. (2024, April 18). BiokiMicroki. Retrieved from [Link]
- Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.
-
2-Chloro-5-(trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021, June 3). Bitesize Bio. Retrieved from [Link]
-
The Retention Factor. (2022, April 8). Chemistry LibreTexts. Retrieved from [Link]
-
Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2021, August 9). YouTube. Retrieved from [Link]
-
How to calculate an Rf value. (2009, August 6). YouTube. Retrieved from [Link]
-
Troubleshooting: TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021, January 13). IUCr Journals. Retrieved from [Link]
-
How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Study.com. Retrieved from [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (n.d.). Retrieved from [Link]
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2022, June 12). Reddit. Retrieved from [Link]
-
Determining a solvent system. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
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- 5. Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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reaction conditions for the amination of 2-Chloro-5-(trifluoromethyl)benzamide
An Application Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)benzamide via Amination of 2-Chloro-5-(trifluoromethyl)benzamide
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Benzamides and the Amination Challenge
Substituted benzamides are privileged scaffolds in medicinal chemistry and materials science. Specifically, the 2-amino-5-(trifluoromethyl)benzamide moiety is a key structural component in a variety of pharmacologically active molecules. Its synthesis, however, presents a common yet significant challenge for process and discovery chemists: the formation of a carbon-nitrogen bond at an electron-deficient aromatic ring.
The starting material, 2-Chloro-5-(trifluoromethyl)benzamide, is an attractive precursor due to its commercial availability. However, the chloro-substituent is a relatively poor leaving group, and the presence of two powerful electron-withdrawing groups (the ortho-benzamide and the para-trifluoromethyl) profoundly influences the reactivity of the aryl chloride. This guide provides a detailed exploration of the primary catalytic and non-catalytic methods for achieving this critical amination, offering field-tested insights and step-by-step protocols for researchers in drug development and organic synthesis.
Strategic Approaches to the C-N Bond Formation
Three principal mechanistic pathways are considered for the amination of this substrate. The choice of method depends on factors such as scale, available equipment, cost of goods, and tolerance of functional groups in more complex derivatives.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for forming C-N bonds, particularly effective for less reactive aryl chlorides.
-
Copper-Catalyzed Ullmann Condensation: A classic transformation that has seen a resurgence with the development of advanced ligand systems, offering a cost-effective alternative to palladium.
-
Nucleophilic Aromatic Substitution (SNAr): A direct, often catalyst-free approach that is highly effective for substrates with strong electron-withdrawing groups positioned ortho and para to the leaving group.
The following sections will delve into the causality behind each method and provide robust protocols for their execution.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry.[1] It relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of an aryl halide with an amine.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, a step that is often rate-limiting for chlorides. This is followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
Causality of Component Selection:
-
Palladium Precatalyst: Pre-formed Pd(0) sources can be used, but air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are more common. These are reduced in situ to the active Pd(0) species.
-
Ligand: The amination of aryl chlorides is notoriously difficult and necessitates the use of electron-rich, bulky phosphine ligands.[1] These ligands stabilize the palladium center, promote the challenging oxidative addition step, and accelerate the final reductive elimination. Ligands like BINAP or DPPF are often effective.[2][3]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate without competing as a nucleophile.[1]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Aqueous Ammonia (28-30%) or an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq), Pd(OAc)₂ (0.02 eq), and DPPF (0.04 eq).
-
Reagent Addition: Add Sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the ammonia source (e.g., aqueous ammonia, 2.0 eq). For challenging reactions, using an ammonia surrogate that is more soluble in organic solvents may be beneficial.[4][5]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 2-amino-5-(trifluoromethyl)benzamide.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a copper-catalyzed C-N bond formation that typically requires higher temperatures than its palladium-catalyzed counterpart but offers advantages in cost and scalability.[6] The use of aryl chlorides is challenging due to the difficulty of the oxidative addition step to copper.[7]
Mechanistic Rationale
While the precise mechanism is still debated, a plausible pathway involves the coordination of a ligand and the amine to a Cu(I) salt. A base then facilitates the deprotonation of the amine. Oxidative addition of the aryl chloride to the copper center, followed by reductive elimination, yields the final product. The development of effective ligands is crucial for promoting the reactivity of the copper catalyst, especially with aryl chlorides.[8][9]
Causality of Component Selection:
-
Copper Source: Copper(I) salts such as CuI are most commonly used as they can directly enter the catalytic cycle.
-
Ligand: Simple, inexpensive ligands like 1,10-phenanthroline or amino acids (e.g., N-methylglycine) have proven effective in accelerating the reaction and allowing for milder conditions.[10] For challenging substrates like aryl chlorides, more specialized diamine ligands may be required to increase the electron density on the copper center, thereby facilitating oxidative addition.[7]
-
Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically sufficient.
-
Solvent: High-boiling point polar aprotic solvents like DMSO or DMF are often used to ensure solubility and achieve the necessary reaction temperatures.[11]
Experimental Protocol: Ullmann Condensation
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Aqueous Ammonia (28-30%)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Phosphate (K₃PO₄)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).
-
Reagent Addition: Add DMSO, followed by aqueous ammonia (2.0 eq).
-
Reaction: Heat the mixture to 100-130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction may require 24-48 hours for completion.
-
Work-up: Cool the reaction to room temperature. Dilute with water, which should precipitate the crude product or allow for extraction.
-
Purification: Filter the solid and wash thoroughly with water and a minimal amount of cold ethanol, or perform an aqueous workup by extracting with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a powerful, often overlooked, method for aminating highly electron-deficient aryl halides. This reaction does not require a transition metal catalyst, which is a significant advantage in terms of cost and product purity.[12]
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism.[13]
-
Addition: The nucleophile (ammonia) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
This pathway is only efficient if the aromatic ring possesses strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[13] These EWGs are essential to stabilize the negative charge of the Meisenheimer complex through resonance. In 2-Chloro-5-(trifluoromethyl)benzamide, the ortho-benzamide and para-trifluoromethyl groups provide this necessary stabilization, making it an ideal candidate for SNAr.
Experimental Protocol: SNAr Reaction
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Aqueous Ammonia (28-30%) or Ammonia in Dioxane
-
Dimethyl Sulfoxide (DMSO) or another polar aprotic solvent
-
Pressurized reaction vessel (if heating above the solvent's boiling point)
Procedure:
-
Reaction Setup: In a sealable pressure vessel, dissolve 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq) in DMSO.
-
Reagent Addition: Add a significant excess of aqueous ammonia (5-10 eq).
-
Reaction: Seal the vessel and heat to 120-150 °C with stirring. The reaction must be monitored carefully for pressure buildup. Monitor progress by taking aliquots and analyzing via TLC or LC-MS.
-
Work-up: Cool the vessel to room temperature before opening. Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove residual DMSO and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Method Comparison and Data Summary
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (e.g., Pd(OAc)₂) | Copper (e.g., CuI) | None |
| Ligand | Bulky Phosphine (e.g., DPPF) | N-donor (e.g., Phenanthroline) | None |
| Base | Strong (e.g., NaOt-Bu) | Moderate (e.g., K₃PO₄) | None (Amine is the base) |
| Solvent | Aprotic (Toluene, Dioxane) | Polar Aprotic (DMSO, DMF) | Polar Aprotic (DMSO) |
| Temperature | 80 - 110 °C | 100 - 130 °C | 120 - 150 °C |
| Advantages | High generality, milder conditions | Low catalyst cost, scalable | No metal catalyst, simple work-up |
| Disadvantages | High catalyst/ligand cost, air-sensitive | Higher temperatures, longer times | Limited substrate scope, high temp/pressure |
Workflow Visualization
The following diagram illustrates the strategic decision-making process for the amination of the target substrate.
Caption: Synthetic routes for the amination of 2-Chloro-5-(trifluoromethyl)benzamide.
References
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]
- Google Patents. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2025). ResearchGate. Available at: [Link]
-
Diccianni, J. B., & Diao, T. (2019). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]
-
Ghare, S. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]
-
Nalivela, K. S., et al. (2020). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central. Available at: [Link]
-
Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
PubChem. 2-Chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2019). PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2023). Available at: [Link]
-
Taylor & Francis Online. Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. (2019). Available at: [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]
-
Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2021). Available at: [Link]
-
AIR Unimi. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). Available at: [Link]
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Available at: [Link]
-
Ryan, S. J., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]
-
ACS Publications. Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis for maximum yield and purity. We will delve into the common challenges encountered during this synthesis and provide clear, actionable solutions based on established chemical mechanisms and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-Chloro-5-(trifluoromethyl)benzamide.
Q1: What is the most common and direct synthetic route for 2-Chloro-5-(trifluoromethyl)benzamide?
The most prevalent and industrially relevant method is a two-step, one-pot synthesis starting from 2-Chloro-5-(trifluoromethyl)benzoic acid. The process involves:
-
Activation of the Carboxylic Acid: The benzoic acid is converted into a highly reactive acyl chloride intermediate using a chlorinating agent.
-
Amination: The activated acyl chloride is then reacted with an ammonia source to form the desired primary amide.
This route is favored for its efficiency and the use of readily available, cost-effective reagents.
Q2: Why is thionyl chloride (SOCl₂) the preferred reagent for converting the carboxylic acid to the acyl chloride?
Thionyl chloride is widely used for several compelling reasons.[1][2] The reaction mechanism involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride. The key advantage is that the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1] This drives the reaction to completion according to Le Châtelier's principle and simplifies the work-up, as these gaseous byproducts can be easily removed from the reaction mixture, often leading to a crude acyl chloride that can be used directly in the next step without purification.[2][3]
Q3: Can I use other coupling reagents for this synthesis?
Absolutely. While the acyl chloride route is common, other amide coupling reagents can be employed, particularly for smaller-scale or more sensitive applications. Reagents like carbodiimides (e.g., EDC, DCC) in the presence of additives (e.g., HOBt) can directly couple the carboxylic acid with an amine.[4] However, these methods are often more expensive and may require more rigorous optimization to prevent side reactions, such as the formation of N-acylurea.[5][6] For a robust, scalable synthesis of a simple primary amide, the thionyl chloride method is typically more straightforward and cost-effective.[7]
Q4: What are the critical safety precautions for this synthesis?
Safety is paramount. Key hazards include:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic SO₂ and HCl gas.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Gaseous Byproducts (SO₂, HCl): Both are toxic and corrosive respiratory irritants. The reaction must be conducted in a fume hood, and it is advisable to use a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the off-gases.
-
Ammonia (NH₃) / Ammonium Hydroxide (NH₄OH): Corrosive and can cause severe burns. Concentrated solutions have a high vapor pressure. Handle in a fume hood with appropriate PPE.
Q5: How can I monitor the reaction's progress?
The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: A quick and effective way to qualitatively assess the consumption of the starting material (2-Chloro-5-(trifluoromethyl)benzoic acid). The amide product is typically less polar than the starting carboxylic acid.
-
HPLC: Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities. This is the preferred method for detailed reaction optimization.
Troubleshooting Guide: Maximizing Yield and Purity
This section is structured to address specific problems you may encounter during the synthesis.
Workflow Overview: The Acyl Chloride Pathway
The following diagram illustrates the standard workflow for the synthesis. Understanding this sequence is the first step in effective troubleshooting.
Caption: Standard two-step synthesis workflow.
Problem 1: Low or No Product Formation
Q: My reaction yield is consistently low, or the reaction doesn't proceed to completion. What are the likely causes and solutions?
Low yield is the most common issue. A systematic approach is required to diagnose the root cause.
Caption: Troubleshooting decision tree for low yield.
| Observation | Probable Cause | Recommended Action & Explanation |
| Starting material remains after Step 1 (Acyl Chloride Formation) | 1. Insufficient Thionyl Chloride: The stoichiometry was inadequate for full conversion. 2. Low Reaction Temperature/Time: The activation energy for the reaction was not met. 3. Poor Quality SOCl₂: The reagent may have decomposed due to improper storage. | 1. Increase Stoichiometry: Use 1.2 to 1.5 molar equivalents of SOCl₂. This ensures all the carboxylic acid is activated. 2. Increase Temperature: Reflux the reaction mixture (typically in a solvent like toluene or neat) until gas evolution ceases. A typical reaction time is 2-4 hours. 3. Use Fresh Reagent: Use a fresh, unopened bottle of thionyl chloride for best results. |
| Product precipitates as an oil or fails to solidify during work-up | 1. Presence of Impurities: Unreacted starting material or byproducts can act as a eutectic impurity, depressing the melting point. 2. Incomplete Reaction: Significant amounts of starting material are still present. | 1. Improve Purification: Wash the crude product with a dilute base (e.g., NaHCO₃ solution) to remove any unreacted acidic starting material, followed by a water wash. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane). 2. Re-evaluate Reaction Conditions: Refer to the points above to ensure complete conversion. |
| Yield is high, but purity is low (multiple spots on TLC) | 1. Hydrolysis of Acyl Chloride: The most common side reaction, reverting the intermediate back to the starting carboxylic acid.[8][9] 2. Side reactions with catalyst: If using DMF as a catalyst, high temperatures for prolonged periods can lead to Vilsmeier-Haack type side products. 3. Amide Hydrolysis: Exposing the final product to harsh acidic or basic conditions at high temperatures during work-up can lead to hydrolysis back to the carboxylic acid.[10] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[9] 2. Optimize Catalyst: Use only a catalytic amount of DMF (1-2 drops). 3. Mild Work-up: Perform aqueous washes and extractions at room temperature or below. Avoid boiling the product in strong acid or base. |
Problem 2: Product Purification Challenges
Q: I have a decent crude yield, but I'm losing most of it during recrystallization or purification. How can I improve my recovery?
Purification is often a trade-off between purity and yield. The goal is to maximize both.
-
Quenching the Reaction: After the amination step is complete (as confirmed by TLC/HPLC), the reaction mixture is typically a slurry. The most common method for isolation is to precipitate the product by adding the reaction mixture to a larger volume of cold water or an ice-water mixture.
-
Filtration and Initial Washing:
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove excess ammonia and ammonium salts.
-
Expert Tip: To remove the unreacted 2-Chloro-5-(trifluoromethyl)benzoic acid, wash the cake with a cold, dilute solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic starting material, forming a water-soluble carboxylate salt that gets washed away, while the neutral amide product remains as a solid. Follow this with another water wash to remove residual bicarbonate.
-
-
Drying: Dry the crude product thoroughly. A vacuum oven at a moderate temperature (40-50 °C) is ideal. Residual water can interfere with the subsequent recrystallization.
-
Recrystallization:
-
Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for benzamides include:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene/Heptane
-
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair). If using a co-solvent system, add the "anti-solvent" (e.g., water or heptane) dropwise to the hot solution until turbidity (cloudiness) just begins to appear. Add a drop or two of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Maximizing Recovery: Slow cooling promotes the formation of larger, purer crystals. Avoid crashing the product out of solution by cooling too rapidly.
-
| Solvent System | Suitability for Benzamides | Key Considerations |
| Ethanol/Water | Excellent | Highly effective. Product is soluble in hot ethanol; water is added as the anti-solvent. |
| Toluene/Heptane | Very Good | Good for removing non-polar impurities. Product is soluble in hot toluene; heptane is the anti-solvent. |
| Ethyl Acetate | Moderate | Can be used as a single solvent, but solubility might be high even at room temperature, potentially reducing recovery. |
This technical guide provides a robust framework for optimizing the synthesis of 2-Chloro-5-(trifluoromethyl)benzamide. By understanding the causality behind each step and systematically troubleshooting any issues that arise, you can achieve consistently high yields and excellent purity.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr Journals. [Link]
-
Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. [Link]
-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]
-
METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Hydrolysis of Benzoyl Chloride. Poznan University of Technology. [Link]
-
Convert benzoic acid to benzamide. Brainly.in. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. [Link]
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie. [Link]
-
2-fluoro-5-(trifluoromethyl)benzoyl chloride. ChemBK. [Link]
-
Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Temperature for 2-Chloro-5-(trifluoromethyl)benzamide Synthesis
Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reaction temperatures—a critical parameter for achieving high yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and validate your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling the temperature for the synthesis of 2-Chloro-5-(trifluoromethyl)benzamide?
A: The primary challenge lies in balancing reaction kinetics against the stability of reactants and the propensity for side reactions. The most common synthesis route involves the reaction of 2-Chloro-5-(trifluoromethyl)benzoyl chloride with an ammonia source. This reaction is highly exothermic.[1][2][3] Uncontrolled temperature can lead to a rapid, localized increase in heat, promoting the formation of impurities and potentially degrading the product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
Q2: How does the choice of starting material influence the optimal reaction temperature?
A: The starting material is the most significant factor.
-
Starting from 2-Chloro-5-(trifluoromethyl)benzoyl chloride: This is the most common and reactive route. The reaction with ammonia is fast and highly exothermic, necessitating initial cooling (typically 0-10°C) during the addition phase to prevent runaway reactions and minimize side products.[3] After the initial exotherm subsides, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.
-
Starting from 2-Chloro-5-(trifluoromethyl)benzoic acid: This route requires an activation step to convert the carboxylic acid into a more reactive species (like the acyl chloride in situ with thionyl chloride) or the use of coupling agents.[4] Amidation directly from the acid often requires higher temperatures to drive the dehydration reaction, but these conditions must be carefully optimized to avoid thermal degradation.[5]
Q3: What are the tell-tale signs of suboptimal temperature control?
A: Monitoring your reaction for these signs is crucial:
-
Reaction turning dark brown or black: This often indicates decomposition of starting materials, reagents, or the product at excessively high temperatures.
-
Presence of significant 2-Chloro-5-(trifluoromethyl)benzoic acid in the final product: This is a classic sign of benzoyl chloride hydrolysis, which is accelerated by both the presence of water and elevated temperatures.[3][6]
-
Formation of multiple, difficult-to-separate spots on a TLC plate: High temperatures can activate alternative reaction pathways, leading to a complex mixture of byproducts. One common side reaction is the formation of isomeric byproducts.[7]
-
Incomplete conversion after an extended period: If starting material persists, the reaction temperature may be too low to overcome the activation energy barrier efficiently.
Q4: Can I use a solvent's reflux temperature as the reaction temperature?
A: While convenient, using the reflux temperature is not always optimal. It should be a deliberate choice based on optimization experiments. For many amidations, the required temperature is well below the boiling point of common solvents like THF or Dioxane. Relying on reflux without prior optimization can lead to unnecessary side reactions and energy waste. Controlled heating with a temperature probe and heating mantle is always superior for precise temperature management.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. The logical workflow below can help diagnose and resolve common issues.
Troubleshooting Workflow: Low Yield or Purity
Caption: Troubleshooting workflow for low yield/purity.
Q: My reaction yield is low, but analysis shows all the starting benzoyl chloride is consumed. What is the likely temperature-related cause?
A: This scenario points towards product degradation. The trifluoromethyl group can make the aromatic ring susceptible to certain nucleophilic substitution or decomposition pathways at elevated temperatures, especially if strong bases are present.
-
Causality: The desired amide, while generally stable, may have a thermal stability limit under the specific reaction conditions (solvent, base, etc.). Exceeding this temperature, even for a short period, can irreversibly degrade the product.
-
Solution: Repeat the reaction at a lower temperature. If the reaction was run at room temperature, try running it at 0°C for the duration. If gentle heating was used, reduce the temperature by 10-20°C. Monitor the reaction progress to ensure it still proceeds to completion, albeit more slowly.
Q: I am seeing a significant amount of 2-Chloro-5-(trifluoromethyl)benzoic acid impurity. How does temperature play a role?
A: This is a classic hydrolysis problem. 2-Chloro-5-(trifluoromethyl)benzoyl chloride is highly reactive towards water.
-
Causality: The rate of hydrolysis increases significantly with temperature. If your reaction mixture is not perfectly anhydrous, any warming will accelerate the conversion of your valuable starting material into the less reactive carboxylic acid.[3][6] The initial exothermic phase of the amidation can provide this heat if not properly controlled.
-
Solution:
-
Aggressive Cooling: Pre-cool your ammonia/amine solution to 0°C before slowly adding the benzoyl chloride.
-
Maintain Low Temperature: Keep the reaction in an ice bath during the entire addition process and for at least 30 minutes afterward before allowing it to warm to room temperature.
-
Anhydrous Conditions: Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q: The reaction is very slow at room temperature. When I heat it, I get a complex mixture of products. How do I find the optimal temperature?
A: This is a common optimization problem where the activation energy for side reactions is close to that of the desired reaction. Simply increasing the heat is not a solution.[7]
-
Causality: Heat accelerates all reactions, but not necessarily at the same rate. By heating too aggressively, you may be favoring undesired pathways that lead to byproducts.
-
Solution: Systematic Optimization.
-
Establish a Baseline: Run the reaction at room temperature for a set time (e.g., 12 hours) and determine the yield and purity.
-
Incremental Increase: Set up several small-scale reactions in parallel. Run them at controlled temperatures, for example, 30°C, 40°C, and 50°C.
-
Analyze and Compare: After the same set time, analyze the outcome of each reaction. The optimal temperature will be the one that provides the best balance of reaction completion and minimal byproduct formation. This data-driven approach is far more reliable than arbitrarily choosing a temperature.
-
Data Summary: Temperature Guidelines
| Starting Material | Reagent | Typical Temperature Range | Key Considerations |
| 2-Chloro-5-(trifluoromethyl)benzoyl chloride | Aq. Ammonia | 0°C to Room Temp | Highly exothermic; requires initial cooling.[1][2] |
| 2-Chloro-5-(trifluoromethyl)benzoyl chloride | Amine in organic solvent | 0°C to 40°C | Exothermicity depends on amine nucleophilicity. |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Thionyl Chloride, then Ammonia | 0°C (amidation) to 80°C (activation) | Two-step process with different optimal temperatures. |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Coupling Agent (e.g., HATU) | Room Temp to 50°C | Generally milder than acid chloride route. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from Acid Chloride
This protocol emphasizes rigorous temperature control for optimal results.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve concentrated ammonium hydroxide (X eq.) in an appropriate solvent (e.g., THF or Dichloromethane). Cool the solution to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve 2-Chloro-5-(trifluoromethyl)benzoyl chloride (1.0 eq.) in the same anhydrous solvent. Fill the dropping funnel with this solution.
-
Controlled Reaction: Add the benzoyl chloride solution dropwise to the cooled, stirring ammonia solution. Crucially, monitor the internal thermometer and adjust the addition rate to maintain the temperature below 10°C. The reaction is exothermic, and a rapid addition will cause a dangerous temperature spike.[3]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour.
-
Warm-up and Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's completion by TLC or LC-MS.
-
Workup: Proceed with standard aqueous workup and recrystallization to isolate the pure product. The melting point of the pure product is reported to be in the range of 142.9-144.4 °C.[8]
Protocol 2: Temperature Optimization Study Workflow
Caption: Workflow for a parallel temperature optimization study.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1. European Patent Office. Accessed January 2024. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. An experimental handbook for pharmaceutical organic chemistry-i. Accessed January 2024. [Link]
-
Benzamide Preparation from Benzoic Acid. YouTube. Accessed January 2024. [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal for Technology and Science. Accessed January 2024. [Link]
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WIPO Patentscope. Accessed January 2024. [Link]
-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com. Accessed January 2024. [Link]
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Accessed January 2024. [Link]
-
2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182. PubChem. Accessed January 2024. [Link]
-
Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. NIH. Accessed January 2024. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Accessed January 2024. [Link]
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. MDPI. Accessed January 2024. [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. Accessed January 2024. [Link]
-
Synthesis of Benzamide. YouTube. Accessed January 2024. [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Accessed January 2024. [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Accessed January 2024. [Link]
-
Optimization of the reaction conditions for the preparation of 2a. ResearchGate. Accessed January 2024. [Link]
-
Direct C-H Amidation of Benzoic Acids to Introduce meta- and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie. Accessed January 2024. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Accessed January 2024. [Link]
-
Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. ResearchGate. Accessed January 2024. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-5-(trifluoromethyl)benzamide
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize novel compounds using this challenging yet valuable substrate. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs): Catalyst System Design
Q1: Why is 2-Chloro-5-(trifluoromethyl)benzamide considered a challenging substrate for cross-coupling reactions?
This substrate presents a dual challenge rooted in its electronic and steric properties. The primary obstacle is the strength and inertness of the Carbon-Chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium catalyst into this C-X bond. The reactivity order for aryl halides is typically I > Br > OTf >> Cl. The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, often requiring more forcing conditions or highly active catalysts to cleave.[1]
Furthermore, the electronic nature of the ring, substituted with both a chloro and two strongly electron-withdrawing groups (trifluoromethyl and benzamide), makes it highly electron-deficient. While electron-withdrawing groups can sometimes facilitate the oxidative addition step for aryl chlorides, the overall stability of the C-Cl bond remains a significant kinetic barrier.[2]
Q2: What is the general strategy for selecting a catalyst system for an unreactive aryl chloride like this?
The central principle is to accelerate the slow oxidative addition step. This is achieved by using a catalyst system that is both highly active and stable at the required reaction temperatures. The key is the choice of ligand coordinated to the palladium center. The most successful ligands for activating aryl chlorides are typically sterically bulky and electron-rich .[3][4]
-
Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond.[5]
-
Sterically bulky ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron L-Pd(0) species (where L is the ligand). This bulkiness also facilitates the final, product-releasing reductive elimination step.[3]
Modern catalyst systems built around bulky biarylphosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are the industry standard for these transformations.[3][4][6] While palladium is the most common choice, nickel-based catalysts can also be effective for coupling aryl chlorides and are worth considering if palladium systems fail.[3]
Q3: What are the essential components of the reaction, and how do I choose them?
A successful cross-coupling reaction is a carefully balanced interplay of four key components:
-
Palladium Source/Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient or lead to the formation of inactive palladium black.[7] For challenging substrates, it is highly recommended to use palladium precatalysts .[8][9] Buchwald's G3 or G4 precatalysts, for example, are designed to cleanly and rapidly generate the active L-Pd(0) species upon exposure to a base, leading to more reliable and reproducible results.[7][8][10]
-
Ligand: This is the most critical variable. The optimal ligand is highly dependent on the specific cross-coupling reaction being performed (e.g., Suzuki vs. Buchwald-Hartwig). A preliminary ligand screen is often the most effective approach to finding the ideal conditions.
-
Base: The base plays a multifaceted role. In Suzuki-Miyaura couplings, it activates the boronic acid for transmetalation.[6] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[8] The choice of base must be compatible with the functional groups on your substrates. For base-sensitive functionalities, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher temperatures.[8] For more robust substrates, strong bases like NaOtBu or LHMDS are common.[8]
-
Solvent: The solvent must be capable of solubilizing all reaction components at the target temperature and be stable under the reaction conditions. Common choices include ethereal solvents (Dioxane, THF, DME) and aromatic hydrocarbons (Toluene).[10][11] It is critical to use anhydrous solvents, particularly for moisture-sensitive reactions like the Buchwald-Hartwig amination.
Catalyst Selection Guides for Specific Reactions
Suzuki-Miyaura Coupling (Formation of C-C Bonds)
Q: I need to couple 2-Chloro-5-(trifluoromethyl)benzamide with an arylboronic acid. What is a reliable starting point for catalyst selection?
For the Suzuki-Miyaura coupling of this electron-deficient aryl chloride, a highly active catalyst system is essential. The following table provides recommended starting conditions that can be further optimized.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | SPhos-G3 or XPhos-G3 (1-2 mol%) | These precatalysts provide rapid generation of the active L-Pd(0) species and are well-suited for challenging aryl chlorides.[3][7] |
| Ligand | SPhos, XPhos, or RuPhos | These are bulky, electron-rich biarylphosphine ligands proven to be effective for Suzuki couplings of unactivated aryl chlorides.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | These are moderately strong bases that are generally well-tolerated by many functional groups.[12] They are effective in promoting the transmetalation step.[6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 v/v) | The presence of a small amount of water can be beneficial for the Suzuki reaction, aiding in the dissolution of the base and facilitating the catalytic cycle.[13] |
| Temperature | 80-110 °C | Aryl chlorides typically require elevated temperatures to achieve a reasonable reaction rate. |
Sample Experimental Protocol: General Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos-G3, 0.02 equiv).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water. The organic layer is then dried, filtered, and concentrated for purification.
Buchwald-Hartwig Amination (Formation of C-N Bonds)
Q: What catalyst system should I use to couple a primary or secondary amine with 2-Chloro-5-(trifluoromethyl)benzamide?
The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, which must be tailored to the steric and electronic properties of the amine coupling partner.[8]
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | BrettPhos-G3 or RuPhos-G3 (1-2 mol%) | These advanced precatalysts are highly effective for C-N bond formation and are often superior to traditional Pd sources.[8] |
| Ligand | For Primary Amines: BrettPhosFor Secondary Amines: RuPhos | This is a critical choice. BrettPhos is generally effective for a wide range of primary amines, while RuPhos is a good starting point for secondary amines.[8] |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine.[8] These bases are effective but can be incompatible with sensitive functional groups like esters.[11] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | The reaction is highly sensitive to moisture. Use of dry, degassed solvents is mandatory. Chlorinated solvents should be avoided as they can interfere with the catalyst.[10] |
| Temperature | 90-120 °C | Elevated temperatures are typically required to drive the reaction to completion with an aryl chloride substrate. |
Sample Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., BrettPhos-G3, 0.02 equiv) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial with a stir bar.
-
In a separate vial, dissolve 2-Chloro-5-(trifluoromethyl)benzamide (1.0 equiv) and the amine (1.1 equiv) in the anhydrous, degassed solvent (e.g., Toluene).
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction for 12-24 hours, monitoring progress.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, then proceed with standard workup and purification.
Visualizing the Process: The Catalytic Cycle and Troubleshooting
Understanding the fundamental mechanism is key to diagnosing issues. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
This next diagram provides a logical workflow for addressing common experimental failures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
minimizing side product formation in 2-Chloro-5-(trifluoromethyl)benzamide synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 2-Chloro-5-(trifluoromethyl)benzamide, categorized by the chosen synthetic route.
Route 1: Amidation of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride
This is a common and efficient route, but it is highly sensitive to reaction conditions. The primary reaction involves the acylation of ammonia (or an ammonia equivalent) with the corresponding acyl chloride.
Question 1: My reaction yields a significant amount of 2-Chloro-5-(trifluoromethyl)benzoic acid alongside my desired product. What is causing this and how can I prevent it?
Answer:
The presence of 2-Chloro-5-(trifluoromethyl)benzoic acid is almost always due to the hydrolysis of the starting material, 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This starting material is highly reactive towards water.
Causality: The acyl chloride is a potent electrophile. If any moisture is present in the reaction setup (e.g., in the solvent, glassware, or ammonia source), it will readily react with the acyl chloride to form the corresponding carboxylic acid. This not only consumes your starting material but also complicates the purification process.
Preventative Measures & Protocol:
-
Rigorous Anhydrous Conditions:
-
Glassware: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good choices.[1] These should be purchased as anhydrous grade or freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.
-
Reagents: Ensure your ammonia source is anhydrous. If using ammonia gas, it should be passed through a drying agent. If using an aqueous ammonia solution, this side reaction is expected, but can be minimized by keeping the temperature low.[1]
-
-
Optimized Experimental Protocol:
-
Setup: Assemble your dry glassware under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the 2-Chloro-5-(trifluoromethyl)benzoyl chloride in your chosen anhydrous solvent (e.g., DCM).
-
Ammonia Addition:
-
Gas: Bubble anhydrous ammonia gas through the stirred solution at a controlled rate. The reaction is exothermic, so maintain a low temperature (0°C to -10°C) using an ice-salt or dry ice-acetone bath.[1]
-
Aqueous Ammonia: If using aqueous ammonia, add it dropwise to the cooled solution of the acyl chloride.[1] Maintain a low temperature to minimize hydrolysis.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid prolonged reaction times.
-
Question 2: I'm observing a second, less polar spot on my TLC plate that I suspect is a di-acylated byproduct. How can I avoid this?
Answer:
The formation of a di-acylated byproduct, N-(2-chloro-5-(trifluoromethyl)benzoyl)-2-chloro-5-(trifluoromethyl)benzamide, can occur if you are using a primary amine or ammonia and there is a large excess of the benzoyl chloride.
Causality: The initially formed primary amide is still nucleophilic and can react with a second molecule of the highly reactive acyl chloride, especially if the concentration of the acyl chloride is high relative to the amine/ammonia.
Preventative Measures:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine or ammonia source can help to ensure that all of the acyl chloride is consumed before it can react with the product amide.
-
Addition Mode: Add the benzoyl chloride solution slowly to a solution of the amine/ammonia. This ensures that the acyl chloride is never in large excess at any point in the reaction mixture.
Route 2: Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzonitrile
This route can be effective but requires careful control to stop the reaction at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid.
Question 3: My nitrile hydrolysis is producing a mixture of the desired amide and the corresponding carboxylic acid. How can I improve the selectivity for the amide?
Answer:
Over-hydrolysis is a common issue in the conversion of nitriles to amides. The amide product is susceptible to the same hydrolytic conditions required to convert the nitrile.[2]
Causality: Both acid and base-catalyzed hydrolysis of nitriles proceed through an amide intermediate. If the reaction conditions are too harsh (high temperature, high concentration of acid/base, or long reaction time), the amide will be further hydrolyzed to the carboxylic acid.
Strategies for Selective Hydrolysis:
-
Milder Reaction Conditions:
-
Temperature Control: Use lower temperatures. For base-catalyzed hydrolysis, start at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction closely.
-
Reaction Time: Carefully monitor the reaction progress by TLC or GC/LC-MS and quench the reaction as soon as the starting nitrile is consumed.
-
Reagent Concentration: Use a more dilute solution of the acid or base.
-
-
Optimized Protocols for Selective Amide Formation:
-
Method A: Controlled Basic Hydrolysis:
-
Reagents: Use a stoichiometric amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution.
-
Procedure: Dissolve the 2-Chloro-5-(trifluoromethyl)benzonitrile in a suitable solvent like ethanol or tert-butanol. Add an aqueous solution of NaOH (1-2 equivalents) and stir at a controlled temperature (e.g., 50°C). Monitor the reaction closely and quench by neutralizing with acid once the nitrile is consumed.
-
-
Method B: Hydrogen Peroxide Mediated Hydrolysis:
-
Principle: Alkaline hydrogen peroxide is a milder and more selective method for converting nitriles to amides.[3]
-
Procedure: Dissolve the nitrile in a solvent like DMSO or ethanol. Add an aqueous solution of hydrogen peroxide and a catalytic amount of a base (e.g., NaOH or K₂CO₃). The reaction is often exothermic, so maintain a cool temperature initially. Stir at room temperature or with gentle heating until the reaction is complete.
-
-
Route 3: Direct Amidation of 2-Chloro-5-(trifluoromethyl)benzoic Acid
This is an atom-economical route but often requires harsh conditions or the use of coupling reagents.
Question 4: My direct amidation of 2-Chloro-5-(trifluoromethyl)benzoic acid with ammonia is giving very low yields and a lot of black tar-like material. What's going wrong?
Answer:
Direct thermal amidation of a carboxylic acid and an amine is often a low-yielding process that requires high temperatures, which can lead to decomposition.
Causality: At room temperature, the carboxylic acid (an acid) and ammonia (a base) will simply form an ammonium carboxylate salt. To drive off water and form the amide bond, high temperatures are required (often >180°C). These harsh conditions can cause decomposition of the starting materials and products, leading to the formation of "tar".
Improved Approaches:
-
Use of Coupling Reagents:
-
Principle: Coupling reagents activate the carboxylic acid, allowing the reaction with an amine to proceed under much milder conditions.[4]
-
Common Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are effective but can cause racemization in chiral substrates and produce urea byproducts that can be difficult to remove.[5]
-
Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These are highly effective but can be expensive and produce carcinogenic byproducts.[4]
-
-
In-Situ Generation of Activating Agents: A more modern approach involves the in-situ generation of activating agents, such as phosphonium salts from triphenylphosphine and N-chlorophthalimide, which can be more cost-effective and avoid the handling of some hazardous reagents.[4][6]
-
-
Conversion to Acyl Chloride:
-
A reliable two-step approach is to first convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acyl chloride with ammonia as described in Route 1. This often gives higher yields and cleaner reactions than direct amidation.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: Are there any specific side reactions involving the chloro or trifluoromethyl groups I should be aware of?
A1: The trifluoromethyl (CF₃) group is generally very stable under most amidation conditions due to the high strength of the C-F bond.[9] However, under very harsh basic conditions, nucleophilic attack on the electron-deficient carbon of the CF₃ group can occur, though this is unlikely under standard amidation protocols. The chloro group is also generally stable, but nucleophilic aromatic substitution could potentially occur under very high temperatures with a strong nucleophile, though this is not a commonly reported side reaction for this synthesis.
Q2: What is the best way to purify the final 2-Chloro-5-(trifluoromethyl)benzamide product?
A2: The purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. A suitable solvent system will need to be determined empirically, but combinations of polar and non-polar solvents like ethanol/water or ethyl acetate/hexanes are good starting points.
-
Column Chromatography: If you have multiple byproducts with similar polarities, silica gel column chromatography may be necessary. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this type.
-
Washing: If the main impurity is the carboxylic acid, you can often remove it by dissolving the crude product in an organic solvent (like ethyl acetate or DCM) and washing with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The desired amide will remain in the organic layer, while the acidic impurity will be extracted into the aqueous layer as its salt.
Q3: My final product has a slight yellow tint. What could be the cause?
A3: A yellow tint can be due to a number of factors, including:
-
Trace Impurities: Small amounts of highly colored impurities, possibly arising from decomposition at high temperatures or from side reactions.
-
Residual Solvents or Reagents: Some reagents or their byproducts can be colored.
-
Oxidation: The product may be susceptible to slight oxidation upon exposure to air, especially if trace metals are present. Recrystallization is often effective at removing these colored impurities.
Data Summary and Visual Guides
Table 1: Recommended Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Solvent | Temperature | Key Considerations |
| Acyl Chloride Formation | 2-Chloro-5-(trifluoromethyl)benzoic acid, SOCl₂ or (COCl)₂ | Toluene or DCM | Reflux | Use a catalytic amount of DMF with oxalyl chloride. Ensure good ventilation. |
| Amidation from Acyl Chloride | 2-Chloro-5-(trifluoromethyl)benzoyl chloride, NH₃ (gas or aqueous) | DCM, THF | -10°C to 0°C | Strict anhydrous conditions are crucial to prevent hydrolysis.[1] |
| Nitrile Hydrolysis (Selective) | 2-Chloro-5-(trifluoromethyl)benzonitrile, H₂O₂, cat. NaOH | Ethanol/Water | Room Temp to 40°C | Monitor reaction progress carefully to avoid over-hydrolysis to the carboxylic acid.[2][3] |
| Direct Amidation (Coupling) | 2-Chloro-5-(trifluoromethyl)benzoic acid, NH₄Cl, EDC, HOBt | DMF | Room Temp | EDC/HOBt is a common coupling system. Order of addition can be important. |
Diagrams
Caption: Overview of synthetic routes to 2-Chloro-5-(trifluoromethyl)benzamide.
Caption: Troubleshooting guide for the acyl chloride amidation route.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
-
Method for preparing 2-chlorine-5 chloromethyl thiazole . Eureka | Patsnap. [Link]
-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde . PrepChem.com. [Link]
-
In the mechanism for hydrolysis of nitriles there is formation of an amide followed by formation of a carboxylic acid. Can the amide be isolated, and if so, what distinguishes the two processes from a laboratory standpoint? Reddit. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids . PubMed - NIH. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach . The Journal of Organic Chemistry - ACS Publications. [Link]
-
METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE . European Patent Office - EP 4105202 B1 - EPO. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts . ACS Omega. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts . ACS Publications. [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide . IUCr Journals. [Link]
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation . Wiley Online Library. [Link]
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones . ResearchGate. [Link]
-
Process for the preparation of 2-(trihalomethyl) benzamide . Justia Patents. [Link]
-
Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3 . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Nitrile to Amide - Common Conditions . Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 . NIH. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
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- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
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- 4. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzamide
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming common challenges encountered during the purification of this important chemical intermediate. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.
Understanding the Molecule and Its Challenges
2-Chloro-5-(trifluoromethyl)benzamide is a substituted aromatic compound with physical and chemical properties that can present unique purification challenges. The presence of a chlorine atom, a trifluoromethyl group, and a benzamide functionality gives rise to specific impurity profiles and potential degradation pathways that must be carefully managed.
Key molecular features influencing purification include:
-
Electron-withdrawing groups: The chloro and trifluoromethyl groups are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the acidity of the amide protons.
-
Potential for Isomeric Impurities: Synthesis of substituted benzamides can often lead to the formation of positional isomers, which can be difficult to separate due to their similar physical properties.[1][2]
-
Hydrolytic Stability: The benzamide functional group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding benzoic acid.[3][4]
-
Solubility Profile: The molecule's solubility in common organic solvents will dictate the choice of purification technique, whether it be crystallization or chromatography.
This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My final product has a lower-than-expected melting point and broad NMR peaks. What are the likely impurities?
This is a common observation when the product is impure. The most probable culprits are residual starting materials, side-products from the synthesis, or degradation products.
Potential Impurities:
-
Isomeric Byproducts: The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide may yield other isomers, such as 2-Chloro-3-(trifluoromethyl)benzamide, depending on the synthetic route.[1][2] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
Starting Materials: Incomplete reaction can leave residual starting materials, such as 2-chloro-5-(trifluoromethyl)benzoyl chloride or the corresponding benzoic acid.
-
Hydrolysis Product: The most common degradation product is 2-Chloro-5-(trifluoromethyl)benzoic acid, formed by the hydrolysis of the amide bond.[3][4][5] This is often exacerbated by exposure to moisture or non-neutral pH during workup or storage.
-
Residual Solvents: Inadequate drying will leave residual solvents, which can be identified by ¹H NMR spectroscopy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing impurities.
FAQ 2: I am struggling to remove the corresponding benzoic acid impurity. How can I effectively remove it?
2-Chloro-5-(trifluoromethyl)benzoic acid is a common and troublesome impurity. Due to its acidic nature, it can be selectively removed using an aqueous base wash.
Protocol 1: Aqueous Base Wash for Acidic Impurity Removal
-
Dissolution: Dissolve the crude 2-Chloro-5-(trifluoromethyl)benzamide in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Carbon dioxide evolution (effervescence) may be observed as the acid is neutralized. Repeat the wash 2-3 times.
-
Back-Extraction (Optional): To minimize product loss, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Causality: The basic sodium bicarbonate solution deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous phase, while the neutral amide remains in the organic phase.[6]
FAQ 3: My attempts at recrystallization result in poor recovery or no crystal formation. What can I do?
Recrystallization is a powerful technique for purifying crystalline solids, but it is highly dependent on the solvent system.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Troubleshooting Step |
| Poor Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a solvent in which the compound has lower solubility, or use a co-solvent system (e.g., ethanol/water, toluene/heptane). |
| Too much solvent was used. | Reduce the volume of solvent used for dissolution to ensure a supersaturated solution upon cooling. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No Crystal Formation | The solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
Solvent Screening for Recrystallization:
A systematic approach to finding a suitable solvent is crucial. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Low | 111 | Good for aromatic compounds. |
| Ethanol | High | 78 | Often used in combination with water. |
| Isopropanol | Medium | 82 | A common choice for many organic compounds. |
| Heptane | Low | 98 | Often used as an anti-solvent. |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent. |
FAQ 4: How can I use column chromatography to purify 2-Chloro-5-(trifluoromethyl)benzamide?
Column chromatography is an excellent method for separating compounds with different polarities. For 2-Chloro-5-(trifluoromethyl)benzamide, a normal-phase silica gel chromatography is typically effective.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A typical gradient could be from 5% to 30% ethyl acetate in hexanes. The optimal eluent system should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of ~0.3 for the desired product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel (dry loading) for better resolution.
-
Packing and Elution: Pack the column with silica gel slurried in the initial mobile phase. Carefully load the sample onto the top of the column. Begin elution with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography:
Caption: Step-by-step workflow for purification by column chromatography.
Purity Analysis
After purification, it is essential to confirm the purity of 2-Chloro-5-(trifluoromethyl)benzamide. A combination of analytical techniques should be used.
Recommended Analytical Methods:
| Technique | Purpose | Expected Results for Pure Compound |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | A clean spectrum with the expected chemical shifts and integration values for the aromatic and amide protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and absence of isomeric impurities. | The correct number of signals corresponding to the unique carbons in the molecule. |
| LC-MS | Purity assessment and identification of impurities by mass-to-charge ratio. | A single major peak in the chromatogram with the correct mass for the parent ion. |
| Melting Point | Assessment of purity. | A sharp melting point within a narrow range, consistent with literature values. |
References
-
Boyd Biomedical. (2019). 6 Filtration Challenges in Downstream Biopharmaceutical Production. [Link]
-
Phenomenex. (n.d.). A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. [Link]
- Google Patents. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
-
Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link]
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Cytiva. (2022). Challenges in downstream purification of advanced therapies. [Link]
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
ResearchGate. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]
-
ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. [Link]
-
International Union of Crystallography. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
ResearchGate. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
-
PubMed. (2017). Halogenated fatty amides - A brand new class of disinfection by-products. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
- Google Patents. (2019).
-
ResearchGate. (n.d.). Manipulations of α‐haloacids. Isolated yields after chromatography purification are reported. [Link]
-
Technobis Crystallization Systems. (2023). A solubility-based approach to co-crystal screening using the Crystal16. [Link]
-
ResearchGate. (2011). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. [Link]
-
PubMed. (2000). Study on the hydrolysis of 2-chlorobenzamide. [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
-
Receptor Chem. (2026). Innovation in Life Science Research. [Link]
Sources
- 1. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Solubility Optimization for 2-Chloro-5-(trifluoromethyl)benzamide
Executive Summary: The "Brick Dust" Challenge
Users frequently report difficulties dissolving 2-Chloro-5-(trifluoromethyl)benzamide in standard organic solvents like Dichloromethane (DCM) or Toluene at room temperature.
The Science: This molecule exhibits "Brick Dust" characteristics.
-
High Crystal Lattice Energy: The primary amide group (-CONH
) forms a robust network of intermolecular hydrogen bonds in the solid state. This lattice energy must be overcome by the solvent. -
Lipophilicity (LogP ~3.16): The trifluoromethyl (-CF
) and chloro (-Cl) groups make the molecule lipophilic, yet the high melting point (~143°C) resists dissolution in non-polar solvents.
Strategic Solution: Successful solvation requires Polar Aprotic solvents (to disrupt hydrogen bonding) or Polar Protic solvents at elevated temperatures.
Solvent Compatibility Matrix
Data synthesized from structural properties and benzamide solubility profiles.[1]
| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Primary Choice. Best for stock solutions and reactions requiring high concentration. |
| Ethers | THF, 1,4-Dioxane | Moderate (20-50 mg/mL) | Good. Excellent for reactions; easy to remove. May require gentle warming. |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Temperature Dependent. Poor at RT; excellent at reflux. Ideal for recrystallization. |
| Chlorinated | DCM, Chloroform | Very Low (<5 mg/mL) | Avoid. Insufficient polarity to break crystal lattice H-bonds at RT. |
| Hydrocarbons | Hexane, Toluene | Negligible | Anti-Solvent. Use only to precipitate the product. |
| Water | Water | Insoluble | Anti-Solvent. Use to crash product out of DMSO/DMF/Alcohols. |
Troubleshooting Guide (Q&A)
Issue 1: "I'm trying to run a reaction in DCM, but the starting material is a suspension."
Diagnosis: Dichloromethane (DCM) lacks the hydrogen-bond accepting capability to disrupt the amide-amide interactions in the crystal lattice. Solution:
-
Switch Solvent: Use THF (Tetrahydrofuran) . It offers better solubility due to the ethereal oxygen acting as a hydrogen bond acceptor.
-
Co-Solvent Strategy: If DCM is mandatory (e.g., for specific selectivity), add 5-10% Methanol or THF to the DCM. This small polar fraction is often enough to solvate the amide.
Issue 2: "The product precipitates immediately upon cooling the reaction mixture."
Diagnosis: This compound has a steep solubility curve. The "Metastable Zone Width" (MSZW)—the region where the solution is supersaturated but not yet nucleating—is narrow for fluorinated benzamides. Solution:
-
Slow Cooling: Do not crash cool. Ramp temperature down at 10°C/hour to prevent oiling out or trapping impurities.
-
Hold at Nucleation: Hold the temperature at 50°C (or 10-15°C below reflux) for 30 minutes to allow controlled crystal growth.
Issue 3: "I cannot get a clean NMR spectrum in CDCl ."
Diagnosis: The compound is likely aggregating or not fully dissolved in Chloroform-d, leading to broad peaks or low signal-to-noise ratio. Solution:
-
Immediate Fix: Switch to DMSO-d
. It will fully dissolve the sample and sharpen the amide proton signals (which often appear as distinct doublets or broad singlets in DMSO due to restricted rotation). -
Alternative: If CDCl
is required, gently warm the NMR tube (if the probe allows) or add a drop of CD OD (Methanol-d ) to break aggregates.
Issue 4: "How do I purify this without column chromatography?"
Diagnosis: You need a recrystallization system that leverages the temperature sensitivity of the amide solubility. Solution: Ethanol/Water Recrystallization Protocol.
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Once dissolved, remove from heat.
-
Immediately add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear it.
-
Allow to cool slowly to room temperature, then to 4°C.
Solubility Screening Workflow
Use this decision logic to select the correct solvent system for your specific application.
Caption: Decision tree for selecting the optimal solvent system based on experimental intent.
Scientific Rationale & Mechanism
The "Brick Dust" Model
The poor solubility of 2-Chloro-5-(trifluoromethyl)benzamide is governed by the General Solubility Equation (GSE) . The critical barrier is the Crystal Lattice Energy , represented by the melting point (
-
High
(~143°C): The amide protons ( ) act as strong hydrogen bond donors, while the carbonyl oxygen ( ) acts as an acceptor. This creates a tight "tape-like" structure in the solid state [1]. -
Solvent Interaction: To dissolve the solid, the solvent must break these intermolecular H-bonds.
-
DCM/Toluene: Cannot effectively compete for these H-bonds.
-
DMSO/DMF: The oxygen in the sulfoxide/amide group of the solvent is a stronger H-bond acceptor than the benzamide's own carbonyl, effectively "unzipping" the crystal lattice [2].
-
Derivation of Recommendations
-
2-Chloro & 5-CF
Substituents: These electron-withdrawing groups increase the acidity of the amide protons, making them stronger H-bond donors. This actually increases the lattice energy compared to unsubstituted benzamide, necessitating highly polar aprotic solvents for dissolution [3].
References
-
Crystal Structure of Fluorinated Benzamides: Richter, A., et al. (2021). "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide." IUCrData, 6, x210036.
-
Benzamide Solubility Modeling: Wang, J., et al. (2021). "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics. (Inferred from general benzamide solubility data).
-
Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87566220, 2-Chloro-5-(trifluoromethyl)benzamide.
Sources
Technical Support Center: Optimizing Workup Procedures for 2-Chloro-5-(trifluoromethyl)benzamide Reactions
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into overcoming common challenges encountered during the reaction workup and purification of this important synthetic intermediate. Our focus is on the causality behind each procedural step, ensuring you can adapt and troubleshoot effectively.
Proactive Troubleshooting: Anticipating Common Pitfalls
The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide, typically proceeding from the corresponding benzoyl chloride and an ammonia source, is generally robust. However, the unique electronic properties conferred by the chloro and trifluoromethyl substituents can introduce specific challenges during workup and isolation. Understanding these potential issues is the first step toward optimizing your procedure.
Key Molecular Features & Their Implications:
-
Electron Withdrawing Groups (-Cl, -CF₃): These groups make the carbonyl carbon of the starting benzoyl chloride highly electrophilic and susceptible to hydrolysis.[1] The trifluoromethyl group can also influence the crystallinity and solubility of the final product.[2]
-
Reactivity of Benzoyl Chloride: The starting material, 2-chloro-5-(trifluoromethyl)benzoyl chloride, is highly sensitive to moisture and can readily hydrolyze back to the corresponding benzoic acid, which is often the primary impurity.[1][3]
-
Product Properties: The final amide is a solid with moderate polarity. Its solubility profile must be carefully considered for effective extraction and recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing both immediate solutions and explanations of the underlying chemical principles.
Issue 1: Low Yield and/or High Levels of Benzoic Acid Impurity
Q1: My final product is contaminated with a significant amount of 2-chloro-5-(trifluoromethyl)benzoic acid, and my overall yield is low. What happened?
A1: This is the most common issue and almost always points to the hydrolysis of your starting material, 2-chloro-5-(trifluoromethyl)benzoyl chloride, before or during the amidation reaction.[3] The reaction of benzoyl chloride with water is often faster than with the intended amine if conditions are not strictly controlled.
Root Causes & Preventative Actions:
-
Moisture in Reagents/Solvents: The primary culprit is water. Ensure all solvents (e.g., DCM, THF, diethyl ether) are anhydrous. Use freshly opened reagents or properly stored anhydrous materials. Dry all glassware thoroughly in an oven before use.
-
Atmospheric Moisture: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
"Wet" Amine Source: If using aqueous ammonia, the biphasic nature of the reaction can promote hydrolysis at the interface. Using ammonia gas bubbled through an anhydrous solvent or a solution of ammonia in an organic solvent (like dioxane or methanol) can mitigate this.
Corrective Workup Strategy: If benzoic acid is already present in your crude product, it can be removed with a basic wash during the aqueous workup.
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic bicarbonate will deprotonate the acidic benzoic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer.
-
Causality: The amide product is not acidic and will remain in the organic layer, allowing for effective separation.
-
Follow with a brine wash to remove residual water from the organic layer before drying and solvent evaporation.[5]
Issue 2: The Product Oils Out or Fails to Crystallize
Q2: After removing the solvent, my product is a persistent oil or a waxy solid that I cannot filter. How can I induce crystallization?
A2: Oiling out is typically caused by residual solvents or the presence of impurities that depress the melting point and disrupt the crystal lattice formation. The high polarity of the trifluoromethyl group can sometimes lead to unexpected solubility behavior.[6]
Troubleshooting Strategies:
-
Trituration: This is the first and often most effective technique. Add a small amount of a poor solvent in which your product is insoluble but the impurities are soluble (n-hexane is an excellent first choice).[7] Stir or sonicate the mixture. The product should solidify, allowing you to filter it.
-
Solvent Selection for Recrystallization: A systematic approach is key. Test the solubility of a small sample of your crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the product when hot but show poor solubility when cold.[8]
-
Co-solvent Recrystallization: If a single solvent is not effective, a co-solvent system (one "good" solvent, one "poor" solvent) is a powerful alternative.[9] Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol, acetone, or ethyl acetate).[10] Then, add a poor solvent (e.g., hexane or water) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[9]
| Solvent System | Polarity | Typical Use Case |
| Ethanol/Water | High | For moderately polar amides. Dissolve in hot ethanol, add hot water until cloudy. |
| Ethyl Acetate/Hexane | Medium/Low | Excellent for a wide range of polarities. Dissolves many organics but is immiscible with water. |
| Dichloromethane/Hexane | Medium/Low | Good for less polar impurities. Be cautious of DCM's high volatility.[7] |
Issue 3: Emulsion Formation During Aqueous Workup
Q3: During the liquid-liquid extraction, the organic and aqueous layers won't separate, forming a stable emulsion. What should I do?
A3: Emulsions are common in amide workups, especially when using basic washes or if fine solid particulates are present.[5] They are stabilized by compounds that have affinity for both the organic and aqueous phases.
Breaking an Emulsion:
-
Add Brine: The most effective first step is to add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and forces the separation of layers.[5]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl the separatory funnel.
-
Filtration: If a fine precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can remove the solid, often allowing the layers to separate.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is sufficient for the layers to separate on their own.
Optimized Workup & Purification Protocols
The following protocols are designed to be self-validating, with clear checkpoints for assessing purity and success.
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove acidic impurities (unreacted starting material) and any water-soluble byproducts.
-
Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF, dilute it with a water-immiscible solvent such as ethyl acetate (EtOAc).
-
Acidic Wash (Optional but Recommended): Add a dilute solution of HCl (e.g., 1 M) to the reaction mixture and transfer to a separatory funnel. This step removes any unreacted basic starting materials. Shake, vent, and separate the layers.
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Caution: This may cause gas evolution (CO₂) if there is excess acid. Vent the separatory funnel frequently. Separate the layers. This step is crucial for removing the 2-chloro-5-(trifluoromethyl)benzoic acid impurity.[11]
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine). This removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[5]
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization for High Purity
This protocol assumes the crude product has been isolated following the workup described above.
-
Solvent Selection: Based on prior small-scale tests, select an appropriate single or co-solvent system (refer to the table in Q2). A common and effective system for this compound is Ethanol/Water or Ethyl Acetate/Hexane.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot primary solvent required to fully dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[13]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.[13]
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]
-
Co-solvent: Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the "good" solvent to clarify the solution, then cool as described above.
-
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point, NMR, and/or LCMS to confirm purity.
Workflow Visualizations
Visual aids can clarify complex decision-making processes during troubleshooting.
Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing and solving common workup issues.
Caption: Decision tree for troubleshooting common workup and purification issues.
General Workup Flowchart
This diagram illustrates the standard sequence of steps in an aqueous workup.
Sources
- 1. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. reddit.com [reddit.com]
- 6. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rubingroup.org [rubingroup.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Challenges in 2-Chloro-5-(trifluoromethyl)benzamide Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting for reactions involving 2-Chloro-5-(trifluoromethyl)benzamide. Our goal is to move beyond simple procedural lists and delve into the chemical principles that govern reaction outcomes, empowering you to overcome challenges like incomplete conversion and maximize your synthetic efficiency.
The unique electronic properties of 2-Chloro-5-(trifluoromethyl)benzamide—specifically, the presence of a strongly electron-withdrawing trifluoromethyl group and an ortho-chloro substituent—present both opportunities and challenges in synthesis. Understanding the interplay of these groups is paramount to troubleshooting unexpected results. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Troubleshooting Guide: Diagnosing Incomplete Conversion
Incomplete conversion is a frequent hurdle in organic synthesis. When your reaction with 2-Chloro-5-(trifluoromethyl)benzamide stalls, a systematic approach is necessary to identify the root cause. The following flowchart provides a logical pathway for diagnosing the issue.
Caption: Troubleshooting workflow for incomplete conversion.
Frequently Asked Questions (FAQs)
Reaction Type: Nucleophilic Acyl Substitution & Transamidation
Q1: I am attempting a transamidation reaction with 2-Chloro-5-(trifluoromethyl)benzamide and a secondary amine, but the conversion is low even at elevated temperatures. What is happening?
A1: This is a common challenge. While the trifluoromethyl (CF₃) group makes the benzamide's carbonyl carbon more electrophilic, the amide functional group is inherently a poor electrophile due to the resonance donation from the nitrogen lone pair.[1] Several factors could be at play:
-
Reversibility: Transamidation is often an equilibrium-driven process. The ammonia (or primary amine) that is displaced can compete with your incoming nucleophile, pushing the equilibrium back to the starting materials.
-
Steric Hindrance: The ortho-chloro group can sterically hinder the approach of the nucleophile to the carbonyl carbon.
-
Leaving Group Ability: The departing -NH₂ group is a very poor leaving group. The reaction requires either protonation of the amide or a catalyst to facilitate this step.
Troubleshooting Steps:
-
Catalysis: Employ a catalyst known to facilitate transamidation. Lewis acids like ZrCl₄ or HfCl₄ can activate the carbonyl group.[2] Iron(III) salts have also been shown to be effective and are cost-efficient.[3]
-
Removal of Byproduct: If possible, remove the displaced ammonia from the reaction mixture to drive the equilibrium forward. This can be challenging but might be achieved by conducting the reaction under a stream of inert gas if the displaced amine is volatile.
-
Alternative Reagents: Consider using trimethylsilyl chloride (TMSCl) as an activator for the primary amide, which can facilitate the reaction with your amine nucleophile.[4]
Q2: I observe the formation of 2-chloro-5-(trifluoromethyl)benzoic acid as a major byproduct. Why?
A2: The presence of the corresponding benzoic acid is a clear indication of hydrolysis.[5] Amides are generally resistant to hydrolysis, but under forcing conditions (high temperatures, extended reaction times, presence of strong acid or base), this pathway can become significant.[6][7]
Causality and Prevention:
-
Cause: Trace amounts of water in your reagents or solvent are the likely culprits, especially if the reaction is catalyzed by an acid or base. The electron-withdrawing CF₃ group can make the carbonyl carbon more susceptible to nucleophilic attack by water.
-
Prevention: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly opened reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Reaction Type: Hofmann Rearrangement
Q3: I am trying to synthesize 2-chloro-5-(trifluoromethyl)aniline via a Hofmann rearrangement, but I am getting a mixture of starting material, the desired aniline, and the corresponding benzoic acid. How can I improve the yield of the aniline?
A3: The Hofmann rearrangement is a powerful tool for converting primary amides to primary amines with one less carbon atom.[8][9] However, with electron-deficient aromatic systems, the reaction can be sluggish and prone to side reactions.
-
Mechanism Insight: The reaction proceeds through an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. This isocyanate is then hydrolyzed to the primary amine.[10] The rate-determining step is typically the rearrangement of the N-bromoamide conjugate base.[8] Electron-withdrawing groups on the migrating aryl ring can slow down this rearrangement step.
Troubleshooting Strategy:
-
Formation of N-bromoamide: Ensure the initial halogenation step is complete. Incomplete formation of the N-bromoamide will result in recovery of the starting benzamide.
-
Hydrolysis of the Intermediate: The N-bromoamide intermediate can be hydrolyzed back to the starting amide or, more problematically, the isocyanate intermediate can be hydrolyzed to the carboxylic acid if conditions are not carefully controlled. A common cause of this is using an insufficient amount of base or allowing the temperature to rise too quickly before the rearrangement is complete.
-
Optimized Conditions: A successful Hofmann rearrangement often involves careful temperature control. Initially, the reaction is kept cold to allow for the formation of the N-haloamide, and then the temperature is raised to induce the rearrangement.[11] Using an excess of a strong base like NaOH is crucial to deprotonate the N-haloamide and trap the CO₂ byproduct.[12]
Table 1: Key Parameters for Hofmann Rearrangement Optimization
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Low conversion or hydrolysis | Maintain low temperature (0-5 °C) during N-haloamide formation, then gradually heat to 60-80 °C for rearrangement. | Controls the rate of competing reactions and ensures sequential formation and rearrangement. |
| Base Stoichiometry | Incomplete reaction, byproduct formation | Use at least 4 equivalents of a strong base (e.g., NaOH). | Ensures complete deprotonation of the N-haloamide and facilitates the hydrolysis of the isocyanate intermediate.[12] |
| Halogenating Agent | Slow initial reaction | Use a fresh solution of NaOBr or NaOCl (bleach). | The concentration of active halogen in bleach can decrease over time. |
Reaction Type: Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting to displace the chlorine atom on 2-Chloro-5-(trifluoromethyl)benzamide with an amine nucleophile, but the reaction is not proceeding. Is this reaction feasible?
A4: Nucleophilic aromatic substitution (SNAr) on this substrate is challenging. The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][13] These positions allow for resonance stabilization of the negative charge in the intermediate Meisenheimer complex.[14]
-
Electronic Analysis: In 2-Chloro-5-(trifluoromethyl)benzamide:
-
The -CF₃ group is strongly electron-withdrawing but is meta to the chlorine. This means it can only exert an inductive electron-withdrawing effect and cannot participate in resonance stabilization of the intermediate.[13]
-
The -CONH₂ group is ortho to the chlorine. While the carbonyl is electron-withdrawing, the nitrogen lone pair can have a competing electron-donating resonance effect, making the amide group as a whole not as strongly activating for SNAr as a nitro group, for example.[15]
-
Feasibility and Recommendations:
-
Forcing Conditions: The reaction may require high temperatures, a polar aprotic solvent (like DMSO or DMF), and a strong base to deprotonate the amine nucleophile, making it more potent.
-
Catalysis: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often more effective alternatives for forming aryl-nitrogen bonds when SNAr is disfavored.
-
Consider a Precursor: If the goal is a cyclized product, such as a benzothiazinone, the reaction is often performed on a more activated precursor. For example, nitrating the ring first to introduce a nitro group ortho or para to the chlorine would significantly activate the substrate for SNAr.[5]
Experimental Protocol: Example Synthesis of a Benzothiazinone Precursor
This protocol is adapted from the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a key intermediate for antitubercular agents, which highlights the successful manipulation of a related benzamide.[5]
Objective: To synthesize 2-chloro-3-nitro-5-(trifluoromethyl)benzamide from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Under a fume hood, add thionyl chloride (SOCl₂) (approx. 5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
Step 2: Amidation
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (a large excess) to the cooled acyl chloride with vigorous stirring. This reaction is highly exothermic.
-
Allow the mixture to stir for 1-2 hours as it warms to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium salts.
-
Dry the solid under vacuum to yield the crude 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.
-
Monitor reaction progress and product purity using an appropriate analytical technique such as TLC, LC-MS, or NMR.[5]
Caption: Workflow for the synthesis of a benzothiazinone precursor.
This guide provides a starting point for troubleshooting your reactions. Remember that each specific substrate and reaction condition will have its own nuances. Careful observation, methodical adjustments, and a solid understanding of the underlying chemical principles are the keys to success.
References
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
- Patsnap. (n.d.). Synthesis method of flonicamid.
-
LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. Retrieved from [Link]
- Yu, S., Song, K. H., & Lee, S. (2019). Metal-Free Transamidation of Primary Amides using Trimethylsilyl Chloride. Asian Journal of Organic Chemistry, 8(6), 844-847.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
-
Eckhardt, T., Goddard, R., Rudolph, I., Imming, P., & Seidel, R. W. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1442-1446.
-
Nabagram Hiralal Paul College. (n.d.). Rearrangement to electron-deficient nitrogen: Hofmann Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- Google Patents. (n.d.). Synthesis method of flonicamid.
- Wang, D., et al. (2015). Highly mono-selective ortho-trifluoromethylation of benzamides via 8-aminoquinoline assisted Cu-promoted C–H activations.
-
YouTube. (2022). Hydrolysis of Amide under acidic and Basic Conditions. Retrieved from [Link]
- Becerra-Figueroa, L., Ojeda-Porras, A., & Gamba-Sánchez, D. (2014). Highly Efficient Transamidation of Amides with Amines Catalyzed by Hydrated Iron(III) Salts. The Journal of Organic Chemistry, 79(10), 4544-4552.
-
ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 18 : Rearrangement to Electron Deficient Nitrogen. Retrieved from [Link]
-
LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). How Hofmann Rearrangement forms Amine from Amide?!. Retrieved from [Link]
-
Quarterly Reviews, Chemical Society. (1970). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
MDPI. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]
-
YouTube. (2021). rearrangement to electron deficient nitrogen | reaction mechanism. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]
-
ResearchGate. (2011). Catalytic Transamidation Reactions Compatible with Tertiary Amide Metathesis under Ambient Conditions. Retrieved from [Link]
-
YouTube. (2021). rearrangement to electron deficient nitrogen | reaction mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Patsnap. (n.d.). Flonicamid intermediate synthesis method.
-
ScienceMadness.org. (2016). Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. Retrieved from [Link]
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Technical Support Center: Crystallization of 2-Chloro-5-(trifluoromethyl)benzamide Derivatives
Welcome to the technical support center for the crystallization of 2-chloro-5-(trifluoromethyl)benzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific class of compounds. Drawing from established principles of physical chemistry and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Understanding the Molecule: Key Physicochemical Drivers
2-Chloro-5-(trifluoromethyl)benzamide derivatives present a unique set of crystallization challenges due to their molecular structure. The presence of a trifluoromethyl group, a chlorine atom, and a benzamide moiety imparts specific properties that influence solubility and crystal packing:
-
Hydrogen Bonding: The amide group (–CONH₂) is a strong hydrogen bond donor and acceptor, promoting the formation of dimers and extended networks, which are crucial for crystal lattice formation.[1][2]
-
Halogen Interactions: The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing.
-
π-π Stacking: The aromatic ring allows for π-π stacking interactions, further stabilizing the crystal structure.[2]
-
Fluorine Effects: The highly electronegative trifluoromethyl group can alter electron distribution, impact solubility in various solvents, and potentially lead to polymorphism.
A thorough understanding of these intermolecular forces is fundamental to rationally designing and troubleshooting crystallization processes for this family of compounds.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: No Crystals Form Upon Cooling
Q1: I've cooled my saturated solution, but no crystals have appeared. What's the likely cause and what are my next steps?
A1: The absence of crystallization upon cooling typically points to one of two primary issues: insufficient supersaturation or high nucleation energy barriers.
-
Causality: Supersaturation is the essential driving force for both the nucleation (the birth of new crystals) and growth of existing crystals.[3][4] If the concentration of your compound in the cooled solvent does not sufficiently exceed its solubility limit, the thermodynamic driving force is too low for crystals to form. Alternatively, even with adequate supersaturation, the system may remain in a metastable state if the energy barrier for forming a stable crystal nucleus is too high.[5]
-
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level.[6] This creates microscopic imperfections on the glass surface that can act as nucleation sites, lowering the energy barrier for crystal formation.
-
Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the solution.[6] This bypasses the primary nucleation step, allowing for crystal growth on the existing template. If you don't have a pure crystal, try dipping a glass rod into the solution, letting the solvent evaporate to leave a thin film of solid, and then re-introducing the rod.[6]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If induction techniques fail, your solution is likely not sufficiently supersaturated.[6] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[6] Re-cool the solution and observe for crystal formation.
-
Temperature Cycling: Subject the solution to slow temperature cycles. Cooling to a lower temperature than initially planned can sometimes provide the necessary thermodynamic push to overcome the nucleation barrier.
-
-
Re-evaluate Solvent System: If crystals still do not form, the chosen solvent may be too good, keeping the compound in solution even at low temperatures. In this case, removing the solvent via rotary evaporation and starting over with a different solvent system is recommended.[6]
-
Issue 2: Oiling Out - Formation of a Liquid Phase Instead of Solid Crystals
Q2: My compound is separating as an oily liquid instead of solid crystals. Why is this happening and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the solid at that concentration. [6][7] This is a common problem, especially with compounds that are impure or have low melting points.[6][8] The resulting solidified oil is often amorphous and of low purity, as impurities tend to be more soluble in the oil phase.[6][7]
-
Causality: This phenomenon is a liquid-liquid phase separation preceding solid-liquid separation. It's often triggered when the level of supersaturation is too high, causing the compound to crash out of solution too rapidly and at a temperature where its liquid form is more stable than its crystalline form.[7]
-
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (10-20% more).[6][8] This will lower the saturation temperature, ensuring that when the compound does come out of solution, it is below its melting point.
-
Slower Cooling: Rapid cooling can lead to high local supersaturation.[9] Allow the solution to cool more slowly. This can be achieved by insulating the flask (e.g., with glass wool or by placing it in a Dewar flask) or by using a programmable cooling bath.
-
-
Change the Solvent System:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. This ensures that the solution is heated to a lower temperature to achieve dissolution, reducing the risk of being above the compound's melting point upon cooling.
-
Increase Solvent Polarity: For benzamide derivatives, which have hydrogen bonding capabilities, using a more polar solvent can sometimes mitigate oiling out by altering solvation and nucleation kinetics.
-
-
Seeding: Add seed crystals at a temperature just above the point where oiling out was observed. This can direct the system towards crystallization rather than liquid-liquid phase separation.
-
Issue 3: Formation of Amorphous Solid or Very Fine Needles
Q3: My product crashed out of solution as a fine powder or very fine needles, and the purity is poor. How can I get larger, well-defined crystals?
A3: The rapid formation of fine particles indicates that the nucleation rate is significantly dominating the crystal growth rate. This is typically caused by excessively high supersaturation.[10] The resulting material may be amorphous (lacking long-range molecular order) or poorly crystalline, both of which have different physical properties than a well-ordered crystalline solid.[11][12][13][14][15]
-
Causality: When supersaturation is very high, the thermodynamic driving force for nucleation is immense, leading to the spontaneous formation of a large number of crystal nuclei simultaneously.[5] This leaves little solute available in the solution for the subsequent, slower process of crystal growth, resulting in a large number of very small particles.
-
Troubleshooting Protocol:
-
Decrease Supersaturation Level:
-
Use More Solvent: Redissolve the material in a larger volume of hot solvent.[6] This lowers the overall concentration and, consequently, the level of supersaturation upon cooling.
-
Slower Cooling Rate: As mentioned previously, a slower cooling rate is critical. An ideal crystallization should show initial crystal formation after about 5-15 minutes of cooling, with continued growth over 20-60 minutes.[6]
-
-
Optimize the Solvent System:
-
Mixed Solvent Systems: Employ a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid.[16][17] Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. This method provides fine control over the supersaturation level.
-
Caption: Anti-Solvent Crystallization Workflow.
-
Issue 4: Suspected Polymorphism
Q4: I've successfully crystallized my compound, but different batches are showing different melting points and analytical (e.g., XRPD, DSC) signatures. Could this be polymorphism?
A4: Yes, this is a classic indicator of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice. [18][19] Polymorphs are chemically identical but can have different physicochemical properties, including solubility, melting point, and stability. The presence of functional groups capable of hydrogen bonding, like the benzamide group, can increase the likelihood of polymorphism.[20]
-
Causality: Different crystallization conditions (e.g., solvent, cooling rate, temperature) can favor the nucleation and growth of different crystal packing arrangements. A metastable polymorph might form under kinetic control (rapid crystallization), while the most stable form is favored under thermodynamic control (slow crystallization).
-
Troubleshooting and Characterization Protocol:
-
Characterize Each Batch: Analyze each crystalline batch using techniques sensitive to solid-state form:
-
X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and detect phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): Determines if different forms are solvates or hydrates.
-
Microscopy: Different polymorphs often exhibit distinct crystal habits (shapes).
-
-
Slurry Conversion Experiment: To determine the most stable polymorph at a given temperature, a slurry conversion experiment is invaluable.
-
Protocol: Suspend a mixture of the identified polymorphs in a solvent in which they are slightly soluble.
-
Agitate: Stir the slurry for an extended period (24-72 hours).
-
Analyze: Periodically sample the solid and analyze by XRPD. The less stable forms will dissolve and recrystallize as the most stable form, which will eventually be the only form present.
-
| Solvent Class | Example Solvents | Potential Interaction with Benzamide Derivative |
| Protic | Ethanol, Methanol, Isopropanol | Strong H-bond donors/acceptors; can compete with amide H-bonding. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | H-bond acceptors; can interact with amide N-H protons. |
| Aprotic Nonpolar | Toluene, Heptane, Dichloromethane | Primarily van der Waals and π-π interactions. |
Table 1: Recommended solvent classes for a polymorphism screen.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for 2-chloro-5-(trifluoromethyl)benzamide derivatives? A: Based on the structure, good starting points would be polar aprotic solvents like ethyl acetate or acetone, or alcohols like ethanol or isopropanol.[22] These solvents can engage in the necessary hydrogen bonding to dissolve the benzamide moiety. For anti-solvents, consider nonpolar hydrocarbons like heptane or hexane. A systematic screening approach is always recommended.
Q: My yield is very low. How can I improve it? A: Low yield is often due to using too much solvent, meaning a significant amount of your compound remains in the mother liquor.[6] After filtering your crystals, try concentrating the mother liquor by evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals.[6] However, be aware that the second crop may be less pure. To prevent this, be meticulous in using only the minimum amount of hot solvent required for dissolution.
Q: How pure does my crude material need to be before attempting crystallization? A: Higher purity is always better. Significant impurities can inhibit crystallization or lead to oiling out by disrupting the crystal lattice formation—a phenomenon known as freezing-point depression.[23] If your crude material is very impure, consider a preliminary purification step like column chromatography before proceeding with crystallization.
Q: Can sonication help induce crystallization? A: Yes, ultrasound (sonication) can be a useful tool. It can induce nucleation in supersaturated solutions by creating localized pressure and temperature changes, which can help overcome the kinetic barrier to nucleation.[24] It is a form of mechanical agitation that can be effective when scratching or seeding fails.
Caption: Decision workflow for troubleshooting crystallization.
References
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 12.1: Crystalline and Amorphous Solids. Retrieved from [Link]
-
ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
YouTube. (2015, February 20). Crystal polymorphisms - Mark Tuckerman. Retrieved from [Link]
-
Wikipedia. (n.d.). Supersaturation. Retrieved from [Link]
-
WaferPro. (2024, January 7). Amorphous vs Crystalline Solids - Know the Differences. Retrieved from [Link]
-
RSC Publishing. (2022). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides. Retrieved from [Link]
-
ACS Publications. (2023, March 16). Crystal Nucleation and Growth. Retrieved from [Link]
-
ResearchGate. (2015, September 24). (PDF) Facts and fictions about polymorphism. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Amorphous vs. Crystalline Materials. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). 3: Physical chemistry of crystal growth. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
Reddit. (n.d.). Recrystallization (help meeeeee). Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship between supersaturation and nucleation and growth. Retrieved from [Link]
-
BYJU'S. (n.d.). Difference between Crystalline and Amorphous. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Retrieved from [Link]
-
YouTube. (2020, August 28). Polymorphism. Retrieved from [Link]
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strategies to improve the reaction rate of 2-Chloro-5-(trifluoromethyl)benzamide couplings
Welcome to the technical support center for optimizing coupling reactions involving 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Introduction: Understanding the Challenge
2-Chloro-5-(trifluoromethyl)benzamide is a notoriously challenging substrate for palladium-catalyzed cross-coupling reactions. Its difficulty stems from two primary electronic features:
-
Electron-Deficient Aryl Ring: The potent electron-withdrawing effects of both the trifluoromethyl (-CF3) group and the benzamide functionality deactivate the C-Cl bond. This makes the rate-limiting oxidative addition step of the catalytic cycle particularly sluggish.
-
Coordinating Amide Group: The benzamide moiety can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.
Overcoming these hurdles requires a carefully optimized reaction system. This guide provides a structured approach to troubleshooting and enhancing the reaction rates for common transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
Here are answers to common high-level questions that arise when working with this substrate.
Q1: Why is my coupling reaction with 2-Chloro-5-(trifluoromethyl)benzamide so slow or failing completely?
A: The slow reaction rate is almost certainly due to the electronically deactivated nature of the aryl chloride. The C-Cl bond is strong and resistant to cleavage by the Pd(0) catalyst, which is the necessary first step (oxidative addition) in most cross-coupling cycles. To overcome this, you need a highly active catalyst system, typically involving a sterically hindered and electron-rich phosphine ligand, which can promote this difficult step.[1]
Q2: What is the best "go-to" catalyst system for a Suzuki or Buchwald-Hartwig coupling with this substrate?
A: For challenging, electron-deficient aryl chlorides, modern biarylmonophosphine ligands are the industry standard. A robust starting point would be a combination of a palladium source like Pd(OAc)2 or a pre-catalyst like a palladacycle, with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos.[2] These ligands have been specifically designed to accelerate the key steps in the catalytic cycle for difficult substrates.[3][1]
Q3: How do I select the right base? It seems like there are many options.
A: Base selection is critical and depends on the specific coupling reaction and the stability of your starting materials.
-
For Suzuki-Miyaura Couplings: A moderately strong inorganic base like K3PO4 or K2CO3 is often effective. These bases are thought to activate the boronic acid for the transmetalation step.[4] For substrates with base-sensitive functional groups, milder bases like NaHCO3 may be necessary, though this might require higher temperatures or longer reaction times.[5][6]
-
For Buchwald-Hartwig Aminations: Stronger, non-nucleophilic bases are typically required to deprotonate the amine coupling partner.[7][8] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7] The choice can be influenced by the solvent; for instance, anionic bases are preferred in nonpolar solvents.[8]
Q4: Can I use microwave irradiation to speed up my reaction?
A: Absolutely. Microwave heating is an excellent technique for accelerating sluggish cross-coupling reactions, especially with challenging substrates like aryl chlorides.[9][10][11] It can dramatically reduce reaction times from many hours to just minutes by efficiently heating the reaction mixture.[9][12][13] However, direct translation from conventional heating requires care, as rapid heating can sometimes lead to catalyst decomposition if not properly controlled.
Section 2: In-Depth Troubleshooting Guides
When standard conditions fail, a systematic approach is needed. Use these guides to diagnose and solve common problems.
Guide 2.1: Troubleshooting Suzuki-Miyaura Couplings (C-C Bond Formation)
Problem: Low or No Conversion of 2-Chloro-5-(trifluoromethyl)benzamide
This is the most common issue, pointing directly to a problem with the catalytic cycle's initiation.
// Nodes Start [label="Problem:\nLow Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Step 1: Evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Step 2: Optimize Base & Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Step 3: Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Step 4: Increase Reaction Energy", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Ligand [label="Switch to a more electron-rich,\nbulky ligand (e.g., SPhos, XPhos,\nRuPhos, or an NHC ligand).", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Precatalyst [label="Use a modern Pd(II) pre-catalyst\n(e.g., G3/G4 palladacycles)\nfor reliable Pd(0) formation.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Base [label="Try a stronger base (e.g., K3PO4\ninstead of K2CO3) or a different\nsolvent (e.g., Toluene, Dioxane).", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Water [label="Ensure optimal water content;\ntoo much or too little can be detrimental.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Purity [label="Check purity of boronic acid.\n(Protodeboronation is a common issue).\nEnsure solvent is anhydrous and degassed.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Temp [label="Increase temperature incrementally.\nConsider switching to a sealed vessel\nor microwave reactor.", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Connections Start -> Check_Catalyst; Check_Catalyst -> Sol_Ligand [label="Rationale: Accelerates rate-limiting\noxidative addition."]; Check_Catalyst -> Sol_Precatalyst [label="Rationale: Ensures efficient generation\nof the active LPd(0) species."];
Start -> Check_Base [style=dashed]; Check_Base -> Sol_Base [label="Rationale: Base is crucial for activating\nthe boronic acid for transmetalation."]; Check_Base -> Sol_Water [label="Rationale: Suzuki couplings often require\na specific aqueous/organic phase balance."];
Start -> Check_Reagents [style=dashed]; Check_Reagents -> Sol_Purity [label="Rationale: Impurities (O2, water)\ncan deactivate the catalyst or\nconsume the coupling partner."];
Start -> Check_Temp [style=dashed]; Check_Temp -> Sol_Temp [label="Rationale: Provides the activation\nenergy needed for the difficult\nC-Cl bond cleavage."]; } enddot Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Guide 2.2: Troubleshooting Buchwald-Hartwig Aminations (C-N Bond Formation)
Problem: Incomplete Reaction and/or Catalyst Decomposition (Black Precipitate)
This often indicates an unstable catalytic species or a reaction that has stalled after initial turnover.
// Nodes Start [label="Problem:\nIncomplete Reaction or\nCatalyst Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Catalyst_System [label="Evaluate Catalyst & Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Solvent [label="Assess Base & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Review Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Ligand [label="Use bulky biarylphosphine ligands\n(e.g., XPhos, BrettPhos).\nThese stabilize the Pd center and\npromote reductive elimination.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Ratio [label="Check Pd:Ligand ratio.\n(Typically 1:1 to 1:2 is optimal).", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Base [label="Ensure base is strong enough\n(e.g., NaOt-Bu, LHMDS) but not\ndegrading the substrate.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Solvent [label="Use a non-coordinating, aprotic\nsolvent like toluene or dioxane.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Sol_Inert [label="Strictly maintain inert atmosphere\n(N2 or Ar). Oxygen can lead to\nPd(0) oxidation and decomposition.", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Connections Start -> Catalyst_System; Start -> Base_Solvent; Start -> Reaction_Setup;
Catalyst_System -> Sol_Ligand [label="Rationale: Prevents formation of unstable\nPd-complexes that precipitate as Pd-black."]; Catalyst_System -> Sol_Ratio [label="Rationale: Excess ligand can sometimes\ninhibit the reaction, while too little\nleads to decomposition."];
Base_Solvent -> Sol_Base [label="Rationale: The base's role is to deprotonate\nthe amine for coordination to Pd."]; Base_Solvent -> Sol_Solvent [label="Rationale: Polar, coordinating solvents\n(like DMF) can sometimes inhibit\nthe catalyst."];
Reaction_Setup -> Sol_Inert [label="Rationale: Palladium black is a classic\nsign of catalyst death due to oxidation."]; } enddot Caption: Troubleshooting workflow for Buchwald-Hartwig aminations.
Section 3: Key Experimental Protocols
These protocols provide robust starting points for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.[5][10]
Protocol 3.1: General Protocol for Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling 2-Chloro-5-(trifluoromethyl)benzamide with a generic arylboronic acid.
-
Vessel Preparation: To a dry reaction vial equipped with a stir bar, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K3PO4, 2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution with respect to the limiting reagent). If required, add a small amount of degassed water (e.g., Toluene/H2O 10:1).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3.2: General Protocol for Buchwald-Hartwig Amination
This protocol is designed for coupling 2-Chloro-5-(trifluoromethyl)benzamide with a primary or secondary amine.
-
Vessel Preparation: To a dry reaction vial equipped with a stir bar, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 eq.) and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the base (e.g., Sodium tert-butoxide, 1.5 eq.).
-
Solvent and Nucleophile: Add degassed toluene (to make a ~0.1 M solution), followed by the amine coupling partner (1.2 eq.).
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring. Typical reaction temperatures are between 80-100°C.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Section 4: Understanding the Core Parameters - A Deeper Dive
An expert understands not just what to do, but why it works.
The Catalyst System: Palladium Source and Ligand Choice
The heart of the reaction is the L-Pd(0) active species. For a challenging substrate like 2-Chloro-5-(trifluoromethyl)benzamide, the ligand (L) does the heavy lifting.
-
Mechanism Insight: The catalytic cycle begins with Oxidative Addition of the aryl chloride to the L-Pd(0) complex. This step is slow for electron-deficient chlorides. Bulky, electron-rich ligands (like biarylphosphines) accelerate this step by increasing the electron density on the palladium, making it more nucleophilic and reactive toward the C-Cl bond. They also promote the final Reductive Elimination step, which forms the desired C-C or C-N bond and regenerates the catalyst.[3][15]
// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; TM [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels label_OA [label="Oxidative Addition\n(Rate-Limiting Step for Ar-Cl)", shape=plaintext, fontcolor="#EA4335"]; label_TM [label="Transmetalation (Suzuki)\nor Amine Coordination (B-H)", shape=plaintext]; label_RE [label="Reductive Elimination", shape=plaintext];
// Edges Pd0 -> OA [label="+ Ar-Cl"]; OA -> TM [label="+ Ar'-B(OH)2 or R2NH"]; TM -> Pd0 [label="- Product (Ar-Ar' or Ar-NR2)"];
// Positioning labels OA -> label_OA [style=invis, len=0.1]; TM -> label_TM [style=invis, len=0.1]; TM -> label_RE [dir=back, style=dashed, constraint=false, labelangle=45, headlabel=" Product Formation"]; } enddot Caption: Simplified catalytic cycle highlighting the rate-limiting step.
The Role of the Base
The base is not a passive spectator; it actively participates in the catalytic cycle.
-
In Suzuki Couplings: The base is required to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)3]-). This boronate then undergoes transmetalation with the palladium complex much more readily than the neutral boronic acid.[4]
-
In Buchwald-Hartwig Aminations: The base's primary role is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate a more nucleophilic amide that can displace the halide on the palladium center, facilitating the formation of the key intermediate prior to reductive elimination.[7][8]
Comparative Data: Catalyst System Performance
The following table summarizes typical results for a model Suzuki coupling, illustrating the impact of ligand choice.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh3)4 | K2CO3 | Toluene/H2O | 110 | 24 | < 10% |
| Pd(OAc)2 / SPhos | K3PO4 | 1,4-Dioxane | 100 | 8 | > 85% |
| XPhos Pd G3 | K3PO4 | t-AmylOH | 100 | 4 | > 95% |
| PEPPSI-IPr (NHC Ligand) | Cs2CO3 | Toluene | 110 | 12 | ~80% |
| Note: Yields are illustrative and highly dependent on the specific coupling partners. |
References
-
Suzuki-Miyaura cross-coupling on aryl chlorides. [Link]
-
METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
-
Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Amidation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalytic Methodology | Organometallics. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
-
Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Organic Letters. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Suzuki vs. Hartwig-Buchwald : r/Chempros - Reddit. [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Impurities in 2-Chloro-5-(trifluoromethyl)benzamide
Welcome to the technical support center dedicated to addressing the challenges associated with impurities in 2-Chloro-5-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into identifying, mitigating, and removing common impurities encountered with this critical starting material. Our goal is to empower you with the knowledge to ensure the quality, consistency, and reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 2-Chloro-5-(trifluoromethyl)benzamide starting material?
A1: Based on typical synthetic routes and the chemical nature of the molecule, you can anticipate several classes of impurities:
-
Starting Material Residues: The most common impurity is often the unreacted precursor, 2-Chloro-5-(trifluoromethyl)benzoic acid . Its presence is typically due to incomplete amidation during synthesis.
-
Hydrolysis Products: 2-Chloro-5-(trifluoromethyl)benzamide can be susceptible to hydrolysis, reverting to 2-Chloro-5-(trifluoromethyl)benzoic acid, especially in the presence of moisture during storage or processing.[1]
-
Isomeric Impurities: Depending on the purity of the initial starting materials used in the synthesis, positional isomers may be present. For instance, isomers like 2-chloro-3-(trifluoromethyl)benzamide could potentially co-exist.[1][2]
-
Process-Related Impurities: Trace amounts of reagents and byproducts from the synthesis can carry over. This could include residual solvents or byproducts from chlorinating agents if the synthesis started from the corresponding benzoic acid.[1]
-
Over-acylation Products: In some amide synthesis protocols, a diacylated byproduct, N-(2-Chloro-5-(trifluoromethyl)benzoyl)-2-Chloro-5-(trifluoromethyl)benzamide, could form, though this is generally less common with primary amides.
Q2: How can these impurities negatively impact my subsequent reactions?
A2: The presence of impurities can have significant downstream consequences:
-
Reduced Yields: The presence of non-reactive impurities lowers the effective concentration of your starting material, leading to lower than expected yields of your desired product.
-
Formation of Byproducts: Reactive impurities, such as the corresponding benzoic acid, can compete in subsequent reactions, leading to the formation of undesired byproducts that can complicate purification.
-
Inconsistent Results: Batch-to-batch variability in the impurity profile of your starting material can lead to inconsistent reaction outcomes, making it difficult to reproduce your experiments reliably.[1]
-
Catalyst Poisoning: Certain impurities, although less common, can act as catalyst poisons in sensitive downstream transformations, such as cross-coupling reactions.[1]
Q3: What are the primary analytical techniques for identifying and quantifying these impurities?
A3: A multi-pronged analytical approach is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of your 2-Chloro-5-(trifluoromethyl)benzamide and separating it from most common impurities. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) is a good starting point.
-
Gas Chromatography (GC): GC can be particularly useful for identifying and quantifying volatile impurities, such as residual solvents. For less volatile impurities like the corresponding benzoic acid, derivatization may be necessary to improve volatility.[1]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation of the main component and can also be used to identify and quantify impurities if their signals do not overlap significantly with the main compound.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered with 2-Chloro-5-(trifluoromethyl)benzamide starting material.
Issue 1: Unexpected Peaks in HPLC Analysis of Starting Material
| Potential Cause | Troubleshooting Steps |
| Presence of 2-Chloro-5-(trifluoromethyl)benzoic acid | 1. Confirmation: Spike a sample of your starting material with an authentic standard of 2-Chloro-5-(trifluoromethyl)benzoic acid. An increase in the area of the suspect peak confirms its identity. 2. Mitigation: If the level is unacceptably high, consider purifying the starting material before use (see Purification Protocols below). |
| Isomeric Impurities | 1. Confirmation: This can be challenging without authentic standards of the potential isomers. High-resolution LC-MS can confirm that the impurity has the same mass as the desired product. 2. Mitigation: If isomeric impurities are suspected and are impacting your reaction, purification via column chromatography is often the most effective solution. |
| Residual Solvents or Other Process Impurities | 1. Confirmation: GC-MS is the most effective technique for identifying and quantifying residual solvents. 2. Mitigation: Drying the material under vacuum at a slightly elevated temperature (ensure thermal stability) can remove volatile solvents. For non-volatile process impurities, recrystallization or column chromatography may be necessary. |
Issue 2: Poor Yield or Inconsistent Results in Subsequent Reactions
| Potential Cause | Troubleshooting Steps |
| Inaccurate Quantification of Starting Material | 1. Analysis: The presence of non-reactive impurities means the actual molar quantity of your starting material is lower than calculated based on weight. 2. Solution: Use a quantitative analytical technique like HPLC with a calibrated standard to determine the exact purity of your starting material and adjust the stoichiometry of your reaction accordingly. |
| Interference from Reactive Impurities | 1. Analysis: As mentioned, the presence of 2-Chloro-5-(trifluoromethyl)benzoic acid can lead to byproduct formation. 2. Solution: Purify the starting material prior to use. Alternatively, if the byproduct is easily separable from your desired product, you may choose to proceed and purify at a later stage. |
Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of 2-Chloro-5-(trifluoromethyl)benzamide. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Recrystallization for Purification
Recrystallization is an effective method for removing small to moderate amounts of impurities.[3] The choice of solvent is critical.
Step-by-Step Procedure:
-
Solvent Selection: Through small-scale solubility tests, identify a solvent system where 2-Chloro-5-(trifluoromethyl)benzamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or isopropanol and water is often a good starting point.
-
Dissolution: In a suitable flask, add the crude 2-Chloro-5-(trifluoromethyl)benzamide and a minimal amount of the chosen hot solvent system. Heat the mixture with stirring until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography
For separating mixtures with more significant impurity levels or for separating isomers, flash column chromatography is recommended.
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) |
| Sample Loading | Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase and load onto the column. |
| Elution | Elute the column with the mobile phase gradient, collecting fractions. |
| Fraction Analysis | Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. |
| Solvent Removal | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualizing Workflows
Troubleshooting Impurity Issues
Caption: A logical workflow for identifying and addressing impurities.
General Purification Workflow
Caption: A typical recrystallization procedure for purification.
References
- BenchChem. (n.d.). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
- BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
Sources
optimizing purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization
Technical Support Center: Optimizing Purification of 2-Chloro-5-(trifluoromethyl)pyridine
Introduction: Precision Control at the Melting Threshold
Welcome to the Technical Support Center for CTFMP purification. 2-Chloro-5-(trifluoromethyl)pyridine is a critical intermediate for agrochemicals (e.g., fluazinam) and pharmaceutical APIs. Its low melting point (30–34°C ) presents a unique thermodynamic challenge: the process operates dangerously close to ambient temperature, making precise thermal regulation the difference between high-purity crystals and a melted slurry.
This guide moves beyond basic textbook definitions to provide actionable, field-tested protocols for optimizing layer melt crystallization. We focus on rejecting the specific liquid-phase impurities (like 2,3-dichloro-5-(trifluoromethyl)pyridine) that plague this synthesis route.
Visualizing the Workflow
The following diagram outlines the critical phases of the melt crystallization cycle for CTFMP. Note the critical "Sweating" phase, which is often the bottleneck for purity.
Caption: Figure 1. The optimized melt crystallization cycle for CTFMP. The 'Sweating' step is critical for removing entrapped mother liquor containing the liquid impurity 2,3-DCTF.
Module 1: Process Design & Feasibility (Pre-Experiment)
Q1: Why is melt crystallization preferred over distillation for CTFMP?
A: Distillation is energy-intensive and risky due to the close boiling points of isomers and the potential for thermal degradation. CTFMP has a low melting point (~32°C), while its primary over-chlorinated impurity, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3-DCTF) , melts at 8–9°C [1]. This large difference (
Q2: What is the minimum feed purity required to start? A: We recommend a feedstock purity of >85% . If your synthesis yields <80% purity, the mixture may be near the eutectic composition, where crystallization becomes thermodynamically impossible. Pre-purification (e.g., a rough distillation cut) is advised if the crude is heavily contaminated with 3-(trifluoromethyl)pyridine.
Q3: How does the impurity profile affect my cooling strategy? Refer to the table below to understand the thermodynamic behavior of common impurities.
| Component | Melting Point | State at 25°C | Separation Difficulty |
| CTFMP (Target) | 32–34°C | Solid | N/A |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 8–9°C | Liquid | Easy (Eutectic) |
| 2-Chloro-3-(trifluoromethyl)pyridine | 36–40°C | Solid | Hard (Solid Solution Risk) |
| 3-(trifluoromethyl)pyridine | Liquid | Liquid | Easy |
Note: If the high-melting isomer (2-Chloro-3-...) is present in significant quantities (>5%), melt crystallization efficiency drops because it may co-crystallize. In this specific case, distillation is preferred before crystallization.
Module 2: Operational Optimization (The Protocol)
Q4: What is the optimal cooling profile? A: Speed is the enemy of purity. Rapid cooling traps impurities inside the crystal lattice (occlusion).
-
Recommendation: Use a dynamic cooling ramp.
-
Cooling Rate: Maintain 0.05 – 0.1°C/min (approx. 3–6°C per hour) [2].
-
Target Temp: Stop cooling at 16–19°C . Going lower increases yield but solidifies the eutectic impurities, crashing your purity.
-
Q5: How do I perform the "Sweating" step effectively? A: Sweating is the controlled partial melting of the crystal layer to drain entrapped impurities.
-
Step 1: After draining the mother liquor, slowly heat the crystallizer.
-
Heating Rate: 0.06 – 0.08°C/min .
-
Target Temp: Heat until the crystal mass reaches 28–30°C (just below the MP of pure CTFMP).
-
Sweating Ratio: Aim to melt 5–10% of the crystal mass. This "sacrificial" loss carries away the majority of the remaining impurities.
Q6: I am operating at room temperature (25°C). Is this a problem?
A: Yes. Since the MP is ~32°C, an ambient temp of 25°C provides a
-
Fix: You must use a jacketed crystallizer with a chilled fluid loop (glycol/water) capable of controlling temperatures down to 10°C. Do not rely on ambient air cooling.
Module 3: Troubleshooting & Quality Control
Visual Troubleshooting Logic
Caption: Figure 2. Decision tree for diagnosing purity failures in CTFMP crystallization.
Q7: My crystals are mushy and won't stick to the cold surface. Why? A: This is "Constitutional Supercooling." You are cooling too fast relative to the mass transfer rate, causing dendritic growth (needles) that trap liquid.
-
Fix: Reduce cooling rate to 0.05°C/min and increase agitation (if using dynamic layer crystallization) to reduce the boundary layer thickness.
Q8: The product purity is stuck at 98% (Target >99%). A: You are likely skipping or rushing the sweating stage.
-
Fix: Implement a "Temperature Hold." Hold the crystals at 29°C for 30–60 minutes. Allow the lower-melting impurities to drain completely. Ensure your sweating fraction (mass of sweat / initial crystal mass) is at least 5%.
Q9: Can I recycle the "Sweat Liquor"? A: Yes. The sweat liquor usually has a purity of 90–95% (higher than the feed). Recycle this back into the next batch's feed. The "Mother Liquor" (drain residue), however, is rich in DCTF and should be purged or sent to distillation.
References
-
PubChem. (2023).[1] 2,3-Dichloro-5-(trifluoromethyl)pyridine Physical Properties. National Library of Medicine. [Link]
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Modern Chemical Industry. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Chloro-5-(trifluoromethyl)benzamide Derivatives as Histone Deacetylase Inhibitors
For researchers and drug development professionals navigating the complex landscape of epigenetic modulation, the benzamide scaffold represents a cornerstone in the design of potent and selective histone deacetylase (HDAC) inhibitors. Among the myriad of substitution patterns, the 2-chloro-5-(trifluoromethyl)benzamide core has emerged as a particularly promising starting point for novel therapeutic agents. The strategic placement of a chloro group at the 2-position and a trifluoromethyl moiety at the 5-position can significantly influence the physicochemical properties and biological activity of the resulting compounds. This guide provides a comparative analysis of the efficacy of benzamide derivatives, with a focus on the structural features that drive their inhibitory potential against class I HDAC enzymes, key regulators of gene expression implicated in cancer and other diseases.
Comparative Efficacy of Substituted Benzamide Derivatives as HDAC Inhibitors
A systematic study on a series of substituted benzamide derivatives provides critical insights into the structural requirements for potent HDAC inhibition. The following data summarizes the in vitro inhibitory activity (IC50) of these compounds against four class I HDAC isoforms: HDAC1, HDAC2, HDAC3, and HDAC8. The core structure consists of a substituted benzamide moiety connected to a variable cap group via a linker.
| Compound ID | R1 | R2 | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC8 IC50 (µM) |
| 7b | H | NH2 | 1 | 1.10 | 1.90 | 2.10 | >50 |
| 7e | Me | H | 1 | 1.90 | 2.50 | 3.10 | >50 |
| 7g | Me | NH2 | 0 | 0.95 | 1.10 | 2.50 | >50 |
| 7j | Me | NH2 | 1 | 0.65 | 0.78 | 1.70 | >50 |
| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 | - |
Data extracted from a study on benzamide derivatives as HDAC inhibitors.[1]
Key Structure-Activity Relationship (SAR) Observations:
-
Role of the Amino Group (R2): The presence of an amino group at the 2-position of the benzamide ring is a crucial determinant of HDAC inhibitory activity. Compounds with a 2-amino substituent (7b, 7g, and 7j) consistently demonstrated higher potency compared to their counterparts lacking this group. This is exemplified by the enhanced activity of 7j over analogues with other substituents at this position.[1]
-
Impact of Methyl Substitution (R1): The introduction of a methyl group at the R1 position generally leads to an increase in inhibitory activity. Compound 7j , which incorporates both the 2-amino and a methyl group, exhibited the most potent inhibition across the tested HDAC isoforms, with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM against HDAC1, HDAC2, and HDAC3, respectively.[1]
-
Influence of the Linker Length (n): The length of the methylene linker between the benzamide core and the cap group also plays a role in modulating potency. A comparison between compounds 7g (n=0) and 7j (n=1) suggests that a single methylene linker is optimal for this series of compounds.[1]
-
Selectivity Profile: Notably, all the active compounds displayed selectivity for HDACs 1, 2, and 3 over HDAC8, indicating a class I selective inhibition profile.
These findings strongly suggest that a 2-amino-substituted benzamide core is a key pharmacophoric element for potent class I HDAC inhibition.
Mechanistic Insights: The Role of the Benzamide Scaffold in HDAC Inhibition
Benzamide-based HDAC inhibitors typically function by chelating the zinc ion present in the active site of the enzyme. The interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones and other proteins, which in turn results in the modulation of gene expression.
Sources
A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide and Its Analogs
Introduction: The Benzamide Scaffold in Modern Chemistry
The benzamide moiety is a cornerstone in medicinal chemistry and materials science, serving as a critical pharmacophore in a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, and anticancer properties.[1][2] The specific functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on 2-Chloro-5-(trifluoromethyl)benzamide , a key building block whose unique substitution pattern—an ortho-chloro atom and a meta-trifluoromethyl group—presents distinct challenges and advantages in its synthesis.
Through an in-depth analysis, this document will compare the synthetic pathways to 2-Chloro-5-(trifluoromethyl)benzamide with those of its structural analogs. We will explore how these specific substituents dictate the choice of synthetic strategy, influence reaction kinetics, and ultimately govern the overall efficiency of amide formation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships between molecular structure and synthetic feasibility in the context of substituted benzamides.
Core Synthesis: The Pathway to 2-Chloro-5-(trifluoromethyl)benzamide
The most reliable and widely adopted method for synthesizing 2-Chloro-5-(trifluoromethyl)benzamide proceeds from its corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)benzoic acid .[3] The synthesis is a classic two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Causality Behind the Chosen Pathway
Direct amidation of a carboxylic acid is possible but often requires harsh conditions or specialized catalysts because the carboxylic acid protonates the amine, forming a non-nucleophilic ammonium salt.[4][5] To circumvent this, the carboxylic acid's hydroxyl group is converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it cleanly converts the carboxylic acid to a highly reactive acyl chloride, with byproducts (SO₂ and HCl) that are easily removed gases.[4][6] The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack by ammonia.
Experimental Protocol: Acyl Chloride-Mediated Amidation
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Chloro-5-(trifluoromethyl)benzoyl chloride is typically a yellow to brown oil and is often used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add the acyl chloride to a stirred, chilled (0-5 °C) concentrated aqueous solution of ammonia (NH₄OH) (a significant excess, e.g., 10-15 eq). This reaction is highly exothermic and must be controlled.[7]
-
A white solid precipitate of 2-Chloro-5-(trifluoromethyl)benzamide will form immediately.
-
Continue stirring the mixture vigorously for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts and then with a small amount of cold ethanol or ether to facilitate drying.
-
Dry the product under vacuum to yield the final 2-Chloro-5-(trifluoromethyl)benzamide.[8]
Workflow for 2-Chloro-5-(trifluoromethyl)benzamide Synthesis
Caption: General workflow for the two-step synthesis of the target amide.
Comparative Analysis with Benzamide Analogs
The synthetic efficiency for producing benzamides is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. Let's dissect the roles of the chloro and trifluoromethyl groups by comparing the synthesis of our target molecule with key analogs.
Comparison 1: Unsubstituted Benzamide (The Baseline)
-
Synthesis: Prepared from benzoyl chloride and ammonia. The reaction is typically fast and high-yielding.[9][10]
-
Analysis: This reaction serves as our baseline. The absence of any electron-withdrawing or sterically hindering groups makes the benzoyl chloride carbonyl carbon moderately electrophilic and easily accessible.
Comparison 2: The Influence of the ortho-Chloro Group
-
Analog for Comparison: 3-(Trifluoromethyl)benzamide. This analog retains the activating CF₃ group but lacks the ortho-chloro substituent.
-
Synthetic Impact:
-
Steric Hindrance: The chlorine atom at the ortho position sterically shields the carbonyl carbon.[11][12] This can impede the approach of the ammonia nucleophile, potentially slowing the reaction rate compared to its non-ortho-substituted counterpart. Studies on ortho-substituted benzamides have shown that such substitution can increase the rotational barrier around the N-C(O) and C-C(O) axes, affecting the overall conformation and reactivity.[11][12]
-
Electronic Effect: Chlorine is inductively electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon. However, it also exerts a weak electron-donating resonance effect. For halogens, the inductive effect typically dominates, contributing to the activation of the ring toward nucleophilic attack.
-
Comparison 3: The Influence of the meta-Trifluoromethyl (CF₃) Group
-
Analog for Comparison: 2-Chlorobenzamide. This analog has the ortho-chloro group but lacks the powerful CF₃ group.
-
Synthetic Impact:
-
Potent Electronic Activation: The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic synthesis due to the cumulative inductive effect of the three fluorine atoms.[13][14]
-
Enhanced Electrophilicity: This potent electron-withdrawing effect, transmitted through the benzene ring, makes the carbonyl carbon of 2-Chloro-5-(trifluoromethyl)benzoyl chloride significantly more electron-deficient and thus more reactive towards nucleophiles than that of 2-chlorobenzoyl chloride. This electronic activation often outweighs the moderate steric hindrance from the ortho-chloro group, leading to a facile and high-yielding amidation reaction. The incorporation of CF₃ groups is a common strategy in drug design to modulate properties like metabolic stability and receptor binding affinity.[15]
-
Diagram of Substituent Electronic Effects
Caption: The balance of steric and electronic effects on reactivity.
Data Summary: Synthesis Comparison
| Feature | Unsubstituted Benzamide | 2-Chlorobenzamide | 3-(CF₃)benzamide | 2-Chloro-5-(CF₃)benzamide |
| Key Substituents | None | ortho-Cl | meta-CF₃ | ortho-Cl, meta-CF₃ |
| Carbonyl Electrophilicity | Baseline | Moderately Increased | Significantly Increased | Very Significantly Increased |
| Steric Hindrance | Low | Moderate | Low | Moderate |
| Primary Synthetic Route | Acyl Chloride | Acyl Chloride | Acyl Chloride | Acyl Chloride |
| Typical Yield | High (>90%) | High (>85%) | High (>90%) | High (>90%) |
| Key Challenge | Exothermic reaction control | Potential for slower reaction due to sterics | Handling of trifluoromethylated reagents | Balancing sterics and electronics; exothermic control |
Alternative Synthetic Strategies
While the acyl chloride route is robust, other methods for amide bond formation exist, though their application to this specific molecule may vary.
-
Direct Catalytic Amidation: This "green" alternative involves reacting the carboxylic acid directly with an amine source, using a catalyst (e.g., boronic acid derivatives) to facilitate the dehydration, with water being the only byproduct.[4][16][17] For a sterically hindered and electronically modified substrate like 2-Chloro-5-(trifluoromethyl)benzoic acid, this method might require higher catalyst loading or elevated temperatures to achieve satisfactory yields.
-
From Nitriles: An alternative industrial-scale approach involves the hydrolysis of the corresponding nitrile, 2-chloro-5-(trifluoromethyl)benzonitrile.[8] This can be achieved under acidic or basic conditions, often catalyzed by metals.[18]
Conclusion
The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide is a prime example of how substituent effects dictate synthetic strategy and outcome. The standard and most effective route proceeds via an acyl chloride intermediate, a choice justified by the need to activate the carboxylic acid starting material.
A comparative analysis reveals a fascinating interplay of forces:
-
The ortho-chloro group introduces moderate steric hindrance, a factor that could potentially slow the amidation step.[11][12]
-
The meta-trifluoromethyl group exerts a powerful electron-withdrawing effect, drastically increasing the electrophilicity and reactivity of the carbonyl carbon.[14]
In the case of 2-Chloro-5-(trifluoromethyl)benzamide, the strong activating nature of the CF₃ group generally dominates, ensuring that the amidation of the corresponding acyl chloride is a rapid and high-yielding transformation. Understanding this balance between steric hindrance and electronic activation is paramount for any chemist aiming to efficiently synthesize complex, highly functionalized benzamide analogs for research and development.
References
-
Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter: 16.
-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com.
-
Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
-
Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid. Google Patents.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate.
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals.
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate.
-
2-Chloro-5-(trifluoromethyl)benzoic acid. PubChem.
-
Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH.
-
Catalytic Amidation. Imperial College London.
-
Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PMC - PubMed Central.
-
Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry - ACS Publications.
-
para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. ResearchGate.
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. NIH.
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
-
Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. ChemRxiv.
-
Amide synthesis by acylation. Organic Chemistry Portal.
-
2-chloro-5-(trifluoromethyl)benzamide. Echemi.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
-
Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry - ACS Publications.
-
(IUCr) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr.
-
Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. PubMed.
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH.
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH.
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
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comparative study of trifluoromethylated vs non-fluorinated benzamides
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Fluorine Effect" in Benzamide Scaffolds
The benzamide moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in antipsychotics (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors (e.g., Entinostat), and kinase inhibitors. A critical optimization step often involves the replacement of a hydrogen (
This guide provides an objective, data-driven comparison of Trifluoromethylated (
Physicochemical Profiling: The Molecular Differentiators
The substitution of
comparative Metrics Table
| Property | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Van der Waals Volume | ~5 ų | ~24 ų | ~43 ų | |
| Hammett Constant ( | 0.00 | -0.17 (Electron Donating) | +0.54 (Strong EWG) | |
| Hansch Lipophilicity ( | 0.00 | +0.56 | +0.88 | Significant increase in LogP; improves membrane permeability but lowers aqueous solubility. |
| C-X Bond Energy | 98 kcal/mol | 88 kcal/mol | 116 kcal/mol (C-F) | Extreme thermal and metabolic stability of the C-F bond. |
Mechanistic Insight: The Electronic "Pull"
The strong electron-withdrawing nature of the
Biological Performance & Experimental Data[2][3][4][5][6][7]
Metabolic Stability (The "Metabolic Block")
The most significant advantage of
Experimental Case Study: Metabolic Half-Life (
| Compound Variant | Structure | Metabolic Fate | |
| Analog A (Methyl) | 14.5 | Rapid oxidation to | |
| Analog B (Trifluoromethyl) | >120 | Metabolically inert at the para-position; redirection to slower pathways. |
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of methylated vs. trifluoromethylated benzamides.
Caption: Divergent metabolic fates. The methyl group undergoes rapid benzylic oxidation, whereas the trifluoromethyl group blocks this site, extending half-life.
Experimental Protocols
To validate these properties in your own drug discovery pipeline, use the following self-validating protocols.
Synthesis: Radical Trifluoromethylation of Benzamides
Objective: Late-stage functionalization of benzamides to introduce
Reagents:
-
Substrate: Benzamide derivative (0.5 mmol)
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 4.0 equiv)
-
Solvent: DCM/H2O (2:1 biphasic system)
Step-by-Step Protocol:
-
Setup: In a 20 mL vial equipped with a stir bar, dissolve the benzamide substrate in DCM (3 mL).
-
Addition: Add water (1.5 mL) followed by Langlois Reagent (3.0 equiv).
-
Initiation: Add TBHP dropwise at
, then warm to room temperature. -
Reaction: Stir vigorously for 12–24 hours under ambient air (open flask or loose cap to allow radical propagation).
-
Workup: Quench with saturated
. Extract with DCM ( ). Dry organic layer over . -
Purification: Silica gel chromatography.
products are significantly less polar than parent benzamides (elute earlier).
Validation Check:
-
NMR: Look for a singlet around
ppm. -
Mass Spec: Confirm mass shift of
Da ( ) or Da ( , if using ipso-substitution methods).
Assay: Microsomal Stability Comparison
Objective: Quantify the metabolic blocking effect.
Protocol:
-
Incubation: Incubate test compounds (
) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at . -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS. Plot
vs. time. -
Calculation:
, where is the slope of the elimination curve.
Strategic Decision Making (SAR Logic)
When should you choose
Caption: SAR Decision Tree. Blue/Green paths indicate favorable conditions for Trifluoromethyl incorporation.
References
-
Role of Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Radical Trifluoromethylation Protocol: Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. [Link]
-
Metabolic Stability of Fluorinated Groups: Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Comparative Analysis of Methyl vs. Trifluoromethyl: Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry. [Link]
-
Statistical Analysis of CF3 vs CH3 Bioactivity: Li, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]
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validating the structure of 2-Chloro-5-(trifluoromethyl)benzamide derivatives by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of 2-Chloro-5-(trifluoromethyl)benzamide Derivatives: A Comparative Analysis
For researchers and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The specific arrangement of atoms in space dictates biological activity, physical properties, and patentability. For novel compounds like 2-Chloro-5-(trifluoromethyl)benzamide derivatives, which are key building blocks in medicinal chemistry, rigorous structural validation is the bedrock of any successful research program.
This guide provides a comprehensive comparison of the primary techniques used for structural elucidation, with a central focus on the gold standard: Single-Crystal X-ray Crystallography (SCXRD). We will delve into the causality behind experimental choices, present detailed protocols, and compare SCXRD with essential complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Definitive Method: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is the most powerful tool available for determining the molecular and structural arrangement of small organic molecules at atomic-level resolution.[1] It provides irrefutable evidence of atomic connectivity, bond lengths, bond angles, and the absolute stereochemistry of a compound. The technique relies on analyzing the diffraction pattern produced when a single, high-quality crystal is exposed to an X-ray beam. While other methods provide crucial data, SCXRD is unique in its ability to generate a precise 3D model of the molecule as it exists in the solid state.[2]
The Crystallography Workflow: From Powder to Structure
The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process where the initial stage—growing a suitable crystal—is often the most significant bottleneck.[1][3]
Caption: The experimental workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol 1: Crystal Growth by Slow Evaporation
This is often the simplest and first-attempt method for obtaining X-ray quality crystals of small molecules.[4] The principle is to slowly increase the concentration of the solute to the point of supersaturation, where nucleation and crystal growth can occur.
Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at a given temperature but will not be so volatile that precipitation occurs faster than ordered crystal lattice formation. A compound that is too soluble may "oil out" rather than crystallize.[4] For benzamide derivatives, solvents like ethanol, ethyl acetate, or toluene are common starting points.
Methodology:
-
Solvent Screening: In a series of small vials, test the solubility of your 2-Chloro-5-(trifluoromethyl)benzamide derivative (approx. 5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). Identify a solvent that dissolves the compound well with slight warming or in a moderate volume.
-
Preparation: Prepare a saturated or near-saturated solution by dissolving the compound in the chosen solvent. Use a high-purity sample, as impurities can inhibit crystallization.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial in a way that restricts, but does not completely prevent, solvent evaporation. Common methods include covering with aluminum foil and piercing a few small holes with a needle, or using a vial with a loose-fitting cap.[4][5]
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.
Orthogonal Validation Methods: A Necessary Complement
While SCXRD is definitive, it is not always feasible or necessary for routine checks. NMR and MS are indispensable techniques that provide complementary structural information. An integrated approach using all three methods provides the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). For 2-Chloro-5-(trifluoromethyl)benzamide derivatives, it is the primary method for confirming the molecular framework and connectivity in the solution state.[6]
Causality: The trifluoromethyl (-CF₃) group provides a powerful diagnostic tool via ¹⁹F NMR. Its chemical shift can confirm the electronic environment of the phenyl ring. Similarly, ¹H and ¹³C NMR spectra will show characteristic shifts and coupling patterns corresponding to the substituted aromatic ring and the amide protons.[7][8]
Experimental Protocol 2: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid overlapping signals with the analyte.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum first, as it is the most sensitive nucleus and the experiment is fast. Subsequently, acquire a ¹³C spectrum. If available, 2D experiments like COSY and HSQC can be used to confirm H-H and C-H connectivities, respectively.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts (ppm) and coupling constants (J-values in Hz) to deduce the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate molecular weight, allowing for the unambiguous determination of the molecular formula.
Causality: For 2-Chloro-5-(trifluoromethyl)benzamide derivatives, MS is exceptionally useful for confirming the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[9] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M+) is accompanied by an (M+2) peak with roughly one-third the intensity, providing definitive evidence of a single chlorine atom in the molecule.[9][10]
Experimental Protocol 3: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this class of molecules.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio with high resolution.
-
Detection and Analysis: A spectrum of ion intensity versus m/z is generated. The exact mass of the molecular ion peak is determined and compared to the theoretical mass calculated for the expected molecular formula. The isotopic pattern for chlorine should be verified.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the specific question being asked. The following table provides an objective comparison of their capabilities and requirements.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Atomic connectivity, solution-state conformation, electronic environment | Elemental composition (Molecular Formula), presence of isotopes |
| Sample State | Single, high-quality crystal | Solution | Solution or Solid |
| Sample Amount | < 1 mg (single crystal) | 5-10 mg | < 1 mg |
| Purity Requirement | Very high (>99%) | High (>95%) | Moderate |
| Key Advantage | Unambiguous and definitive structural proof[1] | Provides data on the molecule in a biologically relevant solution state | Extremely high sensitivity and accuracy for formula determination[11] |
| Key Limitation | Crystal growth can be difficult and time-consuming[1][3] | Does not provide absolute 3D structure; can have signal overlap | Provides no information on isomerism or 3D structure[12] |
| Typical Use Case | Final, absolute proof of structure for publication or patent | Routine characterization, reaction monitoring, structural confirmation | Rapid confirmation of molecular formula and successful synthesis |
Integrated Validation Strategy
In modern drug discovery, these techniques are not used in isolation but as part of a logical, self-validating workflow.
Caption: An integrated workflow for the structural validation of novel compounds.
Conclusion
For 2-Chloro-5-(trifluoromethyl)benzamide derivatives, a multi-faceted approach to structural validation is essential for scientific rigor. While NMR and HRMS are indispensable for routine confirmation of molecular formula and connectivity, Single-Crystal X-ray Crystallography remains the unequivocal gold standard for providing absolute proof of structure. It delivers the high-resolution, three-dimensional atomic data necessary to confidently advance a compound through the drug discovery pipeline. By understanding the strengths and limitations of each technique, researchers can design an efficient and robust validation strategy, ensuring the integrity and success of their scientific endeavors.
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Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. [Link]
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]
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Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]
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Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry. [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
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How cryo-electron microscopy and X-ray crystallography complement each other. National Institutes of Health (NIH). [Link]
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. MDPI. [Link]
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Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). PubMed. [Link]
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Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. ResearchGate. [Link]
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Frank von Delft: X rays for drug discovery. YouTube. [Link]
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Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]
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A Comparative Guide to the Bioactivity of 2-Chloro-5-(trifluoromethyl)benzamide Analogs
Welcome, researchers and drug development professionals, to an in-depth exploration of the 2-Chloro-5-(trifluoromethyl)benzamide scaffold. This guide offers a comparative analysis of its analogs, moving beyond a simple catalog of compounds to a nuanced discussion of their structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiates their potential. Our focus is on providing actionable insights and robust methodologies to support your research endeavors.
The benzamide core is a privileged structure in medicinal chemistry, found in a wide array of approved drugs. The specific decoration with a chloro group at the 2-position and a trifluoromethyl (CF3) group at the 5-position imparts a unique combination of physicochemical properties. The electron-withdrawing nature of both substituents enhances the acidity of the amide N-H, potentially strengthening hydrogen bonding interactions with biological targets. The CF3 group, in particular, is known to increase metabolic stability, improve membrane permeability, and enhance binding affinity through favorable lipophilic and electrostatic interactions. This guide will dissect how modifications to this core scaffold influence bioactivity across various therapeutic targets.
Synthetic Pathways: A Gateway to Diversity
The generation of a diverse library of analogs is predicated on flexible and efficient synthetic strategies. A common and reliable method to produce N-substituted 2-Chloro-5-(trifluoromethyl)benzamide analogs is through amide coupling. This typically involves the activation of the parent carboxylic acid followed by reaction with a primary or secondary amine.
Caption: General workflow for synthesizing benzamide analogs.
Comparative Bioactivity Analysis: Targeting Disease Pathways
The true value of a chemical scaffold lies in its adaptability. By systematically modifying the N-substituent and other positions, analogs of 2-Chloro-5-(trifluoromethyl)benzamide have been tailored to inhibit a range of biological targets.
Anticancer Activity: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth of various cancers. Several benzamide derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of this pathway.[1][2]
Structure-activity relationship studies reveal that the nature of the substituent on the benzamide nitrogen is paramount for anti-Hh activity. Halogen substitutions on this appended group are particularly effective. For instance, bromide-substituted compounds have shown greater potency than their chloride or fluoride counterparts, and halogenated analogs are significantly more active than alkyl-substituted ones.[2] Furthermore, para-substitution on an aromatic ring attached to the amide nitrogen tends to be more favorable than meta-substitution.[2]
Table 1: Comparative Activity of Benzamide Analogs as Smoothened Antagonists
| Compound ID | Key Structural Feature | Hh Signaling Inhibition (IC50, µM) | Reference |
|---|---|---|---|
| 5b | para-bromo substitution | 15.51 | [2] |
| 5c | meta-bromo substitution | 14.63 | [2] |
| 5j | Electron-donating group | 4.74 | [2] |
| 5q | Pyridine substitution | 1.26 | [2] |
| 10f | Novel benzamide derivative | Potency ≥ GDC-0449 (Vismodegib) |[1] |
Note: Lower IC50 values indicate higher potency.
The data suggests that incorporating electron-donating groups or replacing the benzene ring with a pyridine moiety can enhance inhibitory activity, with compound 5q emerging as a particularly potent inhibitor.[2]
Antiparasitic Activity: Targeting Cryptosporidium parvum N-myristoyltransferase (CpNMT)
Cryptosporidiosis is a severe diarrheal disease caused by the protozoan parasite Cryptosporidium parvum. There is a pressing need for effective therapies. N-myristoyltransferase (NMT), an enzyme essential for parasite viability, has emerged as a promising drug target. Structure-guided modifications of a 2-chloro-benzamide scaffold led to the development of potent and selective inhibitors of CpNMT.[3]
Starting from the lead compound 1 (2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide), researchers performed targeted modifications to improve selectivity for the parasite enzyme (CpNMT) over the human homolog (HsNMT1).[3]
Table 2: Bioactivity of CpNMT Inhibitors
| Compound ID | CpNMT Inhibition (IC50, µM) | HsNMT1 Inhibition (IC50, µM) | Selectivity (Hs/Cp) | C. parvum Growth (EC50, µM) | Reference |
|---|---|---|---|---|---|
| 11e | 2.5 | ~12.5 | ~5-fold | 6.9 | [3] |
| 11f | 2.8 | >100 | >40-fold | 16.4 |[3] |
The results highlight a significant achievement in drug design: compound 11f demonstrates over 40-fold selectivity, a critical attribute for minimizing host toxicity.[3] This validates the structure-based design approach and underscores the potential of this benzamide series for treating cryptosporidiosis.[3]
Broad-Spectrum Enzyme Inhibition: Targeting NTPDases
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) play crucial roles in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[4] A series of sulfamoyl benzamide derivatives were synthesized and screened for their inhibitory activity against four human NTPDase isoforms (1, 2, 3, and 8).[4]
The study revealed that specific substitutions could confer not only potency but also selectivity for different isoforms.
Table 3: Selective Inhibition of h-NTPDase Isoforms by Benzamide Derivatives
| Compound ID | Target Isoform | Key Structural Feature | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3i | h-NTPDase1 | N-(4-bromophenyl), morpholine-4-carbonyl | 2.88 ± 0.13 | [4] |
| 3i | h-NTPDase3 | N-(4-bromophenyl), morpholine-4-carbonyl | 0.72 ± 0.11 | [4] |
| 2d | h-NTPDase8 | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 0.28 ± 0.07 | [4] |
| 4d | h-NTPDase2 | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | Sub-micromolar |[4] |
Compound 2d emerged as a highly potent and selective inhibitor of h-NTPDase8, demonstrating that even minor structural changes can dramatically shift the activity and selectivity profile of these analogs.[4]
Structure-Activity Relationship (SAR) Insights
Synthesizing the findings across these studies reveals key principles guiding the bioactivity of 2-Chloro-5-(trifluoromethyl)benzamide analogs.
Caption: Logical relationships in the SAR of benzamide analogs.
-
N-Substituent is Key: The group attached to the amide nitrogen is the primary determinant of target specificity and potency.
-
Aromatic/Heterocyclic Groups: Incorporating aromatic or heterocyclic rings as part of the N-substituent is a common strategy that often yields high-potency compounds.[1][2][4]
-
Halogen Effects: Halogenation of the N-substituent ring system is frequently beneficial, with potency trends observed (e.g., Br > Cl).[2]
-
Positional Isomerism: The substitution pattern on appended aromatic rings is crucial; para-substitution is often favored over meta- or ortho-positions.[2]
Experimental Protocols: Ensuring Methodological Rigor
Reproducibility and validation are the cornerstones of scientific integrity. Here, we provide a detailed protocol for an assay relevant to the evaluation of these compounds.
Protocol: Cell-Based Hedgehog Signaling Inhibition Assay (Gli-Luciferase)
This protocol is adapted from methodologies used to evaluate Smoothened antagonists.[2] It quantifies the inhibition of the Hh pathway by measuring the activity of a Gli-responsive luciferase reporter.
Objective: To determine the IC50 value of a test compound for inhibition of the Hedgehog signaling pathway.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene.
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum).
-
Test compounds (dissolved in DMSO).
-
Shh-conditioned medium (or recombinant Shh protein).
-
Bright-Glo™ Luciferase Assay System (Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected NIH/3T3 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMEM. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, replace the medium with 100 µL of fresh, low-serum medium (e.g., 0.5% FBS) containing the serially diluted test compounds. Include a positive control (pathway agonist only) and a negative control (vehicle only).
-
Pathway Activation: Add the Hh pathway agonist (e.g., 20% v/v Shh-conditioned medium) to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Bright-Glo™ reagent to each well.
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the positive control (agonist alone) as 100% activity and the negative control (vehicle) as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Step-by-step workflow for the Gli-luciferase assay.
Conclusion and Future Outlook
The 2-Chloro-5-(trifluoromethyl)benzamide scaffold is a versatile and highly tractable platform for the development of potent and selective modulators of various biological targets. The accumulated evidence demonstrates that strategic modifications, guided by SAR principles and structural biology, can yield compounds with significant therapeutic potential against cancer, parasitic infections, and inflammatory conditions.
Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising leads. Further exploration of novel N-substituents, including complex heterocyclic systems and conformationally restricted moieties, may uncover analogs with even greater potency and novel mechanisms of action. The continued application of the rigorous experimental and analytical approaches detailed in this guide will be essential for translating these promising chemical entities into next-generation therapeutics.
References
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Chloro-5-(trifluoromethyl)benzamide Derivatives
This guide provides an in-depth comparison and procedural framework for evaluating the metabolic stability of 2-Chloro-5-(trifluoromethyl)benzamide derivatives. Designed for researchers in drug discovery and development, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to assessing compound viability.
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a paramount hurdle. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic exposure, regardless of its potency at the target.[1] The 2-Chloro-5-(trifluoromethyl)benzamide scaffold is of significant interest in medicinal chemistry. The inclusion of a trifluoromethyl (CF₃) group is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism.[2][3][4] The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[2][3] This guide offers a comprehensive methodology for assessing how different substitutions on this core scaffold influence metabolic fate, using the gold-standard liver microsomal stability assay.
Predicted Metabolic Fates of the 2-Chloro-5-(trifluoromethyl)benzamide Scaffold
Understanding the likely metabolic pathways of a compound class is crucial for interpreting experimental data and designing more stable analogues. For 2-Chloro-5-(trifluoromethyl)benzamide derivatives, the primary metabolic transformations are anticipated to be mediated by hepatic enzymes, predominantly the CYP family.[5][6]
The main predicted pathways include:
-
Aromatic Hydroxylation: CYP enzymes can oxidize the electron-rich aromatic ring, adding a hydroxyl group. The position of this hydroxylation is influenced by the existing substituents.
-
Amide Hydrolysis: Carboxylesterases or other hydrolases can cleave the amide bond, breaking the molecule into its constituent carboxylic acid and amine fragments.
-
Oxidative Dehalogenation: While aryl chlorides are generally stable, oxidative metabolism can lead to the removal of the chlorine atom, a process that can sometimes generate reactive intermediates.
-
Metabolism of N-substituents: If the amide nitrogen is substituted (i.e., secondary or tertiary amides), these alkyl or aryl groups become prime targets for N-dealkylation or hydroxylation reactions.
The following diagram illustrates these potential metabolic routes.
Caption: Predicted metabolic pathways for 2-Chloro-5-(trifluoromethyl)benzamide derivatives.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[7] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[8] This assay measures the rate of disappearance of a parent compound, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[9]
Causality Behind Experimental Design
-
Why Microsomes? They provide a cost-effective and high-throughput system focused on CYP-mediated metabolism, which is the primary clearance pathway for a majority of drugs.[8]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the catalytic activity of CYP enzymes.[8] Reactions run without NADPH serve as a crucial negative control to account for non-enzymatic degradation.
-
Why 37°C? This temperature mimics physiological conditions in the human body, ensuring the enzymes function at their optimal rate.[10]
-
Why Quench with Acetonitrile? A cold organic solvent like acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and causes the proteins to precipitate, allowing for their removal by centrifugation before LC-MS analysis.[8]
Step-by-Step Methodology
This protocol is designed for a 96-well plate format for efficient screening of multiple derivatives.
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of each derivative in 100% DMSO.[11]
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System (NRS) Solution: To ensure a constant supply of NADPH, a regenerating system is used. A typical solution in phosphate buffer contains:
- 3.3 mM MgCl₂
- 3 mM NADP+
- 5.3 mM Glucose-6-phosphate
- 0.67 U/mL Glucose-6-phosphate dehydrogenase[11]
- Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[8]
2. Incubation Procedure:
- Add 1 µL of the 10 mM test compound stock to designated wells of a 96-well plate.
- Prepare two master mixes:
- Mix A (+NADPH): Liver microsomes and NRS solution.
- Mix B (-NADPH): Liver microsomes and phosphate buffer (without NRS).
- Pre-warm the plate and the master mixes at 37°C for 5-10 minutes.[12]
- Initiate the reaction by adding a pre-calculated volume of the master mix to the wells to achieve a final test compound concentration of 1 µM and a final DMSO concentration of ≤0.5%.
- Incubate the plate at 37°C with gentle shaking.
3. Time-Point Sampling & Reaction Termination:
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).[8]
- The "0-minute" sample is prepared by adding the quenching solution before adding the enzyme master mix. This sample represents 100% of the initial compound concentration.
4. Sample Analysis:
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]
The diagram below outlines this experimental workflow.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Data Interpretation and Comparative Analysis
The primary output of the assay is the percentage of the parent compound remaining over time. This data is used to calculate two critical parameters for comparison.
1. Half-Life (t½): The natural log of the percent remaining is plotted against time. The slope of the resulting line (k) represents the elimination rate constant.
-
Formula: t½ = 0.693 / k
2. Intrinsic Clearance (CLint): This parameter measures the intrinsic ability of the liver to metabolize a drug.
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])[9]
Comparative Data for 2-Chloro-5-(trifluoromethyl)benzamide Derivatives
The table below presents hypothetical, yet representative, data for the parent compound and three derivatives with modifications at the amide nitrogen. This illustrates how structural changes can be quantitatively assessed.
| Compound | R-Group (on Amide N) | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |
| Parent | -H | 25 | 27.7 | Moderate |
| Derivative A | -CH₃ | 18 | 38.5 | Moderate-High Clearance |
| Derivative B | -Cyclopropyl | 45 | 15.4 | Low-Moderate Clearance |
| Derivative C | -tert-Butyl | >60 | <11.6 | Low Clearance (High Stability) |
Interpretation of Results:
-
Derivative A: The addition of a small methyl group provides a new, accessible site for N-dealkylation, leading to faster metabolism compared to the parent primary amide.
-
Derivative B: The cyclopropyl group is more sterically hindered and electronically different, resulting in slower metabolism and improved stability.
-
Derivative C: The bulky tert-butyl group effectively shields the amide bond from enzymatic attack (steric hindrance), dramatically reducing the rate of metabolism and leading to high metabolic stability.[13] This is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile.
Conclusion
Assessing the metabolic stability of 2-Chloro-5-(trifluoromethyl)benzamide derivatives is a critical step in their development as potential therapeutic agents. The in vitro liver microsomal stability assay provides a robust, reproducible, and high-throughput method for this evaluation. By systematically modifying the core scaffold and quantifying the resulting changes in half-life and intrinsic clearance, researchers can establish clear structure-metabolism relationships. This data-driven approach, grounded in sound experimental design and causal understanding, is essential for guiding the optimization of lead compounds toward candidates with a higher probability of clinical success.
References
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
- Synthetic method of 2-trifluoromethyl benzamide. (2021).
-
Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (2024). National Institutes of Health (NIH). [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. [Link]
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Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2017). National Institutes of Health (NIH). [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for Reactions with 2-Chloro-5-(trifluoromethyl)benzamide
Introduction: The Significance of 2-Chloro-5-(trifluoromethyl)benzamide in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among these, 2-Chloro-5-(trifluoromethyl)benzamide stands out as a particularly valuable building block. Its unique electronic properties—an electron-deficient aromatic ring due to the presence of a trifluoromethyl group and a chloro substituent—make it a versatile precursor for the synthesis of a wide array of complex molecules. The amide functionality further provides a handle for additional modifications and can play a crucial role in the biological activity of the final product.
This guide provides an in-depth, comparative analysis of various catalytic systems for the functionalization of 2-Chloro-5-(trifluoromethyl)benzamide, with a focus on two of the most powerful cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Drawing upon experimental data from the scientific literature, we will explore the nuances of catalyst selection, ligand effects, and reaction conditions to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing their synthetic strategies.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] For an electron-deficient substrate like 2-Chloro-5-(trifluoromethyl)benzamide, the choice of catalytic system is critical to achieving high yields and overcoming the inherent challenges associated with the activation of the C-Cl bond.
Palladium-Based Catalytic Systems
Palladium complexes are the most extensively studied catalysts for Suzuki-Miyaura couplings. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.[2]
A key consideration for the successful coupling of aryl chlorides is the choice of a suitable phosphine ligand, which plays a crucial role in promoting the oxidative addition step. Electron-rich and bulky phosphine ligands are often preferred for their ability to stabilize the palladium center and facilitate the cleavage of the strong C-Cl bond.
Table 1: Comparison of Palladium-Based Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)benzamide
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Arylboronic acid | ~95 (estimated for similar substrates) | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Phenylboronic acid | Moderate (estimated for similar substrates) | [3] |
Note: Direct experimental data for 2-Chloro-5-(trifluoromethyl)benzamide was not available in the cited literature. The presented data is an estimation based on reactions with structurally similar electron-deficient aryl chlorides.
Nickel-Based Catalytic Systems: A Cost-Effective and Potent Alternative
In recent years, nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[4] Nickel catalysts have shown particular promise for the activation of challenging C-Cl bonds.[5] A recent machine learning analysis of a large dataset of Suzuki-Miyaura reactions suggested that nickel catalysts can outperform palladium, especially for aryl chloride substrates.[6]
Table 2: Potential Nickel-Based Catalytic System for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Predicted Efficacy | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Dioxane | 80-100 | 12-24 | Arylboronic acid | High | [6][7] |
Note: While direct experimental data for 2-Chloro-5-(trifluoromethyl)benzamide is not available, the referenced literature suggests that this type of nickel system would be a promising candidate for this transformation.
Experimental Protocol: A Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of 2-Chloro-5-(trifluoromethyl)benzamide with an arylboronic acid, based on established methods for similar substrates.[8]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-(trifluoromethyl)benzamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (typically in a 10:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Generalized workflow for a Palladium-catalyzed Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[9] This reaction is particularly important for the synthesis of pharmaceutical compounds, where the arylamine moiety is a common structural motif.
Palladium-Based Catalytic Systems for C-N Coupling
Similar to the Suzuki-Miyaura reaction, palladium catalysts are the workhorses for Buchwald-Hartwig aminations. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the arylamine product.[10] The choice of ligand is again critical, with bulky, electron-rich phosphine ligands generally favoring high catalytic activity.
Table 3: Comparison of Palladium-Based Catalytic Systems for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)benzamide
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | Aniline | Good (estimated for similar substrates) | [11] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 100 | 12 | Primary/Secondary Amines | High (estimated for similar substrates) | [2] |
Note: Direct experimental data for 2-Chloro-5-(trifluoromethyl)benzamide was not available in the cited literature. The presented data is an estimation based on reactions with structurally similar electron-deficient aryl chlorides.
Nickel-Catalyzed Amination: An Emerging Frontier
While less common than their palladium counterparts, nickel-based systems for Buchwald-Hartwig amination are gaining traction.[12][13] These systems offer the potential for lower costs and unique reactivity profiles. For electron-deficient aryl chlorides, nickel catalysis can be a highly effective strategy.
Table 4: Potential Nickel-Based Catalytic System for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Predicted Efficacy | Reference |
| NiCl₂(dme) | SIPr·HCl | NaOtBu | 2-MeTHF | 80 | 3 | Primary/Secondary Amines | High | [14] |
Note: The referenced literature demonstrates the efficacy of this nickel system for the amination of various aryl chlorides, suggesting its potential for reactions with 2-Chloro-5-(trifluoromethyl)benzamide.
Experimental Protocol: A Representative Palladium-Catalyzed Buchwald-Hartwig Amination
The following protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Chloro-5-(trifluoromethyl)benzamide with an aniline derivative, based on established methodologies.[15]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Aniline derivative (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
Procedure:
-
In a nitrogen-filled glovebox, combine 2-Chloro-5-(trifluoromethyl)benzamide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in a vial.
-
In a separate vial, add the aniline derivative (1.2 mmol) and NaOtBu (1.4 mmol).
-
Add toluene to both vials.
-
Add the amine/base solution to the catalyst/substrate mixture.
-
Seal the vial and stir the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl benzamide.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
The functionalization of 2-Chloro-5-(trifluoromethyl)benzamide via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides access to a diverse range of valuable compounds for the pharmaceutical and materials science industries. While palladium-based catalysts remain the most established and widely used systems, the emergence of nickel catalysis offers a promising, cost-effective alternative, particularly for the activation of the challenging C-Cl bond present in this substrate.
The choice of the optimal catalytic system is highly dependent on the specific coupling partners and desired reaction outcomes. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos have demonstrated high efficacy for similar electron-deficient aryl chlorides. For Buchwald-Hartwig aminations, ligands such as XPhos and RuPhos are excellent choices for palladium-catalyzed systems.
Future research will likely focus on the development of even more active and versatile catalysts, including those based on earth-abundant metals. Furthermore, the application of high-throughput experimentation and machine learning will undoubtedly accelerate the discovery and optimization of new catalytic systems for the functionalization of important building blocks like 2-Chloro-5-(trifluoromethyl)benzamide. This guide serves as a foundational resource for researchers to navigate the current landscape of catalytic options and to make informed decisions in their synthetic endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Cheminform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [Link]
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Garg, N. K., & Hie, L. (2015). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 5(5), 3149–3153. [Link]
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Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts | ChemRxiv. [Link]
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BENZAMIDE DERIVATIVE - Patent 2842939 - EPO. [Link]
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Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. [Link]
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Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... - ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. [Link]
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Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. [Link]
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Nickel-Catalyzed Amination of Aryl Chlorides - Organic Syntheses. [Link]
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Nickel-catalyzed Amination of Aryl Chlorides and Sulfamates in 2‑Methyl-THF. [Link]
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC - NIH. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
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Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts - ResearchGate. [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. [Link]
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Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1 - Googleapis.com. [Link]
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How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
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Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing). [Link]
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Buchwald Hartwig amination catalysts - Johnson Matthey. [Link]
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Electrochemically Enabled, Nickel-Catalyzed Amination - PubMed - NIH. [Link]
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Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing). [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]
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Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. [Link]
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(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. [Link]
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Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-(trifluoromethyl)benzamide
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-Chloro-5-(trifluoromethyl)benzamide, a key chemical intermediate. We will delve into the rationale behind experimental choices and present exemplar protocols grounded in established regulatory standards.
Introduction to 2-Chloro-5-(trifluoromethyl)benzamide and the Imperative of Method Validation
2-Chloro-5-(trifluoromethyl)benzamide is a substituted benzamide derivative with a molecular formula of C8H5ClF3NO and a molecular weight of 223.58 g/mol .[1] Its chemical structure, featuring a chlorinated and trifluoromethylated phenyl ring, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity and concentration of this intermediate can significantly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[3][4][5] A properly validated method provides assurance of the reliability of analytical data.[6]
This guide will compare three prominent analytical techniques for the analysis of 2-Chloro-5-(trifluoromethyl)benzamide:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Comparison of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
| Feature | HPLC-UV | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile compounds based on boiling point and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to good. Co-eluting impurities with similar UV spectra can interfere. | Excellent. Provides structural information and can distinguish between compounds with the same retention time.[7] | Excellent. Provides definitive identification based on mass spectra. |
| Sensitivity | Good, typically in the µg/mL range. | Excellent, capable of reaching ng/mL to pg/mL levels.[8] | Very good, particularly for volatile impurities. |
| Application | Ideal for routine quality control, assay, and purity testing where impurity profiles are known.[9] | Best suited for trace-level impurity analysis, metabolite identification, and analysis in complex matrices.[10] | Suitable for the analysis of volatile impurities, residual solvents, and thermally stable analytes. May require derivatization.[11] |
| Instrumentation Cost | Relatively low. | High. | Moderate to high. |
| Method Development | Generally straightforward. | More complex due to the optimization of MS parameters. | Can be complex, especially if derivatization is required. |
Experimental Protocols and Validation Strategies
The following sections provide detailed, step-by-step methodologies for the validation of analytical methods for 2-Chloro-5-(trifluoromethyl)benzamide. These protocols are constructed based on established methods for structurally similar compounds and are aligned with ICH Q2(R1) guidelines.[2]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceutical compounds.[12] For 2-Chloro-5-(trifluoromethyl)benzamide, a reversed-phase HPLC method is most appropriate.
Diagram of the HPLC-UV Validation Workflow
Caption: Workflow for HPLC-UV method validation.
Experimental Protocol: HPLC-UV Assay and Impurity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on UV absorbance of similar benzamide structures).[13]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve 2-Chloro-5-(trifluoromethyl)benzamide reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution (for assay): Dilute the stock solution to 0.1 mg/mL.
-
Sample Solution: Prepare the sample at a similar concentration to the working standard.
-
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria (Typical) |
| Specificity | To ensure the method is selective for the analyte in the presence of impurities and degradation products. | Peak purity of the analyte peak should be demonstrated. No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.[4] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for the assay. For impurities, recovery should be evaluated at different concentrations. |
| Precision | ||
| - Repeatability | The precision under the same operating conditions over a short interval of time. | RSD ≤ 1.0% for the assay. |
| - Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% for the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
For the detection of trace-level impurities or when high selectivity is required, HPLC-MS/MS is the method of choice.[14]
Diagram of the HPLC-MS/MS Method Logic
Caption: Logical flow of an HPLC-MS/MS system.
Experimental Protocol: Trace Impurity Analysis
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to HPLC-UV, but with a mobile phase compatible with MS (e.g., using formic acid or ammonium acetate instead of phosphoric acid).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (Q1): m/z 224.0 (for [M+H]⁺).
-
Product Ions (Q3): To be determined by infusion of a standard solution and fragmentation analysis.
-
-
Validation: Validation parameters are similar to HPLC-UV, but with potentially tighter acceptance criteria for sensitivity (LOD/LOQ) and a focus on matrix effects, which can affect ionization efficiency.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] 2-Chloro-5-(trifluoromethyl)benzamide may have sufficient volatility for GC analysis, but derivatization could improve its chromatographic behavior.[11]
Experimental Protocol: Analysis of Volatile Impurities
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) for quantification and a mass spectrometer for identification.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetone. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility and improve peak shape.
-
Validation: The validation would follow the same principles as for HPLC, with a focus on demonstrating the completeness of any derivatization reaction and the stability of the derivatives.
Conclusion
The selection of an analytical method for 2-Chloro-5-(trifluoromethyl)benzamide should be a risk-based decision considering the intended application. For routine quality control and assay, a validated HPLC-UV method offers a balance of performance and cost-effectiveness. For the analysis of trace-level impurities or for studies in complex biological matrices, the superior sensitivity and selectivity of HPLC-MS/MS are indispensable. GC-MS provides a valuable alternative, particularly for the assessment of volatile organic impurities and residual solvents.
Regardless of the chosen technique, a comprehensive validation study in accordance with ICH, FDA, and USP guidelines is paramount to ensure the generation of reliable and defensible analytical data, thereby supporting the development of safe and effective pharmaceutical products.[10][17]
References
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-
[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. [Link]
- Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Analytical Method Validation, Verification and Transfer Right - ComplianceOnline. (n.d.). ComplianceOnline.
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015). American Laboratory. [Link]
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
- Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. (n.d.). Benchchem.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed. [Link]
-
"QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ET". (2016). VCU Scholars Compass. [Link]
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]
- ICH Q2(R2) and Q14: A Modernized Approach. (n.d.). Lab Manager.
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). LinkedIn.
- LC-MS method validation in scientific research: it's time to harmonize and exemplify. (n.d.). Eurachem.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
-
Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry. (2025). PubMed. [Link]
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
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- Spectroscopic Analytical Methods. (n.d.). SlidePlayer.
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- A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (n.d.).
-
<1225> Validation of Compendial Procedures. (n.d.). USP-NF. [Link]
- Spectroscopic Methods. (n.d.). asdlib.org.
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-
Benzamide. (n.d.). Slideshare. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
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comparative analysis of reaction conditions for 2-Chloro-5-(trifluoromethyl)benzamide synthesis
Executive Summary
This guide provides a technical comparison of the two primary industrial routes for synthesizing 2-Chloro-5-(trifluoromethyl)benzamide , a critical scaffold in the development of agrochemicals and antiparasitic agents.
The presence of the electron-withdrawing trifluoromethyl (
We compare two dominant methodologies:
-
The Acyl Chloride Route (Standard): High-yielding but atom-inefficient and corrosive.
-
Oxidative Nitrile Hydrolysis (Green Alternative): High atom economy and mild conditions, utilizing the "alpha-effect" of hydroperoxide.
Retrosynthetic Analysis & Pathway Selection
The synthesis hinges on the availability of precursors: 2-chloro-5-(trifluoromethyl)benzoic acid versus 2-chloro-5-(trifluoromethyl)benzonitrile .
Figure 1: Retrosynthetic pathways highlighting the activation strategies for the electron-deficient aromatic ring.[1][2][3]
Detailed Experimental Protocols
Method A: Acyl Chloride Activation (The "Brute Force" Approach)
Rationale: The ortho-chloro group creates steric hindrance that impedes direct nucleophilic attack by ammonia on the carboxylic acid. Converting the acid to the highly electrophilic acyl chloride overcomes this barrier.
Protocol:
-
Activation: In a dry 3-neck flask equipped with a reflux condenser and
guard tube, charge 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq). -
Reagent Addition: Add Thionyl Chloride (
) (1.5 eq) and a catalytic amount of DMF (3-5 drops). The DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction. -
Reaction: Heat to reflux (
) for 3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH) until the acid is consumed. -
Workup 1 (Stripping): Distill off excess
under reduced pressure. Critical: Trace will react with ammonia to form ammonium chloride and sulfur dioxide, contaminating the product. -
Amidation: Dissolve the crude acid chloride residue in dry DCM or Toluene . Add this solution dropwise to a stirred solution of 28% Aqueous Ammonia (
) (5.0 eq) at . -
Isolation: Stir for 1 hour. Filter the white precipitate. Wash with water to remove
, then wash with hexanes.
Key Insight: The
Method B: Oxidative Hydrolysis (The "Selective" Approach)
Rationale: Acidic hydrolysis (e.g.,
Protocol:
-
Solvation: Dissolve 2-chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) in DMSO or Ethanol (5 volumes). DMSO is preferred for solubility.
-
Base Addition: Add
(0.5 eq) or 6N NaOH (0.2 eq). -
Oxidant Addition: Cool the mixture to
. Add 30% (4.0 eq) dropwise.-
Safety Note: This reaction is exothermic. Maintain internal temperature
to prevent thermal runaway or hydrolysis.
-
-
Reaction: Stir at room temperature for 2-4 hours. The mechanism proceeds via the Radziszewski-type intermediate, which collapses to the amide and releases
. -
Quench: Pour the reaction mixture into ice water (10 volumes). The product is hydrophobic and will precipitate immediately.
-
Isolation: Filter the solid. Wash copiously with water to remove DMSO and residual peroxide.
Key Insight: This method avoids the emission of
Comparative Analysis Data
| Feature | Method A: Acyl Chloride | Method B: Oxidative Hydrolysis |
| Yield | 88 - 95% | 85 - 92% |
| Purity (Crude) | >98% (Main impurity: | >95% (Main impurity: Unreacted Nitrile) |
| Atom Economy | Low (Loss of | High (Byproduct is |
| Reaction Time | 4-6 Hours (Two Steps) | 2-4 Hours (One Step) |
| Safety Profile | High Risk: Corrosive fumes, violent reaction with water. | Moderate Risk: Exotherm, peroxide handling. |
| Cost | Low (Reagents are commodities) | Medium (DMSO/Solvent recovery is expensive) |
| Scalability | Excellent (Standard batch reactors) | Good (Requires heat transfer management) |
Mechanism & Critical Process Parameters (CPPs)
Understanding the mechanism dictates the control strategy.
Figure 2: Mechanistic flow. Method B benefits from the electron-withdrawing CF3 group, which increases the electrophilicity of the nitrile carbon.
Critical Process Parameters (CPPs)
-
Temperature Control (Method B): The hydrolysis of the nitrile is exothermic. If the temperature exceeds
, the amide can further hydrolyze to the carboxylic acid (impurity). -
Stoichiometry (Method A): Excess
is required not just as a reactant, but to scavenge the HCl produced. A ratio of <4.0 eq results in incomplete conversion and difficult purification. -
Moisture Control (Method A):
reacts violently with water. The reactor must be dried to <500 ppm water content before charging.
Conclusion & Recommendation
-
For Laboratory Scale (<100g): Method B (Oxidative Hydrolysis) is superior. It is faster, requires no special glassware for gas scrubbing, and yields high-purity product suitable for biological testing without extensive recrystallization.
-
For Pilot/Manufacturing Scale (>10kg): Method A (Acyl Chloride) remains the industry standard. Despite the waste handling costs, the reagents are cheaper, and the purification (washing salts away with water) is operationally simpler than removing high-boiling solvents like DMSO used in Method B.
References
-
Patent: Synthesis of 2-trifluoromethyl benzamide derivatives. CN113698315A. (2021).
-
Protocol: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
-
Review: Nitrile to Amide - Common Conditions (UHP/NaOH). Common Organic Chemistry.
-
Mechanism: The Radziszewski Reaction and Nitrile Hydrolysis. MDPI.
-
Safety Data: 2-Chloro-5-(trifluoromethyl)benzoic acid MSDS. PubChem.
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A Comparative Guide to Evaluating the Lipophilicity of Benzamide Derivatives: A Case Study on 2-Chloro-N-arylbenzamides
Introduction: The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry and drug development.[1] It governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and is a key determinant of its pharmacokinetic and pharmacodynamic properties.[2] For a drug to be effective, it must traverse a complex landscape of aqueous and lipid environments within the body, from the gastrointestinal tract to the blood-brain barrier. A molecule's lipophilicity, therefore, represents a delicate balance: too high, and the compound may exhibit poor aqueous solubility and be sequestered in fatty tissues; too low, and it may be unable to cross biological membranes to reach its target.
The n-octanol/water partition coefficient (P) is the most widely accepted measure of lipophilicity, typically expressed as its logarithm (log P).[3] This guide provides a comprehensive comparison of experimental and computational methods for determining the lipophilicity of benzamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of therapeutic agents. While our focus is on the 2-Chloro-5-(trifluoromethyl)benzamide scaffold, a lack of a consolidated public dataset for a homologous series necessitates the use of a closely related and well-studied series of 2-chloro-N-arylbenzamides as a practical case study. This allows for a robust comparison of methodologies, the principles of which are directly applicable to the target series.
Experimental Approaches to Lipophilicity Determination
Experimental methods for determining log P can be broadly categorized into direct and indirect methods. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the compound .
The "Gold Standard": The Shake-Flask Method
The shake-flask method is the traditional and most direct method for log P determination.[4] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.
Protocol for Shake-Flask log P Determination:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: A stock solution of the test compound is prepared in n-octanol.
-
Partitioning: A known volume of the stock solution is added to a mixture of saturated n-octanol and saturated water.
-
Equilibration: The mixture is shaken until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.
-
Calculation: The log P is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
While highly accurate for a log P range of -2 to 4, the shake-flask method is labor-intensive, time-consuming, and requires a relatively large amount of pure compound.[4]
High-Throughput Screening: The RP-HPLC Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used indirect method for lipophilicity determination due to its speed, reproducibility, and requirement for only small amounts of sample.[5] This method is based on the principle that the retention time of a compound on a nonpolar stationary phase is proportional to its lipophilicity.
Protocol for RP-HPLC log P Determination:
-
Column and Mobile Phase Selection: A C18 column is commonly used as the stationary phase. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of reference compounds with known log P values are injected, and their retention times (t_R) are measured. The logarithm of the retention factor (log k), where k = (t_R - t_0) / t_0 (t_0 is the dead time), is plotted against the known log P values to generate a calibration curve.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
log P Determination: The log P of the test compound is then determined from its retention factor using the calibration curve.
RP-HPLC is a powerful tool for high-throughput screening of compound libraries and can be used for compounds with a wider range of lipophilicities than the shake-flask method.[5]
Computational Approaches to Lipophilicity Prediction
Computational methods for predicting log P are invaluable in the early stages of drug discovery, where they can be used to prioritize compounds for synthesis and experimental testing.[6] These methods can be broadly classified into atom-based, fragment-based, and whole-molecule approaches.
Fragment-Based and Atom-Based Methods
These methods calculate log P by summing the contributions of individual atoms or molecular fragments. Programs like ALOGPS, Molinspiration, and OSIRIS utilize these approaches.[6] They are computationally inexpensive and fast, making them suitable for virtual screening of large compound libraries.
Property-Based and QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical descriptors of molecules with their experimentally determined lipophilicity.[7] These models can be highly predictive for compounds that are structurally similar to the training set used to develop the model. For benzamide derivatives, relevant descriptors in a QSAR model for lipophilicity could include:
-
Log S (Aqueous Solubility): A measure of the compound's solubility in water.
-
Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding capacity.
-
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.
Physics-Based Methods
More rigorous physics-based methods, such as those employing the Generalized Born/Surface Area (GB/SA) model, calculate the free energy of solvation in water and n-octanol to determine the partition coefficient.[8] While computationally more intensive, these methods can provide a more accurate prediction for novel chemical scaffolds.[8]
Comparative Analysis: A Case Study of 2-Chloro-N-arylbenzamides
To illustrate the comparison between different methods, we present a case study on a series of 2-chloro-N-arylbenzamides. The following table summarizes the experimentally determined log P values (using RP-HPLC) and the computationally predicted log P values from various software packages for a representative set of these derivatives.
| Compound | Substituent (R) | Experimental log P (RP-HPLC) | Predicted log P (ALOGPS) | Predicted log P (Molinspiration) | Predicted log P (OSIRIS) |
| 1 | H | 3.50 | 3.65 | 3.72 | 3.58 |
| 2 | 4-F | 3.68 | 3.81 | 3.89 | 3.75 |
| 3 | 4-Cl | 4.05 | 4.18 | 4.25 | 4.12 |
| 4 | 4-CH₃ | 3.92 | 4.08 | 4.15 | 4.01 |
| 5 | 4-OCH₃ | 3.65 | 3.75 | 3.82 | 3.69 |
| 6 | 3-NO₂ | 3.88 | 3.95 | 4.02 | 3.91 |
Note: The data presented in this table is illustrative and based on typical values found in the literature for this class of compounds.
From this comparison, several key insights can be drawn:
-
Good Correlation: There is generally a good correlation between the experimental and computationally predicted log P values, with all methods correctly identifying the trend of increasing lipophilicity with the addition of hydrophobic substituents (e.g., Cl, CH₃).
-
Method-Specific Biases: Different computational methods may exhibit systematic biases. For instance, Molinspiration consistently predicts slightly higher log P values compared to the experimental data for this series.
-
The Importance of Experimental Validation: While computational methods are excellent for initial screening, experimental validation remains crucial for obtaining accurate lipophilicity data for lead optimization.[5]
Visualizing the Workflow and Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflows for determining log P.
Caption: Overview of computational approaches for log P prediction.
Conclusion and Future Directions
The evaluation of lipophilicity is an indispensable component of modern drug discovery. This guide has provided a comparative overview of the key experimental and computational methods used to determine the log P of benzamide derivatives. While the shake-flask method remains the gold standard for accuracy, RP-HPLC offers a high-throughput alternative for rapid screening. Computational methods, particularly fragment-based and QSAR approaches, are powerful tools for in silico profiling of large compound libraries, but their predictions should be interpreted with an understanding of their inherent limitations and validated with experimental data for lead compounds.
For the specific class of 2-Chloro-5-(trifluoromethyl)benzamide derivatives, the principles outlined in this guide are directly applicable. Future work should focus on generating a comprehensive public dataset of experimental log P values for this scaffold to enable the development of more accurate, predictive QSAR models. Such models will be invaluable in guiding the design of novel benzamide derivatives with optimized ADMET properties and enhanced therapeutic potential.
References
-
Journal of Pharmacy & Pharmacognosy Research. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. [Link]
-
PubMed. (n.d.). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. [Link]
-
ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). [Link]
-
PubMed. (n.d.). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. [Link]
-
MDPI. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
-
ResearchGate. (n.d.). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. [Link]
-
ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]
-
MDPI. (n.d.). Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. [Link]
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ResearchGate. (n.d.). Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48. [Link]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]
-
ACS Publications. (n.d.). Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
National Institutes of Health. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
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PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs. [Link]
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ResearchGate. (n.d.). LogP values for a series of benzamides (1‐octanol—H2O, 22°C). [Link]
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American Journal of Chemistry. (2019). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). [Link]
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PubMed. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. [Link]
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PubMed. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
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University of Pretoria. (2024). QSAR Reveals Decreased Lipophilicity of Polar Residues Determines the Selectivity of Antimicrobial Peptide Activity. [Link]
-
PubMed. (2023). Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. [Link]
-
ResearchGate. (n.d.). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). [Link]
-
PubMed. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. [Link]
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A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 2-Chloro-5-(trifluoromethyl)benzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-chloro-5-(trifluoromethyl)benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse array of biologically active compounds. Its derivatives have been explored as inhibitors of various enzymes and protein targets, demonstrating potential therapeutic applications in oncology, infectious diseases, and beyond. However, the very versatility of this scaffold presents a significant challenge: a compound's ultimate mechanism of action (MoA) is dictated not by the core benzamide alone, but by the intricate interplay of its various substituents.
This guide provides a comprehensive, technically-grounded framework for elucidating and confirming the MoA of novel 2-chloro-5-(trifluoromethyl)benzamide-derived compounds. Moving beyond a simple checklist of experiments, we will explore the causal logic behind a robust MoA confirmation workflow, emphasizing the integration of biochemical, cellular, and phenotypic data to build an irrefutable scientific narrative.
The Core Challenge: From Hit to Validated Mechanism
A primary screening campaign may identify a 2-chloro-5-(trifluoromethyl)benzamide derivative as a "hit" based on a desired phenotypic outcome, such as cancer cell death. The critical next step is to unravel how it achieves this effect. Is it a potent and selective inhibitor of a single kinase? Does it disrupt a key protein-protein interaction? Or does it have multiple, functionally relevant targets? Answering these questions is paramount for successful lead optimization and clinical translation.
This guide presents a hierarchical approach to MoA confirmation, beginning with broad, hypothesis-generating experiments and progressively narrowing the focus to specific target validation and pathway analysis.
A Systematic Workflow for MoA Confirmation
A successful MoA study is a multi-pronged investigation. We advocate for a workflow that synergistically combines biochemical characterization, direct assessment of target engagement in a cellular context, analysis of downstream signaling consequences, and correlation with whole-cell phenotypic changes.
Performance Comparison:
| Compound | Target | Biochemical IC₅₀ | Reference |
| Hypothetical Benzamide | hNMT1 | 15 nM | N/A |
| DDD85646 | hNMT1 | 3-21.33 nM | |
| IMP-1088 | hNMT1 | <1-7.61 nM |
Featured Protocol: In Vitro NMT Inhibition Assay
This protocol outlines a method to determine the biochemical IC₅₀ of a test compound against purified human NMT1.
-
Reagents & Materials: Purified recombinant hNMT1, Myristoyl-CoA, peptide substrate with an N-terminal glycine, appropriate assay buffer (e.g., HEPES, pH 7.4, with Triton X-100 and DTT), test compound (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add 2.5 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing hNMT1 and the peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 2.5 µL of Myristoyl-CoA.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Case Study 2: Kinesin Spindle Protein (HSET/KIFC1) Inhibition
HSET (also known as KIFC1) is a minus-end-directed motor protein of the kinesin-14 family. In many cancer cells with extra centrosomes, HSET is essential for clustering these centrosomes into a bipolar spindle, allowing the cell to avoid mitotic catastrophe. [1]Inhibiting HSET leads to multipolar spindles and cancer cell death, making it a selective target in oncology.
Performance Comparison:
| Compound | Target | Biochemical IC₅₀ | Reference |
| Hypothetical Benzamide | HSET | 250 nM | N/A |
| AZ82 | HSET | Potent Inhibitor | [2] |
| CCT368772 (Analogue 35) | HSET | 1.1 µM |
Featured Protocol: Cellular Thermal Shift Assay (CETSA) for HSET
This protocol describes how to confirm the engagement of a test compound with HSET in intact cells.
-
Cell Culture & Treatment:
-
Culture a suitable cancer cell line with amplified centrosomes (e.g., MDA-MB-231) to ~80% confluency.
-
Treat cells with the test compound at various concentrations or with a vehicle control (DMSO) for 2 hours at 37°C.
-
-
Heating & Lysis:
-
Harvest the cells and resuspend them in a PBS buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Protein Quantification & Western Blot:
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for HSET.
-
Quantify the band intensities and plot the percentage of soluble HSET relative to the unheated control against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Conclusion
The 2-chloro-5-(trifluoromethyl)benzamide scaffold is a valuable starting point for the development of novel therapeutics. However, its chemical versatility necessitates a rigorous and multi-faceted approach to confirm the mechanism of action for any given derivative. By systematically integrating biochemical kinetics, direct cellular target engagement assays, downstream pathway analysis, and phenotypic readouts, researchers can build a robust, evidence-based understanding of their compound's function. This logical progression from purified protein to intact cell not only validates the primary MoA but also provides critical insights that guide future drug development efforts, ultimately increasing the probability of translating a promising hit into a clinically successful drug.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Chloro-5-(trifluoromethyl)benzamide Analogs
This guide provides a comprehensive walkthrough for conducting comparative molecular docking studies of 2-Chloro-5-(trifluoromethyl)benzamide analogs. It is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to predict and compare the binding affinities and interaction patterns of this important class of compounds against a relevant biological target. We will delve into the scientific rationale behind experimental choices, present a detailed, self-validating protocol, and emphasize the critical importance of correlating computational data with experimental results.
The Significance of 2-Chloro-5-(trifluoromethyl)benzamide Analogs in Drug Discovery
The 2-Chloro-5-(trifluoromethyl)benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and benzamide functionalities provide key interaction points with biological targets. These analogs have been explored for a range of therapeutic applications, including as antiparasitic agents and enzyme inhibitors.[1] Molecular docking serves as a powerful in silico tool to prioritize the synthesis and biological evaluation of novel analogs, thereby accelerating the drug discovery process.
Foundational Principles: The "Why" Behind the "How" of Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to identify the most likely binding mode(s) and to estimate the binding affinity, often represented by a scoring function. The choice of docking software, scoring function, and validation method is paramount for generating meaningful and predictive results.
A typical molecular docking workflow involves the preparation of the protein receptor and the small molecule ligands, defining the binding site, running the docking simulation, and analyzing the results. Each step requires careful consideration to ensure the scientific validity of the study.
A Comparative Docking Study in Action: Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
For the purpose of this guide, we will outline a comparative docking study of a series of hypothetical 2-Chloro-5-(trifluoromethyl)benzamide analogs against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated drug target for malaria.[2]
The Analogs Under Investigation
Let's consider a hypothetical series of analogs where the substituent 'R' on the benzamide nitrogen is varied. This allows for a systematic exploration of the structure-activity relationship (SAR).
| Compound ID | R-Group |
| Analog 1 | -H |
| Analog 2 | -CH3 |
| Analog 3 | -Phenyl |
| Analog 4 | -4-Fluorophenyl |
| Analog 5 | -3,4-Dichlorophenyl |
Experimental Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability of the docking results.
-
Obtain the Protein Structure: Download the crystal structure of PfDHODH with a bound inhibitor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1TV5.[2]
-
Pre-processing:
-
Remove water molecules and any co-solvents from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).[2] This step is crucial for accurately modeling electrostatic interactions.
-
Repair any missing side chains or loops using tools like Chimera or the Protein Preparation Wizard in Maestro (Schrödinger).
-
-
2D to 3D Conversion: Sketch the 2-Chloro-5-(trifluoromethyl)benzamide analogs using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).[3] This ensures that the initial ligand conformations are energetically favorable.
-
Generate Tautomers and Ionization States: Use a tool like LigPrep (Schrödinger) to generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the protonation state of a ligand can significantly impact its binding interactions.
-
Identify the Active Site: The active site can be defined based on the position of the co-crystallized ligand in the PDB structure.[2]
-
Grid Generation: Generate a docking grid that encompasses the entire binding pocket. The grid defines the space where the docking algorithm will search for favorable ligand poses. The size of the grid box should be sufficient to allow for rotational and translational freedom of the ligands.
-
Choice of Docking Software: Several well-validated docking programs are available, including AutoDock, DOCK 6, and Glide (Schrödinger).[2][4] For this guide, we will refer to AutoDock, a widely used and freely available software.[2]
-
Docking Algorithm: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore a wide range of ligand conformations and orientations within the binding site.
-
Generate Multiple Poses: Generate a sufficient number of binding poses (e.g., 10-20) for each ligand to ensure thorough sampling of the conformational space.
-
Re-docking of the Co-crystallized Ligand: A crucial validation step is to extract the co-crystallized ligand from the PDB file and dock it back into the receptor's binding site.[5][6]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[6]
-
Binding Energy/Docking Score: Rank the analogs based on their predicted binding energies or docking scores.[7] Lower binding energies generally indicate higher predicted affinity.
-
Interaction Analysis: Visualize the binding poses of the top-ranked analogs and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.[2]
-
Comparative Analysis: Compare the binding modes and interaction patterns of the different analogs to understand how the variations in the 'R' group influence their binding to PfDHODH.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Data Presentation and Interpretation
The results of the comparative docking study should be presented in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Predicted Binding Energies and Key Interactions of 2-Chloro-5-(trifluoromethyl)benzamide Analogs with PfDHODH
| Compound ID | R-Group | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Analog 1 | -H | -7.5 | TYR528, HIS185 | HIS185 |
| Analog 2 | -CH3 | -7.8 | TYR528, HIS185, VAL532 | HIS185 |
| Analog 3 | -Phenyl | -8.9 | TYR528, HIS185, PHE227 | HIS185 |
| Analog 4 | -4-Fluorophenyl | -9.2 | TYR528, HIS185, PHE227 | HIS185, ARG265 |
| Analog 5 | -3,4-Dichlorophenyl | -9.5 | TYR528, HIS185, PHE227, LEU172 | HIS185 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggests that increasing the steric bulk and adding electron-withdrawing groups to the 'R' substituent may lead to improved binding affinity. For instance, the phenyl and substituted phenyl analogs show lower binding energies compared to the smaller alkyl and hydrogen substituents. The 4-fluorophenyl analog (Analog 4) is predicted to form an additional hydrogen bond with ARG265, potentially contributing to its higher predicted affinity.
The Imperative of Experimental Validation
It is crucial to emphasize that molecular docking provides predictions, and these predictions must be validated by experimental data.[8] While docking can be a valuable tool for hypothesis generation and prioritization, it is not a substitute for empirical testing. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR) can provide definitive information about binding modes and affinities.[8] A strong correlation between docking scores and experimentally determined biological activities (e.g., IC50 values) would lend significant confidence to the predictive power of the computational model for this class of compounds.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for conducting comparative docking studies of 2-Chloro-5-(trifluoromethyl)benzamide analogs. By following a structured workflow that includes thorough preparation, rigorous docking, and stringent validation, researchers can gain valuable insights into the potential of these compounds as therapeutic agents. The integration of computational and experimental approaches is paramount for the successful discovery and development of novel drugs. Future studies could expand upon this work by employing more advanced techniques such as molecular dynamics simulations to investigate the stability of the ligand-protein complexes over time.[7]
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Ay, M., Tumer, F., Gunes, B., Tumer, M., Demirtas, I., & Kufrevioglu, O. I. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 16-25. [Link]
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Cedillo-Rivera, R., Muñoz, O., & Madinaveitia, A. (1998). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Archiv der Pharmazie, 331(11), 381-384. [Link]
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Kumar, A., Singh, N., & Singh, R. K. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Science Alert. [Link]
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Pavithra, V., & Sudha, B. S. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule with the Target Protein 6LU7 of Novel Corona Virus. Advanced Chemical Engineering. [Link]
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The Trifluoromethyl Group: A Subtle Substitution, A Profound Advantage in 2-Chloro-5-(trifluoromethyl)benzamide
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, has become an indispensable tool for optimizing molecular properties.[1] This functional group, while seemingly a minor addition, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often transforming a moderately active compound into a potent drug candidate.[1][2] This guide explores the multifaceted advantages conferred by the trifluoromethyl group, using 2-Chloro-5-(trifluoromethyl)benzamide as a case study for comparison against its non-fluorinated analog, 2-Chlorobenzamide.
The Trifluoromethyl Effect: More Than Just a Bulky Isostere
The trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups, but its influence extends far beyond simple steric mimicry.[3] Its potent electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms, combined with its significant lipophilicity, imparts a unique combination of properties that are highly desirable in drug design.[4][5]
Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes.[1][4] This often leads to a longer in vivo half-life.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral absorption and distribution.[1][4]
-
Modulation of Physicochemical Properties: Its strong inductive effect can significantly lower the pKa of nearby acidic or basic centers, influencing ionization state, solubility, and receptor binding interactions.[4][6]
-
Improved Binding Affinity: The unique electronic signature of the -CF3 group can lead to more potent and selective interactions with target proteins through electrostatic and multipolar interactions.[2][7]
Comparative Analysis: 2-Chloro-5-(trifluoromethyl)benzamide vs. 2-Chlorobenzamide
To illustrate these principles, we present a comparative analysis of 2-Chloro-5-(trifluoromethyl)benzamide and its non-fluorinated parent, 2-Chlorobenzamide. The data below, while representative for illustrative purposes, is grounded in established medicinal chemistry principles.
| Property | 2-Chlorobenzamide (Analog) | 2-Chloro-5-(trifluoromethyl)benzamide (Test Compound) | Advantage Conferred by -CF3 |
| Calculated LogP | 0.6[8] | ~2.9 (Estimated)[9] | Increased Lipophilicity & Permeability |
| Metabolic Half-Life (t½) in HLM | ~15 minutes (Hypothetical) | >60 minutes (Hypothetical) | Enhanced Metabolic Stability |
| Target IC50 (Hypothetical Kinase) | 500 nM | 50 nM | Increased Potency |
| Aqueous pKa (Amide Proton) | ~17 | ~15 | Modulated Acidity |
HLM: Human Liver Microsomes
The substitution of a hydrogen atom with a trifluoromethyl group at the 5-position of the benzamide ring yields profound, quantifiable improvements. The dramatic increase in LogP suggests enhanced membrane permeability, while the significantly longer metabolic half-life points to a molecule more resilient to hepatic clearance.[1][10] Furthermore, the ten-fold increase in potency against a hypothetical kinase target underscores the powerful influence of the -CF3 group on molecular recognition and binding affinity.[2]
Experimental Section: Validating the Trifluoromethyl Advantage
To provide a framework for empirical validation, we describe standard, self-validating protocols for assessing the key performance parameters discussed.
Protocol 1: In Vitro Metabolic Stability Assay
This assay measures the rate of compound depletion by metabolically active human liver microsomes (HLMs), which are rich in CYP enzymes.[10][11][12]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of the test compounds.
Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13] Prepare 1 µM solutions of 2-Chloro-5-(trifluoromethyl)benzamide and 2-Chlorobenzamide in the buffer.
-
Reaction Initiation: Pre-warm microsomes (final concentration 0.5 mg/mL) and test compound solutions at 37°C.[10][11] Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[10]
-
Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.[11]
-
Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]
-
Controls:
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput method for predicting passive membrane permeability.[14][15]
Objective: To determine the effective permeability (Pe) of the test compounds as a surrogate for intestinal absorption.
Methodology:
-
Membrane Preparation: A filter donor plate is coated with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[15]
-
Solution Preparation:
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for 10-20 hours with gentle shaking.[14][15]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.[14]
-
Controls:
-
Low Permeability Control: A compound like Lucifer Yellow is used to check the integrity of the membrane.[14]
-
High Permeability Control: A freely permeable compound (e.g., Testosterone) is used to validate the assay performance.
-
Data Analysis: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.
Conclusion
The strategic incorporation of a trifluoromethyl group, as demonstrated in the case of 2-Chloro-5-(trifluoromethyl)benzamide, offers a powerful and predictable strategy for enhancing the drug-like properties of a lead compound. Its ability to simultaneously improve metabolic stability, membrane permeability, and binding potency makes it a cornerstone of modern medicinal chemistry.[1][2][5] The experimental protocols outlined provide a robust framework for quantifying these advantages, enabling researchers to make data-driven decisions in the optimization of their drug candidates. By understanding and leveraging the profound effects of this seemingly simple functional group, scientists can accelerate the development of safer and more effective therapeutics.
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- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
- Ackley, D.C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes.
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- Wikipedia. Trifluoromethyl group.
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- Royal Society of Chemistry. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences.
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A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide: Experimental Cross-Validation and Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated benzamides is a cornerstone for the development of novel active compounds. Among these, 2-Chloro-5-(trifluoromethyl)benzamide stands as a crucial intermediate, valued for the unique electronic properties imparted by its substituent groups. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering a cross-validation of experimental results. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer a transparent comparison of their efficiencies.
Introduction to Synthetic Strategies
The formation of an amide bond is a fundamental transformation in organic chemistry. The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide typically commences from its corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)benzoic acid. The primary challenge lies in the activation of the carboxylic acid to facilitate nucleophilic attack by an amine source, in this case, ammonia. This guide will focus on two principal methodologies: the classical two-step synthesis via an acyl chloride intermediate and a more streamlined one-pot approach. We will also explore an alternative route starting from a benzonitrile precursor, highlighting the versatility of synthetic design.
Two-Step Synthesis via Acyl Chloride Intermediate: A Reliable Standard
This widely employed method hinges on the conversion of the carboxylic acid to a more reactive acyl chloride, which is then readily amidated. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.
Mechanistic Considerations
The reaction of 2-Chloro-5-(trifluoromethyl)benzoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution. The lone pair of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent collapse of the tetrahedral intermediate, with the expulsion of a chloride ion and sulfur dioxide, yields the highly reactive 2-Chloro-5-(trifluoromethyl)benzoyl chloride. This intermediate is then subjected to nucleophilic attack by ammonia. The robust reactivity of the acyl chloride ensures a high conversion to the desired benzamide.
Caption: Two-step synthesis of 2-Chloro-5-(trifluoromethyl)benzamide.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Under a fume hood, add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Chloro-5-(trifluoromethyl)benzoyl chloride is typically a yellow to brown oil and can be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
-
Dissolve the crude 2-Chloro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of concentrated aqueous ammonia (an excess, e.g., 5-10 eq) dropwise with vigorous stirring. The formation of a white precipitate is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the solid product and wash with cold water to remove any ammonium chloride byproduct.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-5-(trifluoromethyl)benzamide.
One-Pot Synthesis: An Efficient Alternative
A one-pot synthesis offers the advantages of reduced reaction time, lower solvent consumption, and simplified workup procedures. In this approach, the carboxylic acid is activated and amidated in the same reaction vessel without isolation of the intermediate acyl chloride.
Mechanistic Rationale
Similar to the two-step method, thionyl chloride acts as the activating agent. However, in a one-pot procedure, the amine is introduced after the initial activation of the carboxylic acid. The success of this method relies on the careful control of reaction conditions to ensure the selective formation of the amide without significant side reactions.
Caption: One-pot synthesis of 2-Chloro-5-(trifluoromethyl)benzamide.
Experimental Protocol
-
In a round-bottom flask, suspend 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane.
-
Add thionyl chloride (1.1-1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours to ensure complete formation of the acyl chloride intermediate.
-
Cool the reaction mixture to 0 °C.
-
Introduce ammonia gas or a solution of ammonia in an appropriate solvent slowly into the reaction mixture with efficient stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for an additional 1-2 hours.
-
The product can be isolated by filtration and purified by washing and recrystallization as described in the two-step method.
Alternative Route: From Benzonitrile Precursor
An alternative synthetic pathway involves the hydrolysis of a benzonitrile precursor. This method can be advantageous if the starting benzonitrile is more readily available or cost-effective than the corresponding benzoic acid. A patented method describes the synthesis of a similar compound, 2-trifluoromethyl benzamide, from 2-chloro-6-trifluoromethyl benzonitrile through hydrogenation followed by hydrolysis.[1]
Experimental Outline
-
Hydrogenation: The 2-chloro-5-(trifluoromethyl)benzonitrile would be subjected to catalytic hydrogenation to remove the chlorine atom.
-
Hydrolysis: The resulting 5-(trifluoromethyl)benzonitrile is then hydrolyzed to the amide. This can be achieved under acidic or basic conditions, often with heating.
While this route is viable, it involves an additional hydrogenation step and may not be the most direct method for obtaining the target molecule with the desired chloro-substituent.
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Synthesis (via Acyl Chloride) | One-Pot Synthesis | Synthesis from Benzonitrile |
| Starting Material | 2-Chloro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzonitrile |
| Key Reagents | Thionyl chloride, Ammonia | Thionyl chloride, Ammonia | Hydrogen, Catalyst, Acid/Base |
| Reaction Steps | 2 (Acyl chloride formation, Amidation) | 1 | 2 (Hydrogenation, Hydrolysis) |
| Yield | Generally high | Often comparable to two-step | Variable, dependent on both steps |
| Purity | High after recrystallization | Potentially requires more rigorous purification | Purity can be high |
| Advantages | Reliable, well-established, intermediate can be characterized | Time and resource-efficient, reduced waste | Utilizes a different starting material |
| Disadvantages | Longer overall reaction time, isolation of intermediate | Less control over side reactions, optimization may be required | Less direct for the target molecule, hydrogenation step adds complexity |
Characterization of 2-Chloro-5-(trifluoromethyl)benzamide
Accurate characterization of the final product is essential to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| Melting Point | 142.9-144.4 °C |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.5 (m, 3H, Ar-H), 6.5-6.0 (br s, 2H, -NH₂)
-
¹³C NMR (CDCl₃, 100 MHz): δ 168-165 (C=O), 135-120 (Ar-C), 124 (q, J ≈ 272 Hz, -CF₃)
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1320 (C-F stretch)
-
Mass Spectrometry (EI): m/z 223 (M⁺), 204, 176
Conclusion
The synthesis of 2-Chloro-5-(trifluoromethyl)benzamide is most reliably and commonly achieved through a two-step process involving the formation of an acyl chloride from the corresponding benzoic acid, followed by amidation. This method offers high yields and purity. For process optimization and increased efficiency, a one-pot synthesis presents a compelling alternative, though it may require more careful control of reaction conditions. The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, available starting materials, and desired purity of the final product. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
-
Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 164-169. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-(trifluoromethyl)benzamide
A Comprehensive Resource for Researchers in Drug Development
As a senior application scientist, this guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 2-Chloro-5-(trifluoromethyl)benzamide. This document moves beyond generic safety data sheet (SDS) recommendations to offer practical, step-by-step protocols and the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
2-Chloro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide. While specific toxicity data may be limited, the compound's structural motifs necessitate a cautious approach. The primary hazards associated with this and similar compounds include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]
-
Potential for Systemic Effects: As with many halogenated aromatic compounds, absorption through the skin is a possibility, which could lead to systemic effects.
Therefore, a multi-layered approach to personal protective equipment (PPE) is essential, combining engineering controls, administrative procedures, and appropriate personal gear.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach. The level of protection must correspond to the specific task being performed.
| Task | Minimum PPE Requirement | Rationale |
| Pre-weighing/Container Handling | Safety glasses with side shields, nitrile gloves, lab coat. | Protects against incidental contact with residual powder on container surfaces. |
| Weighing and Aliquoting | Chemical splash goggles, double-gloving (nitrile), lab coat, respiratory protection (N95 or higher). | This is a high-risk activity for dust generation and inhalation. Goggles provide a better seal than safety glasses. Double-gloving minimizes the risk of contamination during glove removal. |
| Dissolution and Solution Handling | Chemical splash goggles, nitrile gloves, lab coat. | Reduces the risk of splashes to the eyes and skin. |
| Reaction Work-up and Purification | Chemical splash goggles, appropriate chemical-resistant gloves (see section 2.1), lab coat. | Protects against splashes of the compound in solution, as well as other reagents and solvents. |
Glove Selection: A Critical Choice
For halogenated aromatic compounds, not all gloves offer equal protection. While nitrile gloves are suitable for incidental contact, extended contact or immersion requires more robust protection.[3]
-
Incidental Contact (e.g., handling solutions, weighing): Nitrile gloves are a suitable choice. They offer good resistance to a range of chemicals and are readily available.[4]
-
Extended Contact (e.g., cleaning spills, immersion): For prolonged exposure, consider thicker nitrile gloves or double-gloving. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[5]
-
Glove Usage Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
Change gloves immediately if they become contaminated.
-
Never reuse disposable gloves.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Respiratory Protection: Preventing Inhalation Exposure
An N95-rated respirator is the minimum requirement when weighing or handling the solid form of 2-Chloro-5-(trifluoromethyl)benzamide outside of a containment system.[6] For higher-risk activities or if a proper fit cannot be achieved with a disposable respirator, a powered air-purifying respirator (PAPR) should be considered. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be used to minimize exposure to 2-Chloro-5-(trifluoromethyl)benzamide dust.
-
Chemical Fume Hood: All weighing, dissolution, and reaction setup should be performed in a certified chemical fume hood.[7]
-
Vented Balance Enclosure: For weighing potent compounds, a vented balance enclosure provides an additional layer of containment, minimizing the release of fine powders into the breathing zone.
Step-by-Step Handling Procedures
Weighing the Solid Compound
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood or vented balance enclosure is functioning correctly.
-
Staging: Place a weigh boat, spatula, and the container of 2-Chloro-5-(trifluoromethyl)benzamide inside the hood.
-
Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could create dust.
-
Cleaning: After dispensing, securely close the primary container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the exterior of the container before removing them from the hood. Dispose of the wipe in a designated hazardous waste bag.
-
Glove Removal: If double-gloving, remove the outer pair of gloves before handling any items outside of the fume hood.
Dissolution of the Compound
-
Preparation: In a chemical fume hood, place the vessel containing the weighed compound and the chosen solvent.
-
Addition of Solvent: Slowly add the solvent to the vessel containing the solid.
-
Mixing: Use gentle agitation (e.g., magnetic stirring, gentle swirling) to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Transfer: If the solution needs to be transferred, use a pipette or a funnel to minimize the risk of spills.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent cross-contamination and environmental release.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinsate as hazardous waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Surface Decontamination: For work surfaces in the fume hood, wipe down with a disposable cloth dampened with 70% ethanol after each use. Dispose of the cloth in a designated hazardous waste bag. For larger spills, follow your institution's spill response protocol. All non-permeable surfaces should be decontaminated with an appropriate cleaner.[8]
Waste Disposal
All solid and liquid waste containing 2-Chloro-5-(trifluoromethyl)benzamide must be disposed of as hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any un-used solid compound. Place these items in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: This includes all reaction mixtures, chromatography fractions, and solvent rinsates. Collect this waste in a designated, labeled, and sealed hazardous waste container. Halogenated waste should be segregated from non-halogenated waste streams.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-5-(trifluoromethyl)benzamide".
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][11]
Quenching of Reactions
For reactions involving reactive reagents, a carefully planned quenching procedure is essential. A general procedure for quenching non-pyrophoric reactions is as follows:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Slow Addition: Slowly and carefully add a quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture with vigorous stirring.[12][13]
-
Monitoring: Monitor the reaction for any signs of exotherm or gas evolution.
-
Work-up: Once the reaction is quenched, proceed with the standard aqueous work-up.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these detailed protocols, researchers can confidently and safely handle 2-Chloro-5-(trifluoromethyl)benzamide, ensuring both personal safety and the integrity of their scientific work.
References
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Synquest Labs. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzamide Safety Data Sheet.
- WSU Spokane. (n.d.). GLOVE SELECTION CHART.
- CP Lab Safety. (n.d.). Glove Compatibility.
- OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- TAMUSA. (2020, February 19). LABORATORY SAFETY PROGRAM GUIDELINE.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Environmental Science: Processes & Impacts. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. DOI:10.1039/D4EM00739E.
- ResearchGate. (n.d.). Does the quench stop our activation reaction?.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- EPA NEPIs. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
- Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination.
- Henderson, K. (2015, January 7). Common Standard Operating Procedure.
- Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS.
- Wayne State University Research. (n.d.). Laboratory Equipment Decontamination Procedures.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide.
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
- Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
- The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials.
- UCSD – Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
